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3-[(4-Methoxyphenoxy)methyl]benzoic acid Documentation Hub

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  • Product: 3-[(4-Methoxyphenoxy)methyl]benzoic acid
  • CAS: 186584-55-4

Core Science & Biosynthesis

Foundational

Biological Activity of 3-[(4-Methoxyphenoxy)methyl]benzoic acid: A Technical Guide

Executive Summary The compound 3-[(4-Methoxyphenoxy)methyl]benzoic acid ([1]) is a synthetic small molecule that has emerged from high-throughput screening campaigns as a potent modulator of nuclear receptors. Specifical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[(4-Methoxyphenoxy)methyl]benzoic acid ([1]) is a synthetic small molecule that has emerged from high-throughput screening campaigns as a potent modulator of nuclear receptors. Specifically, biochemical profiling has identified this compound as a sub-micromolar inverse agonist (IC50 ~ 370 nM) of Isoform 2 of the Retinoic Acid Receptor-Related Orphan Receptor Alpha (RORα) ([2]).

While the compound exhibits a highly targeted primary mechanism of action against RORα, extensive screening has also revealed a negligible, weak off-target inhibitory effect against Mycobacterium tuberculosis dihydrofolate reductase (DHFR) at an IC50 of 119 µM[3]. This vast differential in potency (>300-fold) underscores its high selectivity as a nuclear receptor modulator, making it a valuable chemical probe for researchers investigating circadian rhythms, lipid metabolism, and Th17 cell-mediated autoimmune responses.

Mechanistic Grounding: RORα Modulation

Unlike many nuclear receptors that require ligand binding for activation, RORα is a constitutively active transcription factor. In its basal state, the ligand-binding domain (LBD) of RORα adopts a conformation that favors the recruitment of co-activator proteins, driving the transcription of target genes (e.g., BMAL1, IL-17) ([4]).

The Causality of Inverse Agonism: When 3-[(4-Methoxyphenoxy)methyl]benzoic acid binds to the orthosteric pocket within the RORα LBD, it acts as an inverse agonist . The steric bulk and specific hydrogen-bonding profile of the compound force a structural realignment of the receptor—specifically destabilizing the critical Helix 12 (H12) region. This conformational shift physically occludes the co-activator binding interface, causing the dissociation of co-activators and simultaneously exposing the binding site for corepressor complexes. The net result is the active downregulation of RORα-dependent gene transcription.

ROR_Signaling Cmpd 3-[(4-Methoxyphenoxy)methyl] benzoic acid ROR RORα LBD Cmpd->ROR Binds to orthosteric site CoA Co-activator (Dissociates) ROR->CoA Helix 12 shift CoR Co-repressor (Recruited) ROR->CoR Enhances affinity Gene Target Gene Transcription Repressed CoR->Gene Downregulates expression

Mechanistic pathway of RORα inverse agonism by 3-[(4-Methoxyphenoxy)methyl]benzoic acid.

Quantitative Pharmacological Profile

To facilitate drug development and optimization, the physicochemical and primary biological metrics of 3-[(4-Methoxyphenoxy)methyl]benzoic acid are summarized below. The compound adheres strictly to Lipinski's Rule of Five, indicating favorable theoretical oral bioavailability and cell permeability[5].

Property / AssayValueBiological Significance
Molecular Weight 258.27 g/mol Optimal for rapid intracellular diffusion.
XLogP3 2.58Favorable lipophilicity for membrane crossing without excessive non-specific protein binding.
RORα (Isoform 2) IC50 370 nMPrimary target; indicates strong sub-micromolar inverse agonism.
M. tb DHFR IC50 119,000 nMNegligible off-target effect; confirms high selectivity for nuclear receptors.
Topological Polar Surface Area 55.8 ŲExcellent predictor for high intestinal absorption and potential blood-brain barrier penetration.

Experimental Methodologies & Validation Protocols

To rigorously validate the biological activity of this compound, researchers must employ a self-validating system that bridges isolated biochemical affinity with functional cellular efficacy.

Protocol 1: TR-FRET Coactivator Assay (Primary Biochemical Validation)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard for evaluating nuclear receptor co-activator recruitment due to its high signal-to-noise ratio and proximity-based energy transfer mechanics ([6]).

Causality: The assay relies on Förster resonance energy transfer. When a FITC-labeled co-activator peptide binds to the RORα LBD, its proximity to a Terbium (Tb)-labeled anti-GST antibody allows energy transfer, yielding a high 520 nm emission. If 3-[(4-Methoxyphenoxy)methyl]benzoic acid is a true inverse agonist, it will competitively displace the peptide, increasing the distance between fluorophores and eliminating the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X master mix containing GST-tagged RORα LBD (5 nM final) and Tb-labeled anti-GST antibody (2 nM final) in TR-FRET coregulator buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.01% BSA).

  • Compound Addition: Dispense 10 µL of the master mix into a 384-well low-volume plate. Add 100 nL of 3-[(4-Methoxyphenoxy)methyl]benzoic acid (titrated from 10 µM to 0.1 nM in DMSO) using an acoustic dispenser.

  • Peptide Addition: Add 10 µL of 2X FITC-labeled TRAP220 co-activator peptide (200 nM final).

  • Equilibration: Seal the plate and incubate at room temperature for 2 hours protected from light to allow the system to reach thermodynamic equilibrium.

  • Measurement & Self-Validation: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

    • Self-Validation Control: Include a DMSO-only well (Maximum FRET) and a known reference inverse agonist (e.g., SR1001) to calculate the Z'-factor. A Z' > 0.5 validates the assay's integrity.

TR_FRET Step1 1. Complex Formation GST-RORα + Tb-Anti-GST + FITC-Peptide Step2 2. Compound Addition Add 3-[(4-Methoxyphenoxy)methyl]benzoic acid Step1->Step2 Step3 3. Incubation & Equilibration Allow competitive displacement Step2->Step3 Step4 4. TR-FRET Measurement Excitation at 340nm Step3->Step4 HighFRET High 520/495 Ratio (Vehicle Control) Step4->HighFRET No displacement LowFRET Low 520/495 Ratio (Inverse Agonism Confirmed) Step4->LowFRET Peptide displaced

Step-by-step workflow of the TR-FRET RORα coactivator displacement assay.

Protocol 2: Cell-Based Reporter Gene Assay (Functional Validation)

Biochemical binding does not guarantee cellular efficacy due to potential membrane impermeability or rapid efflux. A cellular assay translates biochemical binding into functional transcriptional repression.

Step-by-Step Methodology:

  • Transfection: Seed HEK-293T cells at 10,000 cells/well in a 96-well plate. Co-transfect cells with a RORα expression plasmid, a Firefly luciferase reporter plasmid driven by ROR response elements (RORE), and a constitutively active Renilla luciferase plasmid.

  • Compound Treatment: 24 hours post-transfection, treat the cells with 3-[(4-Methoxyphenoxy)methyl]benzoic acid at varying concentrations (0.1 µM to 10 µM).

  • Incubation: Incubate for an additional 24 hours at 37°C, 5% CO2.

  • Measurement & Self-Validation: Lyse the cells and measure luminescence using a Dual-Luciferase Reporter Assay System.

    • Self-Validation Control: Normalize the Firefly luciferase signal against the Renilla luciferase signal. This mathematical normalization ensures that any observed reduction in luminescence is due to specific RORα antagonism, rather than compound-induced cytotoxicity or variations in transfection efficiency.

Structure-Activity Relationship (SAR) & Optimization Potential

The pharmacophore of 3-[(4-Methoxyphenoxy)methyl]benzoic acid is characterized by three distinct functional modules that can be targeted for future medicinal chemistry optimization:

  • Benzoic Acid Anchor: The carboxylic acid moiety is essential for electrostatic and hydrogen-bonding interactions. In the context of the RORα LBD, this acidic head group likely interacts with a polar network (often involving critical Arginine or Glutamine residues) that stabilizes the receptor's internal cavity. Isosteric replacement (e.g., with a tetrazole) could be explored to enhance metabolic stability.

  • Ether Linker (-CH₂-O-): This flexible hinge allows the molecule to adopt a bioactive conformation, minimizing steric clashes while navigating the tortuous entry channel of the LBD.

  • Methoxyphenoxy Tail: The terminal aromatic ring, substituted with an electron-donating methoxy group, acts as a hydrophobic shield. It projects deeply into the lipophilic pocket of the LBD, driving binding affinity through extensive van der Waals interactions and π-π stacking with aromatic residues lining the cavity.

References

  • 3-[(4-Methoxyphenoxy)methyl]benzoic acid - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • BindingDB PrimarySearch: BDBM38964 Source: Binding Database (BindingDB) URL:[Link]

  • Properties of Purified CYP2R1 in a Reconstituted Membrane Environment and its 25-Hydroxylation of 20-Hydroxyvitamin D3 (TR-FRET Assay Standards) Source: PubMed Central (PMC) - NIH URL:[Link]

  • REV-ERBα Regulates TH17 Cell Development and Autoimmunity (RORα Mechanistic Grounding) Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

Exploratory

Technical Whitepaper: Mechanism of Action and Pharmacological Profiling of 3-[(4-Methoxyphenoxy)methyl]benzoic acid

Executive Summary In the landscape of early-stage drug discovery, small-molecule modulators of nuclear receptors play a pivotal role in regulating metabolic and circadian pathways. 3-[(4-Methoxyphenoxy)methyl]benzoic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of early-stage drug discovery, small-molecule modulators of nuclear receptors play a pivotal role in regulating metabolic and circadian pathways. 3-[(4-Methoxyphenoxy)methyl]benzoic acid (PubChem CID 3238641)[1] is a synthetic small molecule identified through high-throughput screening efforts by the Molecular Libraries Screening Center Network (MLSCN).

As a Senior Application Scientist, I have structured this whitepaper to dissect the compound's primary pharmacological mechanism—acting as a modulator of the Retinoic acid receptor-related orphan receptor alpha (ROR-alpha) [2]—while also examining its broader selectivity profile, including its weak off-target interactions with enzymatic systems like Mycobacterium tuberculosis Dihydrofolate Reductase (DHFR)[3]. This guide details the structural rationale, mechanistic pathways, and the self-validating experimental protocols required to quantify these interactions.

Physicochemical Properties & Structural Rationale

The molecular architecture of 3-[(4-Methoxyphenoxy)methyl]benzoic acid dictates its binding kinetics and target specificity. The compound features a central benzoic acid moiety connected via a flexible methyl ether linkage to a 4-methoxyphenoxy group[4].

  • The Carboxylic Acid: Acts as a critical hydrogen-bond donor/acceptor and carries a negative charge at physiological pH, allowing it to anchor into polar residues within target binding pockets.

  • The Flexible Linker (-CH2-O-): Provides the necessary rotational freedom (5 rotatable bonds) for the molecule to adopt optimal conformations, minimizing steric clashes during induced-fit binding.

  • The Methoxyphenoxy Ring: Serves as a lipophilic tail that occupies hydrophobic sub-pockets, stabilizing the ligand-receptor complex via van der Waals forces.

Table 1: Physicochemical Parameters
PropertyValueImpact on Drug-Likeness
Molecular Weight 258.27 g/mol [4]Excellent ligand efficiency; well within Lipinski's Rule of 5.
Monoisotopic Mass 258.09 g/mol [4]Relevant for high-resolution mass spectrometry (HRMS) validation.
Topological Polar Surface Area (TPSA) 55.8 Ų[4]Optimal for intracellular target engagement (nuclear receptors).
H-Bond Donors / Acceptors 1 / 4[4]Ensures specific electrostatic anchoring without excessive desolvation costs.
Rotatable Bonds 5[4]Balances conformational flexibility with entropic binding penalties.

Primary Mechanism of Action: ROR-alpha Modulation

ROR-alpha (NR1F1) is a constitutively active nuclear receptor that governs the transcription of genes involved in lipid metabolism, immunity, and the circadian clock (e.g., BMAL1).

3-[(4-Methoxyphenoxy)methyl]benzoic acid functions by binding directly to the Ligand-Binding Domain (LBD) of ROR-alpha (Isoform 2) with an IC50 of 370 nM [2].

Mechanistic Causality: Nuclear receptors operate via a dynamic exchange of co-regulator proteins. When the compound binds to the ROR-alpha LBD, it induces a thermodynamic stabilization or destabilization of Helix 12 (H12) . Depending on the exact conformational shift, this either enhances the recruitment of co-activators (like SRC-1) or promotes the binding of co-repressors (like NCoR). This ligand-induced structural rearrangement directly dictates the receptor's ability to bind to ROR Response Elements (ROREs) on DNA, thereby modulating downstream gene expression.

ROR_Pathway Ligand 3-[(4-Methoxyphenoxy)methyl] benzoic acid RORa ROR-alpha LBD Ligand->RORa Binds (IC50: 370 nM) CoReg Co-activator Recruitment RORa->CoReg Conformational Shift RORE RORE Binding CoReg->RORE Complex Formation GeneExp Target Gene Expression RORE->GeneExp Transcription

Fig 1: Mechanism of ROR-alpha modulation by 3-[(4-Methoxyphenoxy)methyl]benzoic acid.

Secondary Target Profiling: The Importance of Selectivity

In rigorous drug development, profiling against secondary enzymatic targets is mandatory to understand potential off-target toxicities. This compound was evaluated against Mycobacterium tuberculosis Dihydrofolate Reductase (Mtb DHFR), an enzyme critical for pathogenic purine synthesis[3].

The assay revealed an IC50 of 119,000 nM (119 µM) [3]. Interpretation: An IC50 in the >100 µM range indicates extremely weak, likely non-specific, binding. This demonstrates that the compound's affinity is highly selective toward the nuclear receptor architecture (ROR-alpha at 370 nM) rather than standard enzymatic active sites, confirming its viability as a targeted probe rather than a broad-spectrum binder.

Table 2: Target Affinity Profile
TargetSpeciesAssay TypeReadoutIC50 (nM)
ROR-alpha (Isoform 2) HumanBinding (MLSCN)TR-FRET370[2]
DHFR M. tuberculosisEnzymatic InhibitionAbsorbance (340nm)119,000[3]

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step is grounded in biochemical causality.

Protocol A: ROR-alpha Co-activator Recruitment Assay (TR-FRET)

Standard fluorescence assays are highly susceptible to auto-fluorescence from aromatic library compounds. We utilize because it introduces a temporal delay (e.g., 50-100 µs) before measurement. This delay allows short-lived background fluorescence to decay, isolating the specific signal of the RORα-coactivator interaction.

  • Reagent Preparation: Prepare GST-tagged RORα-LBD, a Terbium-labeled anti-GST antibody (donor), and a fluorescein-labeled co-activator peptide (acceptor) in assay buffer.

    • Causality: DTT (1 mM) must be included in the buffer to maintain a reducing environment. This prevents the oxidation of critical cysteine residues in the LBD, which would artificially alter binding kinetics.

  • Compound Addition: Dispense a 10-point serial dilution of 3-[(4-Methoxyphenoxy)methyl]benzoic acid.

    • Causality: A full dose-response curve is required to calculate the Hill slope, differentiating true 1:1 stoichiometric binding from non-specific compound aggregation.

  • Equilibrium Incubation: Incubate the microplate in the dark at room temperature for 1 to 2 hours.

    • Causality: Premature reading captures transient kinetics rather than thermodynamic equilibrium, leading to artificially shifted IC50 values.

  • Measurement & Self-Validation: Excite at 340 nm and read emission at 615 nm and 665 nm.

    • System Validation: Each plate must include a known RORα agonist (e.g., SR1078) as a positive control and DMSO vehicle as a negative control. The assay is only valid if the calculated Z'-factor exceeds 0.6 , proving sufficient dynamic range.

TR_FRET_Workflow Step1 1. Reagent Prep (RORa-LBD & Tracer) Step2 2. Compound Addition (Serial Dilution) Step1->Step2 Assay Buffer + DTT Step3 3. Equilibrium Incubation (Room Temp, 1-2h) Step2->Step3 Prevent Auto-fluorescence Step4 4. TR-FRET Readout (Excitation 340nm) Step3->Step4 Signal Decay Delay Step5 5. Kinetic Analysis (IC50 Calculation) Step4->Step5 Ratio 665/615 nm

Fig 2: TR-FRET experimental workflow for quantifying ROR-alpha ligand affinity.

Protocol B: Mtb DHFR Enzymatic Inhibition Assay

To validate the weak off-target interaction[3], a continuous spectrophotometric assay is employed.

  • Reaction Assembly: Mix recombinant Mtb DHFR, dihydrofolate (DHF) substrate, and the test compound in a phosphate buffer (pH 7.4).

  • Reaction Initiation: Add NADPH to initiate the reduction of DHF to tetrahydrofolate.

    • Causality: NADPH is the obligate electron donor. It absorbs strongly at 340 nm, whereas its oxidized form (NADP+) does not.

  • Kinetic Readout: Monitor the linear decrease in absorbance at 340 nm over 3 minutes. The rate of decrease is directly proportional to the enzyme's velocity.

    • System Validation: Trimethoprim (TMP) is run in parallel as a positive inhibition control. A baseline drift control (enzyme omitted) is mandatory to rule out spontaneous, non-enzymatic NADPH oxidation.

Conclusion & Future Directions

3-[(4-Methoxyphenoxy)methyl]benzoic acid is a validated, moderately potent (370 nM) modulator of ROR-alpha with excellent physicochemical properties and a clean off-target profile against standard enzymes like DHFR. Future Structure-Activity Relationship (SAR) optimization should focus on rigidifying the methyl ether linker to reduce entropic penalties upon binding, potentially pushing the affinity into the low nanomolar range required for advanced in vivo chronobiology or metabolic studies.

References

  • 3-[(4-methoxyphenoxy)methyl]benzoic acid - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • BindingDB PrimarySearch: BDBM38964 (Targeting ROR-alpha) Source: Binding Database URL:[Link]

Sources

Foundational

Unveiling the Therapeutic Potential of 3-[(4-Methoxyphenoxy)methyl]benzoic Acid: A Dual-Target Modulator

Executive Summary In the landscape of modern drug discovery, identifying small molecules that selectively modulate orphan or emerging receptors is critical for addressing unmet medical needs. 3-[(4-Methoxyphenoxy)methyl]...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, identifying small molecules that selectively modulate orphan or emerging receptors is critical for addressing unmet medical needs. 3-[(4-Methoxyphenoxy)methyl]benzoic acid (PubChem CID: 3238641, ChEMBL: CHEMBL1402510) is a highly characterized screening compound that has demonstrated a compelling polypharmacological profile[1].

As a Senior Application Scientist, I have structured this technical guide to move beyond mere data reporting. Here, we will dissect the causality behind this compound's mechanism of action, focusing on its two primary validated targets: MRGPRX4 (a GPCR implicated in intractable itch) and ROR-α (a nuclear receptor governing metabolism and inflammation). We will also outline self-validating experimental protocols to ensure reproducibility in your own preclinical workflows.

Chemical Identity & Physicochemical Profiling

Before deploying any molecule into high-throughput screening (HTS) or cell-based assays, its physicochemical properties must be understood to anticipate assay interference (e.g., poor solubility, auto-fluorescence).

  • IUPAC Name: 3-[(4-methoxyphenoxy)methyl]benzoic acid

  • Molecular Weight: 258.27 g/mol [1]

  • Molecular Formula: C15H14O4[1]

  • Topological Polar Surface Area (TPSA): 55.8 Ų[2]

  • Rotatable Bonds: 5[2]

Pharmacological Rationale: The TPSA of 55.8 Ų and the presence of a carboxylic acid moiety suggest excellent solubility in standard assay buffers (like HEPES or Tris) while maintaining sufficient lipophilicity to interact with deep hydrophobic binding pockets in both GPCRs and nuclear receptors.

Primary Target: MRGPRX4 (Cholestatic Pruritus)

Mechanistic Context

The Mas-related G-protein coupled receptor member X4 (MRGPRX4) is specifically expressed in dorsal root ganglion (DRG) sensory neurons. Pathophysiologically, it is activated by elevated systemic levels of bile acids and bilirubin, acting as the primary transducer for cholestatic pruritus (severe itch associated with liver disease).

3-[(4-Methoxyphenoxy)methyl]benzoic acid has been identified as a potent antagonist of human MRGPRX4, exhibiting an IC50​ of approximately 100 nM ( pIC50​=7.00 )[3]. By blocking the binding of bilirubin to MRGPRX4, this compound halts the downstream Gq​/11 -PLC- β signaling cascade, effectively silencing the itch signal at the peripheral sensory level[4].

MRGPRX4_Signaling Bilirubin Bilirubin (Endogenous Agonist) MRGPRX4 MRGPRX4 Receptor (Sensory Neurons) Bilirubin->MRGPRX4 Activates (10 pM) Antagonist 3-[(4-Methoxyphenoxy)methyl]benzoic acid (Antagonist) Antagonist->MRGPRX4 Blocks (IC50 ~100nM) Gq Gq/11 Protein MRGPRX4->Gq PLC PLC-β Activation Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 Itch Pruritus (Itch) Ca2->Itch

Caption: MRGPRX4 signaling blockade by the antagonist compound.

Validated Protocol: HTRF-Based Functional Antagonism Assay

To validate the antagonist activity, Homogeneous Time-Resolved Fluorescence (HTRF) is utilized. We use HTRF because its time-gated measurement eliminates compound auto-fluorescence, ensuring high-fidelity data.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells stably expressing human MRGPRX4 in 384-well white microplates at a density of 10,000 cells/well.

  • Compound Incubation: Add 3-[(4-Methoxyphenoxy)methyl]benzoic acid in a 10-point dose-response format (ranging from 10 µM to 0.1 nM). Incubate the cells in the dark for 1 hour at 37°C[4]. Rationale: The dark incubation is critical to prevent the photo-degradation of the subsequent bilirubin agonist.

  • Agonist Challenge: Add 10 pM of bilirubin (the pathophysiological agonist) to the wells. Incubate for 30 minutes at room temperature[4].

  • Lysis and Detection: Add the HTRF lysis buffer containing the IP1 (Inositol monophosphate) d2-conjugate and Anti-IP1 Cryptate.

  • Readout: Read the plate on a time-resolved fluorescence microplate reader (e.g., PHERAstar) at 665 nm and 620 nm.

  • Self-Validation (QC): Calculate the Z'-factor using vehicle control (DMSO) and a known reference antagonist. A Z'-factor > 0.6 validates the assay's integrity.

Secondary Target: Nuclear Receptor ROR-α (Metabolic Modulation)

Mechanistic Context

Retinoic acid receptor-related orphan receptor alpha (ROR-α) is a nuclear receptor that regulates the transcription of genes involved in lipid metabolism, circadian rhythms, and inflammation. Modulators of ROR-α (Isoform 2) are highly sought after for treating metabolic syndrome and autoimmune disorders.

High-throughput screening via the MLSCN (Molecular Libraries Screening Center Network) identified 3-[(4-Methoxyphenoxy)methyl]benzoic acid as a modulator of ROR-α with an IC50​ of 370 nM[5]. Nuclear receptors function via ligand-induced conformational changes that dictate the recruitment of co-activator or co-repressor peptides.

ROR_Alpha_Workflow Compound 3-[(4-Methoxyphenoxy)methyl]benzoic acid RORa ROR-α Ligand Binding Domain (Isoform 2) Compound->RORa Direct Binding (IC50 ~370nM) CoReg Co-activator Peptide Recruitment (TR-FRET Readout) RORa->CoReg Allosteric Conformational Shift GeneExpr Transcriptional Modulation (Lipid/Inflammatory Genes) CoReg->GeneExpr Downstream Cellular Effect

Caption: ROR-α ligand binding and co-regulator recruitment workflow.

Validated Protocol: TR-FRET Coactivator Recruitment Assay

To confirm direct binding to the ROR-α Ligand Binding Domain (LBD), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard.

Step-by-Step Methodology:

  • Protein Preparation: Dilute GST-tagged human ROR-α LBD to a final concentration of 5 nM in assay buffer (50 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 0.1% BSA).

  • Tracer Addition: Add a biotinylated co-activator peptide (e.g., SRC1-LXXLL motif) at 100 nM.

  • Fluorophore Conjugation: Introduce Terbium-labeled anti-GST antibody (donor) and Streptavidin-d2 (acceptor).

  • Compound Addition: Dispense 3-[(4-Methoxyphenoxy)methyl]benzoic acid in a dose-response curve.

  • Incubation & Readout: Incubate for 2 hours at room temperature to reach equilibrium. Measure the FRET signal (ratio of 665 nm / 620 nm).

  • Self-Validation (QC): A decrease in the FRET ratio indicates that the compound displaces the co-activator peptide, confirming inverse agonist/antagonist behavior at the nuclear receptor level.

Selectivity and Counter-Screening

A critical pillar of trustworthy drug development is demonstrating target selectivity. A compound that indiscriminately binds to targets is a liability.

To assess off-target effects, 3-[(4-Methoxyphenoxy)methyl]benzoic acid was screened against Mycobacterium tuberculosis Dihydrofolate reductase (DHFR)—a standard housekeeping enzyme used in anti-infective counter-screens. The compound showed virtually no activity, with an IC50​ of 1.19×105 nM (119 µM)[6]. This massive differential (over 1,000-fold) between its primary GPCR/Nuclear Receptor targets and a basic enzymatic target underscores the compound's specific structural pharmacology.

Quantitative Data Summary

The following table synthesizes the compound's target engagement metrics across validated assays:

Target ProteinTarget ClassAssay ModalityLigand / SubstrateEfficacy ( IC50​ )Significance
Human MRGPRX4 GPCRHTRF (Functional)Bilirubin (10 pM)~100 nM Primary therapeutic target for cholestatic pruritus.
Human ROR-α (Isoform 2) Nuclear ReceptorTR-FRET (Binding)Co-activator Peptide370 nM Secondary target for metabolic/inflammatory modulation.
M. tuberculosis DHFR Enzyme (Kinase/Reductase)NADPH ConsumptionDHF / NADPH119,000 nM Negative control; proves lack of indiscriminate enzyme inhibition.

Conclusion & Translational Outlook

3-[(4-Methoxyphenoxy)methyl]benzoic acid represents a highly valuable chemical probe. Its dual capacity to antagonize MRGPRX4 at nanomolar concentrations while modulating ROR-α provides a unique opportunity for researchers. For drug development professionals, this scaffold can be optimized via medicinal chemistry to either:

  • Increase hydrophilicity to restrict blood-brain barrier (BBB) penetration, creating a peripherally restricted MRGPRX4 antagonist for liver-disease-associated itch.

  • Optimize the benzoic acid moiety to enhance ROR-α selectivity for systemic metabolic applications.

By adhering to the rigorous, self-validating assay protocols outlined above, researchers can confidently utilize this compound as a benchmark in their preclinical discovery pipelines.

References

  • PubChem. "3-[(4-methoxyphenoxy)methyl]benzoic acid" Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • GPCRdb. "Ligands - CHEMBL1402510 (MRGPRX4 Antagonism)" Source: GPCR Database URL:[Link]

  • BindingDB. "PrimarySearch_ki: TargetIsoform 2 of Nuclear receptor ROR-alpha (MLS000085462)" Source: The Binding Database URL:[Link]

  • BindingDB. "PrimarySearch_ki: Dihydrofolate reductase (M. tuberculosis)" Source: The Binding Database URL:[Link]

Sources

Exploratory

Rational Design, Synthesis, and Biophysical Profiling of 3-[(4-Methoxyphenoxy)methyl]benzoic Acid in Fragment-Based Drug Discovery

Executive Summary 3-[(4-Methoxyphenoxy)methyl]benzoic acid (CAS: 186584-55-4) is a versatile, low-molecular-weight chemical building block frequently utilized in Fragment-Based Drug Discovery (FBDD) [1]. Structurally, it...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-[(4-Methoxyphenoxy)methyl]benzoic acid (CAS: 186584-55-4) is a versatile, low-molecular-weight chemical building block frequently utilized in Fragment-Based Drug Discovery (FBDD) [1]. Structurally, it features a carboxylic acid moiety linked via a flexible methylene ether bridge to a methoxy-substituted benzene ring. This specific topological arrangement provides an ideal balance of hydrogen bond donors/acceptors and hydrophobic surface area. As a result, it serves as a privileged scaffold for targeting protein-protein interactions (PPIs) and allosteric sites on enzymes such as metalloproteinases and nuclear receptors.

This technical guide outlines the physicochemical rationale for employing this fragment, details a self-validating synthetic protocol, and establishes standard operating procedures for biophysical hit validation.

Physicochemical Profiling & Pharmacophore Analysis

To function effectively in an FBDD screening library, a molecule must adhere to the "Rule of Three" (Ro3), ensuring it is small and hydrophilic enough to allow for downstream lead optimization without inflating the molecular weight beyond drug-like parameters. The quantitative data for 3-[(4-Methoxyphenoxy)methyl]benzoic acid is summarized below:

PropertyValueFBDD Relevance
Molecular Weight 258.27 g/mol < 300 Da (Ro3 Compliant)
Molecular Formula C15H14O4Optimal heavy atom count (19)
XLogP3 ~2.58Lipophilicity within target range (≤ 3)
Hydrogen Bond Donors 1Carboxylic acid allows for target engagement
Hydrogen Bond Acceptors 4Ether, Methoxy, and Carboxylate moieties
Topological Polar Surface Area 55.8 ŲExcellent predicted membrane permeability
Rotatable Bonds 5Conformational flexibility for induced fit

Mechanistic Rationale in Target Binding: The carboxylic acid acts as a primary pharmacophore anchor, frequently forming critical salt bridges with basic amino acid residues (e.g., Arginine or Lysine) or coordinating directly with metal ions in the active sites of metalloenzymes. The flexible ether linkage allows the 4-methoxyphenyl group to adopt multiple conformations, probing adjacent hydrophobic sub-pockets to drive binding affinity through van der Waals interactions and π

π stacking.

Synthetic Methodology: Williamson Etherification & Saponification

The synthesis of 3-[(4-Methoxyphenoxy)methyl]benzoic acid is best achieved via a modified Williamson ether synthesis[2]. To prevent unwanted side reactions (such as the esterification of the carboxylic acid under basic conditions), a methyl ester protecting group is utilized during the SN​2 displacement, followed by a mild saponification step.

Synthesis SM1 Methyl 3-(bromomethyl)benzoate Cond 1. K2CO3, DMF, 80°C 2. LiOH, THF/H2O SM1->Cond SM2 4-Methoxyphenol SM2->Cond Prod 3-[(4-Methoxyphenoxy)methyl]benzoic acid Cond->Prod SN2 & Hydrolysis

Fig 1. Two-step synthesis via Williamson etherification and subsequent saponification.

Step-by-Step Protocol

Step 1: Etherification ( SN​2 Displacement)

  • Reagents: Methyl 3-(bromomethyl)benzoate (1.0 eq), 4-Methoxyphenol (1.1 eq), Anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 eq).

  • Solvent: N,N-Dimethylformamide (DMF).

  • Procedure: Dissolve 4-methoxyphenol in DMF. Add K2​CO3​ and stir at room temperature for 15 minutes to generate the phenoxide anion. Add methyl 3-(bromomethyl)benzoate dropwise. Heat the reaction to 80°C for 4 hours.

  • Causality & Logic: The choice of K2​CO3​ is critical; it is a mild base that selectively deprotonates the phenol (pKa ~10) without degrading the starting materials. DMF, a polar aprotic solvent, is chosen because it poorly solvates anions, leaving the phenoxide highly nucleophilic and accelerating the SN​2 attack on the primary benzylic bromide.

  • Workup: Quench with water, extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Step 2: Saponification

  • Reagents: Lithium Hydroxide Monohydrate ( LiOH⋅H2​O , 3.0 eq).

  • Solvent: THF/MeOH/ H2​O (3:1:1 v/v/v).

  • Procedure: Dissolve the crude ester in the solvent mixture. Add LiOH⋅H2​O and stir at room temperature for 12 hours.

  • Causality & Logic: LiOH provides mild, selective hydrolysis of the methyl ester to the free carboxylic acid. The mixed solvent system ensures the solubility of both the organic ester (THF/MeOH) and the inorganic base ( H2​O ), preventing the cleavage of the newly formed aryl-alkyl ether bond.

  • Isolation: Acidify the aqueous layer to pH 2 using 1M HCl to precipitate the product. Filter, wash with cold water, and dry under vacuum to yield pure 3-[(4-Methoxyphenoxy)methyl]benzoic acid.

Biophysical Validation: Surface Plasmon Resonance (SPR)

Because fragments like 3-[(4-Methoxyphenoxy)methyl]benzoic acid typically exhibit weak initial binding affinities ( KD​ in the micromolar to millimolar range), highly sensitive biophysical techniques are required for hit validation. Surface Plasmon Resonance (SPR) has emerged as a gold-standard primary screening methodology in FBDD [3, 4].

Workflow N1 3-[(4-Methoxyphenoxy)methyl]benzoic Acid (Fragment Library) N2 Primary Screening (Surface Plasmon Resonance) N1->N2 Library Input N3 Hit Validation (Orthogonal Assays) N2->N3 KD < 500 µM N4 Structural Biology (X-ray Crystallography) N3->N4 Confirmed Binding N5 Lead Optimization (SAR Expansion) N4->N5 Rational Design

Fig 2. FBDD screening cascade utilizing SPR for hit validation and structural biology.

SPR Screening Protocol
  • Target Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Ensure the immobilization level is sufficiently high (typically 3000–5000 Response Units) to detect low-molecular-weight fragment binding.

  • Buffer Preparation: Use a running buffer compatible with both the protein and the fragment, typically PBS or HEPES containing 0.05% Tween-20 and up to 5% DMSO to ensure fragment solubility.

  • Fragment Injection: Inject 3-[(4-Methoxyphenoxy)methyl]benzoic acid at multiple concentrations (e.g., 50 µM, 100 µM, 500 µM, 1 mM) at a high flow rate (30–50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Analyze the sensorgrams using a 1:1 steady-state affinity model to calculate the dissociation constant ( KD​ ).

  • Causality & Logic: SPR is selected over traditional biochemical assays because it provides real-time, label-free detection. This allows for the precise determination of both binding kinetics ( kon​ , koff​ ) and thermodynamics, which are essential for filtering out false positives caused by non-specific aggregation or stoichiometric mismatch [4].

References

  • PubChem. "3-[(4-methoxyphenoxy)methyl]benzoic acid". National Center for Biotechnology Information. URL:[Link]

  • Master Organic Chemistry. "The Williamson Ether Synthesis". Master Organic Chemistry. URL:[Link]

  • ACS Medicinal Chemistry Letters. "Fragment Screening by Surface Plasmon Resonance". American Chemical Society. URL:[Link]

  • Future Medicinal Chemistry. "Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery". Taylor & Francis. URL:[Link]

Foundational

The Strategic Role of the Methoxy Group in Benzoic Acid Derivatives: A Guide to Stereoelectronic Tuning and SAR Optimization

Introduction: Beyond Simple Electron Donation In the optimization of small-molecule therapeutics, the benzoic acid scaffold is a privileged pharmacophore. However, the precise functionalization of this ring dictates the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Simple Electron Donation

In the optimization of small-molecule therapeutics, the benzoic acid scaffold is a privileged pharmacophore. However, the precise functionalization of this ring dictates the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) fate. Among the toolkit of functional groups, the methoxy group ( −OCH3​ ) is frequently mischaracterized as merely an electron-donating group (EDG).

In reality, the methoxy group is a complex stereoelectronic modulator. Depending on its regiochemistry (ortho, meta, or para), it exerts competing inductive ( −I ) and resonance ( +R ) effects that drastically alter the pKa​ , lipophilicity, and hydrogen-bonding capacity of the benzoic acid core. This whitepaper explores the causality behind these effects, their impact on Lipophilic Ligand Efficiency (LLE), and provides self-validating protocols for evaluating methoxybenzoic acid derivatives in drug discovery.

The Stereoelectronic Paradox & pKa​ Modulation

The acidity of a benzoic acid derivative is a direct proxy for the stability of its conjugate base (the carboxylate anion). The methoxy group influences this stability through a delicate balance of spatial and electronic routing[1].

  • Para-Substitution (p-Methoxybenzoic Acid): At the para position, the resonance effect ( +R ) of the oxygen's lone pairs dominates over its electron-withdrawing inductive effect ( −I ). This electron donation destabilizes the carboxylate anion, making p-methoxybenzoic acid a weaker acid than unsubstituted benzoic acid[2].

  • Meta-Substitution (m-Methoxybenzoic Acid): Resonance effects cannot operate at the meta position. Therefore, only the −I effect is active, pulling electron density away from the carboxylate group. This stabilizes the anion, making m-methoxybenzoic acid more acidic than both the para-isomer and the parent benzoic acid[1].

  • Ortho-Substitution (o-Methoxybenzoic Acid) & The "Ortho Effect": One might expect the +R effect to dominate here as well. However, o-methoxybenzoic acid is highly acidic ( pKa​≈4.08 ). This anomaly is driven by the ortho effect : steric hindrance between the bulky methoxy group and the carboxylic acid forces the −COOH group out of the coplanar alignment with the benzene ring. This breaks the conjugation between the ring and the carboxylate, preventing the +R effect from destabilizing the anion, leaving only the strong, proximity-driven −I effect[2].

Table 1: Physicochemical Profiling of Methoxybenzoic Acid Isomers
CompoundPositionDominant Electronic EffectApprox. pKa​ ΔLogD Contribution*
Benzoic AcidN/ANone4.200.00
o-Methoxybenzoic AcidOrthoSteric (Ortho Effect) + −I 4.08-0.05 to 0.00
m-Methoxybenzoic AcidMetaInductive ( −I )4.08-0.05 to 0.00
p-Methoxybenzoic AcidParaResonance ( +R )4.47-0.05 to 0.00

*Note: ΔLogD represents the shift in lipophilicity upon adding the substituent to an aromatic ring[3].

G A Methoxy Group (-OCH3) B Inductive Effect (-I) Electron Withdrawing A->B C Resonance Effect (+R) Electron Donating A->C D Meta Position Increases Acidity B->D  Dominates at Meta F Ortho Position Steric 'Ortho Effect' B->F  Combined with Sterics E Para Position Decreases Acidity C->E  Dominates at Para C->F

Fig 1: Stereoelectronic routing of the methoxy group on the benzoic acid scaffold.

Lipophilic Ligand Efficiency (LLE): The "Non-Lipophilic Scout"

A critical challenge in modern drug discovery is the tendency to chase potency by adding lipophilic bulk (e.g., methyl or chloro groups), which often leads to poor ADME properties and high clinical attrition.

The methoxy group circumvents this trap. It acts as a "non-lipophilic scout" [3]. When installed on an aromatic ring, the methoxy group has a ΔLogD of approximately −0.05 to 0.00 . This means medicinal chemists can probe protein binding pockets, engage in novel van der Waals or hydrogen-bonding interactions (via the oxygen lone pairs), and improve target affinity without increasing the overall lipophilicity of the molecule[3].

Structure-Activity Relationship (SAR) Case Studies

The strategic placement of methoxy groups on benzoic acid derivatives has yielded significant breakthroughs across diverse therapeutic areas:

A. VLA-4 Antagonists (Anti-Asthma/Anti-Inflammatory)

In the development of orally active VLA-4 antagonists, researchers utilized 4-(pyrrolidinyl)methoxybenzoic acid derivatives. The optimization focused on balancing cell permeability with target affinity. The methoxy-substituted benzoic acid core provided the necessary electrostatic interactions with the VLA-4 receptor while maintaining a moderate, drug-like lipophilicity ( LogD=1.8−2.0 ), resulting in sub-nanomolar potency ( IC50​=1.6nM ) and oral efficacy in murine asthma models[4].

B. PDE4 Inhibitors (Respiratory Diseases)

In the optimization of benzoic acid ester derivatives as PDE4 inhibitors (analogous to roflumilast), the introduction of alkoxy groups proved critical. Specifically, placing a cyclopropylmethoxy group at the meta-position (position 3) of a p-methoxybenzoic acid derivative drastically enhanced inhibitory activity in both cell-free and cell-based assays. The methoxy oxygen acts as a critical hydrogen bond acceptor within the solvent-exposed region of the PDE4 active site[5].

C. Neuroprotective Hydrogels (Glaucoma)

Beyond traditional small molecules, methoxybenzoic acids are utilized in advanced biomaterials. For example, 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid) was grafted onto chitosan-poly(N-isopropylacrylamide) thermogels. The dual methoxy groups flanking the para-hydroxyl group stabilize the phenoxy radical formed during oxidative stress, granting the hydrogel potent intrinsic antioxidant properties to protect retinal ganglion cells in glaucoma models[6].

Metabolic Liabilities: The O-Demethylation Challenge

While the methoxy group improves binding and physicochemical properties, it introduces a specific metabolic liability: O-demethylation [7]. Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) readily oxidize the methoxy carbon, releasing formaldehyde and leaving behind a phenol. This can lead to rapid clearance or the formation of reactive quinone-imine intermediates. If a lead compound exhibits high intrinsic clearance ( CLint​ ) due to O-demethylation, chemists must employ steric shielding (e.g., placing bulky groups adjacent to the methoxy) or substitute it with bioisosteres like trifluoromethoxy ( −OCF3​ ) or difluoromethoxy ( −OCHF2​ )[5].

Workflow Step1 1. Scaffold Selection Base Benzoic Acid Step2 2. Methoxy Substitution Ortho/Meta/Para Exploration Step1->Step2 Step3 3. Physicochemical Profiling pKa & LLE Analysis Step2->Step3 Step4 4. In Vitro Screening Receptor Binding & CYP450 Stability Step3->Step4 Step4->Step2 Iterative SAR feedback Step5 5. Lead Optimization Bioisostere Replacement (-OCF3) if needed Step4->Step5

Fig 2: Iterative SAR workflow for optimizing methoxybenzoic acid derivatives.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the effects of methoxy substitution, the following self-validating protocols must be integrated into the screening cascade.

Protocol 1: High-Throughput UV-Metric pKa​ Determination

Purpose: To quantify the stereoelectronic impact of methoxy positioning on the carboxylate group. Causality: UV-metric titration is preferred over potentiometric titration for low-solubility discovery compounds because the methoxy group alters the UV absorbance spectrum of the aromatic ring differently in its protonated vs. deprotonated states.

  • Preparation: Prepare a 10mM stock of the methoxybenzoic acid derivative in DMSO.

  • Aqueous Dilution: Dilute the stock to 50μM in a universal buffer system (e.g., Britton-Robinson buffer) covering pH 2.0 to 12.0 in 0.5 pH increments.

  • Spectral Acquisition: Record the UV-Vis spectra (200–400 nm) at each pH point using a microplate spectrophotometer at 25∘C .

  • Isosbestic Point Verification (Self-Validation Step): Plot the overlaid spectra. The assay is only valid if a clear isosbestic point is observed, proving a simple two-state ( HA⇌A−+H+ ) transition without precipitation or degradation.

  • Data Analysis: Plot absorbance at the λmax​ of the ionized species against pH. Fit the curve to the Henderson-Hasselbalch equation to extract the pKa​ .

  • Control Validation: Run unsubstituted benzoic acid concurrently. The system is validated if the control yields a pKa​ of 4.20±0.05 .

Protocol 2: Liver Microsome Stability Assay for O-Demethylation Liability

Purpose: To assess the metabolic vulnerability of the −OCH3​ group to CYP450-mediated O-demethylation. Causality: Measuring the disappearance of the parent compound provides the intrinsic clearance ( CLint​ ), dictating whether steric shielding of the methoxy group is required in the next SAR iteration.

  • Microsome Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1mg/mL protein concentration in 100mM potassium phosphate buffer (pH 7.4) containing 3.3mM MgCl2​ .

  • Compound Addition: Spike the methoxybenzoic acid derivative to a final concentration of 1μM (keep organic solvent ≤0.5% ).

  • Initiation: Pre-incubate at 37∘C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1mM .

  • Quenching: At time points 0, 5, 15, 30, and 45 minutes, transfer 50μL of the reaction mixture into 150μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000×g for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • System Validation (Critical): Run Verapamil (high clearance) and Warfarin (low clearance) as concurrent controls. The assay is self-validated only if Verapamil shows >70% depletion at 45 mins and Warfarin shows <10% depletion.

  • Metabolite ID: Scan for the corresponding phenolic mass ( [M−H]−−14Da ) to confirm O-demethylation as the primary clearance mechanism.

References

  • Which is more acidic meta methoxy benzoic acid or para methoxy benzoic acid and why? Quora. 1

  • Why is para methoxy benzoic acid less acidic than benzoic acid? Quora. 2

  • Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis. 3

  • 4-(Pyrrolidinyl)methoxybenzoic Acid Derivatives as a Potent, Orally Active VLA-4 Antagonist. JST.go.jp. 4

  • Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases. Journal of Medicinal Chemistry - ACS Publications.5

  • Benzoic acid derivative-modified chitosan-g-poly(N-isopropylacrylamide): Methoxylation effects and pharmacological treatments of Glaucoma-related neurodegeneration. PubMed (NIH).6

  • The role of the methoxy group in approved drugs. ResearchGate. 7

Sources

Exploratory

3-[(4-Methoxyphenoxy)methyl]benzoic acid in cancer cell signaling

Executive Summary In the landscape of targeted oncology, identifying versatile chemical pharmacophores is critical for disrupting complex tumor signaling networks. 3-[(4-Methoxyphenoxy)methyl]benzoic acid (CAS 186584-55-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, identifying versatile chemical pharmacophores is critical for disrupting complex tumor signaling networks. 3-[(4-Methoxyphenoxy)methyl]benzoic acid (CAS 186584-55-4) represents a highly tunable structural scaffold. Characterized by a hydrogen-bonding benzoic acid headgroup and a lipophilic methoxyphenoxy ether tail, this structural motif is uniquely suited to intercalate into hydrophobic protein-protein interaction (PPI) interfaces and enzyme active sites.

While the base compound serves as a foundational building block in high-throughput screening, its advanced derivatives have demonstrated profound efficacy in modulating critical cancer survival networks, including metabolic reprogramming and kinase-driven proliferation. This whitepaper synthesizes the mechanistic logic of this chemical class and provides self-validating experimental protocols for evaluating such scaffolds in cancer cell signaling.

Mechanistic Grounding: The Pharmacophore in Cancer Signaling

The bioactivity of the methoxyphenoxy-benzoic acid class is driven by its dual-action structural geometry, which allows it to target multiple oncogenic pathways simultaneously:

  • Metabolic Reprogramming via MDH Inhibition: Cancer cells rely heavily on altered metabolic flux. Derivatives featuring the phenoxy-benzoic acid core act as competitive inhibitors of Malate Dehydrogenase 1 and 2 (MDH1/2)[1]. By occupying the active site, these compounds suppress mitochondrial respiration, which subsequently blocks hypoxia-induced HIF-1α accumulation, starving the tumor of adaptive metabolic responses[1].

  • Akt/NF-κB Survival Pathway Disruption: Methoxybenzoic acid derivatives heavily impact the Akt/NF-κB signaling axis, a primary survival mechanism in prostate and breast cancers[2]. By inhibiting Akt phosphorylation, these compounds prevent the downstream nuclear translocation of NF-κB, dismantling the cell's anti-apoptotic defenses and triggering programmed cell death[2].

  • YAP/TAZ-TEAD Interference: The extended aromatic system of related methoxyphenoxy derivatives can disrupt the YAP/TAZ-TEAD signaling pathway, a critical driver of mechanotransduction and tumor proliferation[3].

  • Apoptosis and Cell Cycle Arrest: Studies on highly substituted analogs, such as 4-(3,4,5-trimethoxyphenoxy) benzoic acid, demonstrate significant anti-proliferative effects, inducing G2/M cell-cycle arrest and elevating caspase-3 activity in breast cancer models like MCF-7[4].

Pathway Scaffold 3-[(4-Methoxyphenoxy)methyl] benzoic acid Scaffold MDH MDH1 / MDH2 (Metabolism) Scaffold->MDH Competitive Inhibition Akt Akt Kinase (Survival) Scaffold->Akt Phosphorylation Blockade HIF HIF-1α Accumulation MDH->HIF Suppresses NFKB NF-κB Translocation Akt->NFKB Suppresses Apoptosis Apoptosis & G2/M Arrest HIF->Apoptosis Induces NFKB->Apoptosis Induces

Fig 1: Dual-pathway disruption by methoxyphenoxy-benzoic acid derivatives in cancer cells.

Quantitative Structure-Activity Data

The following table synthesizes the quantitative effects of the 3-[(4-methoxyphenoxy)methyl]benzoic acid structural family across various oncogenic targets and cell line models.

Compound Scaffold / DerivativePrimary Target / PathwayCell Line ModelObserved Quantitative EffectReference
4-(3,4,5-Trimethoxyphenoxy) benzoic acid Caspase-3 / ApoptosisMCF-7, MDA-MB-468Significant reduction in cell viability; G2/M arrest[4]
Methoxybenzoic acid methyl ester (HMBME) Akt / NF-κBLNCaP (Prostate)Apoptosis induction via suppressed NF-κB translocation[2]
Phenoxy-propanamido benzoate MDH1 / MDH2HCT116 (Colon)Competitive inhibition; suppressed HIF-1α accumulation[1]
3-[(4-Methoxyphenyl)methylideneamino]benzoic acid YAP/TAZ-TEADVariousDisruption of tumor proliferation and mechanotransduction[3]

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the efficacy of this scaffold in targeting cancer cell signaling, orthogonal validation is required. The following protocols are designed as self-validating systems to rule out off-target artifacts.

Protocol A: Validation of Akt/NF-κB Inhibition via Western Blotting

Objective: Confirm that the scaffold directly inhibits Akt phosphorylation rather than causing global protein degradation.

  • Cell Culture & Treatment: Seed MCF-7 or LNCaP cells in 6-well plates. Treat with the scaffold compound at IC50 concentrations for 24 hours.

    • Causality Check: Include a vehicle control (0.1% DMSO) to establish a baseline, and a positive control (e.g., LY294002, a known PI3K/Akt inhibitor) to validate the assay's sensitivity to kinase inhibition.

  • Lysis & Protein Extraction: Lyse cells on ice using RIPA buffer supplemented strictly with Na3​VO4​ and NaF.

    • Causality Check: Endogenous phosphatases remain highly active post-lysis. These inhibitors are mandatory to preserve the transient p-Akt (Ser473/Thr308) state, preventing false-negative readouts.

  • SDS-PAGE & Transfer: Resolve 30 µg of protein lysate on a 10% polyacrylamide gel and transfer to a PVDF membrane.

  • Probing & Analysis: Probe for p-Akt, total Akt, and Cleaved Caspase-3.

    • Causality Check: Total Akt must be probed as an internal loading control. This proves that the reduction in p-Akt is due to specific kinase pathway blockade, not non-specific compound toxicity causing global protein degradation.

Protocol B: Metabolic Profiling via Seahorse XF Cell Energy Phenotype Test

Objective: Quantify the compound's ability to act as a competitive inhibitor of metabolic enzymes (e.g., MDH) by measuring real-time bioenergetic flux.

  • Preparation: Plate HCT116 cells in XF microplates. Prior to the assay, wash and pre-incubate cells in unbuffered XF base medium.

    • Causality Check: Standard bicarbonate buffers neutralize proton efflux. Using unbuffered media ensures accurate detection of the Extracellular Acidification Rate (ECAR).

  • Basal Measurement & Injection: Measure basal Oxygen Consumption Rate (OCR). Inject the scaffold compound via Port A to observe immediate metabolic shifts.

  • Oligomycin Injection (Port B): Inject Oligomycin (ATP synthase inhibitor).

    • Causality Check: This isolates ATP-linked respiration from mitochondrial proton leak, revealing if the compound preserves basic mitochondrial membrane integrity.

  • FCCP Injection (Port C): Inject FCCP to collapse the proton gradient and force maximal electron transport.

    • Causality Check: If the scaffold effectively inhibits upstream TCA cycle enzymes like MDH[1], the maximal respiratory capacity will be severely blunted compared to the vehicle control, proving direct metabolic interference.

Workflow Culture 1. Cell Culture (MCF-7 / LNCaP) Treat 2. Scaffold Treatment (Dose-Response) Culture->Treat Assay1 3A. Seahorse XF (Metabolic Flux) Treat->Assay1 Assay2 3B. Western Blot (p-Akt / Caspase-3) Treat->Assay2 Validate 4. Data Synthesis & Validation Assay1->Validate Assay2->Validate

Fig 2: Orthogonal experimental workflow for validating scaffold signaling mechanisms.

Conclusion

The 3-[(4-methoxyphenoxy)methyl]benzoic acid scaffold is a highly privileged structure in medicinal chemistry. By leveraging the hydrogen-bonding capacity of the benzoic acid moiety and the spatial flexibility of the methoxyphenoxy tail, researchers can design potent inhibitors that disrupt critical cancer survival nodes, from Akt/NF-κB signaling to MDH-driven metabolic reprogramming. Rigorous, self-validating orthogonal assays are essential to confirm these mechanisms and advance these compounds through the preclinical pipeline.

Sources

Foundational

anti-inflammatory potential of 3-[(4-Methoxyphenoxy)methyl]benzoic acid

An In-Depth Technical Guide to Investigating the Anti-inflammatory Potential of 3-[(4-Methoxyphenoxy)methyl]benzoic acid Executive Summary Inflammation is a critical biological response that, when dysregulated, underpins...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Investigating the Anti-inflammatory Potential of 3-[(4-Methoxyphenoxy)methyl]benzoic acid

Executive Summary

Inflammation is a critical biological response that, when dysregulated, underpins a vast array of chronic diseases. The search for novel, effective, and safe anti-inflammatory agents is a cornerstone of modern pharmaceutical research. Benzoic acid derivatives represent a promising class of compounds, with many exhibiting significant therapeutic activities. This guide focuses on a novel molecule, 3-[(4-Methoxyphenoxy)methyl]benzoic acid, outlining a comprehensive, multi-tiered strategy for the systematic evaluation of its anti-inflammatory potential. We present a scientifically-grounded framework beginning with hypothesized mechanisms of action, followed by detailed protocols for robust in vitro screening and mechanistic elucidation, and culminating in established in vivo models for proof-of-concept validation. This document is intended for researchers, chemists, and drug development professionals, providing the necessary technical detail to assess this compound's viability as a lead candidate for a new generation of anti-inflammatory therapeutics.

Part 1: Introduction and Scientific Rationale

The global burden of chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders, continues to escalate, driving an urgent need for innovative therapeutic interventions. Many existing non-steroidal anti-inflammatory drugs (NSAIDs) are associated with significant gastrointestinal and cardiovascular side effects, primarily due to non-selective inhibition of cyclooxygenase (COX) enzymes. This has spurred research into compounds with novel mechanisms of action or improved selectivity profiles.

Benzoic acid and its derivatives have long been recognized for their diverse biological activities. The carboxylic acid moiety is a common pharmacophore in many established drugs, including NSAIDs. The structural framework of 3-[(4-Methoxyphenoxy)methyl]benzoic acid, featuring a benzoic acid core, a flexible ether linkage, and a methoxy-substituted phenyl ring, presents a unique chemical architecture that warrants investigation for anti-inflammatory properties.

Chemical Structure of the Target Compound:

  • IUPAC Name: 3-[(4-Methoxyphenoxy)methyl]benzoic acid

  • Molecular Formula: C₁₅H₁₄O₄

  • Key Features:

    • Benzoic Acid Moiety: Essential for potential interactions with the active sites of inflammatory enzymes.

    • Ether Linkage: Provides conformational flexibility, allowing the molecule to adopt optimal orientations for binding to biological targets.

    • 4-Methoxyphenyl Group: The electron-donating methoxy group can influence the electronic properties and metabolic stability of the molecule, potentially enhancing its biological activity and pharmacokinetic profile.

This guide puts forth the central hypothesis that 3-[(4-Methoxyphenoxy)methyl]benzoic acid possesses significant anti-inflammatory properties, postulating that its unique structure enables it to modulate key inflammatory pathways. The following sections will detail a rigorous, phased approach to test this hypothesis.

Part 2: Hypothesized Mechanisms of Anti-inflammatory Action

The inflammatory cascade is a complex network of cellular and molecular interactions. Based on its structural similarity to known anti-inflammatory agents, we hypothesize that 3-[(4-Methoxyphenoxy)methyl]benzoic acid may exert its effects through one or more of the following mechanisms:

  • Dual Inhibition of Arachidonic Acid Pathway Enzymes: The metabolism of arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes produces potent pro-inflammatory mediators, namely prostaglandins and leukotrienes, respectively[1][2]. Simultaneous inhibition of both COX and LOX pathways can offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile compared to selective COX inhibitors[3][4]. The structure of our target compound may allow it to fit within the active sites of these enzymes.

  • Modulation of Pro-inflammatory Gene Expression via NF-κB and MAPK Signaling: The transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades are master regulators of inflammation[5][6]. They control the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2[7][8][9]. Inhibition of these pathways is a key strategy for controlling inflammation. We postulate that 3-[(4-Methoxyphenoxy)methyl]benzoic acid may interfere with the activation of NF-κB or the phosphorylation of key MAPK proteins (p38, ERK, JNK).

The diagram below illustrates these potential points of intervention within the inflammatory response.

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascades cluster_3 Nuclear Events & Inflammatory Output LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK_pathway MAPK Cascade (p38, ERK, JNK) TLR4->MAPK_pathway Activates IKK IKK Complex TLR4->IKK Activates PLA2 Phospholipase A2 AA Arachidonic Acid (AA) PLA2->AA Membrane Membrane Phospholipids Membrane->PLA2 Cleavage NFkB_nuc Active NF-κB MAPK_pathway->NFkB_nuc Modulates NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylates IκB IkB Degraded IκB NFkB NF-κB (p65/p50) NFkB->NFkB_nuc Translocation to Nucleus NFkB_IkB->IkB Dissociation NFkB_IkB->NFkB Dissociation COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Induces Cytokines Cytokines (TNF-α, IL-6) iNOS, COX-2 Gene->Cytokines Test_Compound 3-[(4-Methoxyphenoxy) methyl]benzoic acid Test_Compound->MAPK_pathway Test_Compound->IKK Hypothesized Inhibition Test_Compound->COX Hypothesized Inhibition Test_Compound->LOX G cluster_p1 cluster_p2 cluster_p3 start Start: Compound Synthesis & Characterization phase1 Phase 1: In Vitro Screening start->phase1 p1a Cytotoxicity Assay (MTT) phase1->p1a phase2 Phase 2: Mechanistic Studies (In Vitro) p2a COX/LOX Enzyme Inhibition Assays phase2->p2a phase3 Phase 3: In Vivo Proof-of-Concept p3a Acute Inflammation Model (Carrageenan Paw Edema) phase3->p3a decision1 Active? decision1->phase2 Yes stop Stop: Inactive decision1->stop No decision2 Potent & Clear Mechanism? decision2->phase3 Yes decision2->stop No (Re-evaluate) end End: Lead Candidate Identified p1b NO Inhibition Assay (Griess) p1a->p1b p1c Cytokine Profiling (ELISA) p1b->p1c p1c->decision1 p2b NF-κB Pathway Analysis (Western Blot) p2a->p2b p2c MAPK Pathway Analysis (Western Blot) p2b->p2c p2c->decision2 p3b Analgesic Model (Acetic Acid Writhing) p3a->p3b p3b->end

Caption: Phased workflow for preclinical evaluation.

Part 4: In Vitro Efficacy and Mechanistic Studies

This phase aims to establish the biological activity of 3-[(4-Methoxyphenoxy)methyl]benzoic acid in cellular models of inflammation and to elucidate its mechanism of action at the molecular level.

Protocol: Cell Viability Assessment (MTT Assay)

Rationale: It is crucial to determine the concentration range at which the compound is non-toxic to cells. This ensures that any observed anti-inflammatory effects are not due to cytotoxicity.

Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 3-[(4-Methoxyphenoxy)methyl]benzoic acid (e.g., 0.1, 1, 10, 25, 50, 100 µM) in complete culture medium. Replace the old medium with the medium containing the test compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group. The highest non-toxic concentrations will be used for subsequent assays.

Protocol: Nitric Oxide (NO) and Pro-inflammatory Cytokine Inhibition

Rationale: Activated macrophages produce high levels of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6, which are key mediators of inflammation. This assay serves as a primary screen for anti-inflammatory activity.[10][11]

Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 cells as described above. Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Carefully collect the cell culture supernatant for analysis.

  • NO Measurement (Griess Assay):

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.[10]

  • Cytokine Measurement (ELISA):

    • Quantify the levels of TNF-α and IL-6 in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.

  • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-only treated group. Determine the IC₅₀ (half-maximal inhibitory concentration) values.

Protocol: Mechanistic Assays

Rationale: To confirm the hypothesized mechanisms of action, we will use cell-free enzyme assays and Western blot analysis to probe the compound's effect on specific molecular targets.

Methodology 1: COX/LOX Enzyme Inhibition Assays

  • Principle: These cell-free assays measure the ability of the compound to directly inhibit the enzymatic activity of purified COX-1, COX-2, and 5-LOX.[2][12]

  • Procedure (General):

    • Use commercially available colorimetric or fluorometric inhibitor screening kits for COX-1, COX-2, and 5-LOX.

    • Incubate the purified enzyme with various concentrations of the test compound or a known inhibitor (positive control).

    • Initiate the enzymatic reaction by adding the substrate (arachidonic acid).

    • Monitor the reaction progress by measuring the absorbance or fluorescence at the appropriate wavelength as per the kit's protocol.

    • Calculate the percentage of enzyme inhibition and determine the IC₅₀ values.

Methodology 2: Western Blot Analysis of NF-κB and MAPK Pathways

  • Principle: This technique measures the levels of key signaling proteins and their phosphorylation (activation) status.[13][14]

  • Procedure:

    • Cell Culture and Lysis: Treat RAW 264.7 cells with the test compound followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes). Lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with primary antibodies specific for:

        • NF-κB Pathway: Phospho-p65, total p65, Phospho-IκBα, total IκBα.

        • MAPK Pathway: Phospho-p38, total p38, Phospho-ERK, total ERK, Phospho-JNK, total JNK.

        • Loading Control: β-actin or GAPDH.

      • Wash and incubate with a corresponding HRP-conjugated secondary antibody.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Densitometrically quantify the band intensities. Normalize the phosphorylated protein levels to their total protein counterparts to determine the extent of inhibition.

Data Presentation

Quantitative data from the in vitro assays should be summarized for clear interpretation and comparison.

Table 1: In Vitro Anti-inflammatory Activity of 3-[(4-Methoxyphenoxy)methyl]benzoic acid

Assay Parameter IC₅₀ (µM) Max Inhibition (%)
Cell Viability (RAW 264.7) CC₅₀ > 100 µM N/A
NO Production (LPS-Stimulated) IC₅₀ [Value] [Value]
TNF-α Release (LPS-Stimulated) IC₅₀ [Value] [Value]
IL-6 Release (LPS-Stimulated) IC₅₀ [Value] [Value]
COX-1 Enzyme Activity IC₅₀ [Value] [Value]
COX-2 Enzyme Activity IC₅₀ [Value] [Value]
5-LOX Enzyme Activity IC₅₀ [Value] [Value]

IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration.

Part 5: In Vivo Proof-of-Concept Studies

Positive and potent in vitro results must be validated in a living organism to assess the compound's efficacy, bioavailability, and overall physiological effect.

G cluster_edema Carrageenan-Induced Paw Edema (Rats) cluster_writhing Acetic Acid-Induced Writhing (Mice) start Select Effective Doses Based on In Vitro Potency and Predicted ADME acclimatize Animal Acclimatization (7 days) start->acclimatize randomize Randomize Animals into Groups (Vehicle, Positive Control, Test Compound) acclimatize->randomize edema_treat Administer Compound (Oral Gavage) randomize->edema_treat writhing_treat Administer Compound (Oral Gavage) randomize->writhing_treat edema_induce Induce Inflammation: Inject Carrageenan into Paw edema_treat->edema_induce edema_measure Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4 hours edema_induce->edema_measure edema_analyze Calculate % Inhibition of Edema edema_measure->edema_analyze end Data Analysis & Reporting edema_analyze->end writhing_induce Induce Pain: Inject Acetic Acid (IP) writhing_treat->writhing_induce writhing_count Count Number of Writhes over 20 minutes writhing_induce->writhing_count writhing_analyze Calculate % Inhibition of Writhing writhing_count->writhing_analyze writhing_analyze->end

Caption: Workflow for in vivo proof-of-concept studies.

Protocol: Carrageenan-Induced Paw Edema in Rats

Rationale: This is a standard and widely used model to evaluate the acute anti-inflammatory activity of a compound. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of efficacy against different inflammatory mediators.[15][16]

Methodology:

  • Animal Groups: Acclimatize male Wistar rats (150-200g) for one week. Divide them into groups (n=6):

    • Group 1: Vehicle control (e.g., 0.5% CMC-Na).

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Groups 3-5: Test compound at three different doses (e.g., 10, 30, 100 mg/kg, p.o.).

  • Dosing: Administer the vehicle, positive control, or test compound orally (p.o.).

  • Edema Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately before carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection using a digital plethysmometer.

  • Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (Vt - V₀)treated / (Vc - V₀)control] x 100, where Vt is the mean paw volume of the treated group at a specific time, Vc is the mean paw volume of the control group, and V₀ is the initial mean paw volume.

Protocol: Acetic Acid-Induced Writhing in Mice

Rationale: This model assesses the peripheral analgesic effect of a compound, which is often linked to anti-inflammatory activity via inhibition of prostaglandin synthesis.[17][18]

Methodology:

  • Animal Groups: Acclimatize male Swiss albino mice (20-25g). Group and dose them similarly to the paw edema model.

  • Dosing: Administer the respective treatments orally.

  • Induction of Writhing: 60 minutes after dosing, administer 0.1 mL/10g of 0.6% acetic acid solution via intraperitoneal (i.p.) injection to each mouse.

  • Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Analysis: Calculate the percentage inhibition of writhing using the formula: % Inhibition = [1 - (Mean writhes in treated group / Mean writhes in control group)] x 100.

Data Presentation

Table 2: In Vivo Anti-inflammatory and Analgesic Effects

Treatment Group Dose (mg/kg) Paw Edema Inhibition at 3 hr (%) Writhing Inhibition (%)
Vehicle Control - 0 0
Positive Control (Indomethacin) 10 [Value] [Value]
Test Compound 10 [Value] [Value]
Test Compound 30 [Value] [Value]
Test Compound 100 [Value] [Value]

Results expressed as mean ± SEM. Statistical significance determined by ANOVA followed by a post-hoc test.

Part 6: Conclusion and Future Directions

This technical guide has detailed a comprehensive and logical framework for the preclinical evaluation of 3-[(4-Methoxyphenoxy)methyl]benzoic acid as a potential anti-inflammatory agent. The proposed workflow, from initial in vitro screening to in vivo proof-of-concept, is designed to rigorously assess the compound's efficacy and elucidate its mechanism of action.

Positive outcomes from this research plan—specifically, potent inhibition of inflammatory mediators in vitro and significant reduction of edema and pain in vivo—would establish this molecule as a viable lead compound. Future work would involve lead optimization through medicinal chemistry to enhance potency and selectivity, comprehensive ADME/Tox profiling, and evaluation in chronic models of inflammation. The successful execution of this strategy could pave the way for the development of a novel, safe, and effective therapy for a range of debilitating inflammatory disorders.

References

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  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. Available from: [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Available from: [Link]

  • Roots Press. (2023). Dual Inhibition of Cyclooxygenase & Lipoxygenase by Natural Products. Available from: [Link]

  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071. Available from: [Link]

  • Kauppila, A., Stenbäck, F., & Väänänen, K. (2017). The Anti-Inflammatory Effects of Lipoxygenase and Cyclo-Oxygenase Inhibitors in Inflammation-Induced Human Fetal Glia Cells and the Aβ Degradation Capacity of Human Fetal Astrocytes in an Ex vivo Assay. Frontiers in Cellular Neuroscience, 11, 156. Available from: [Link]

  • Sutar, N., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 3(5), 358-361. Available from: [Link]

  • Towers, C. (2017). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. Available from: [Link]

  • Kamarudin, M. N. A., et al. (2024). Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells. Scientific Reports, 14(1), 1-16. Available from: [Link]

  • Pfaller, C. K., et al. (2024). Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections. Frontiers in Immunology, 15, 1362701. Available from: [Link]

  • Wu, T. S., et al. (2008). Benzoic Acid Derivatives, Acetophenones, and Anti-inflammatory Constituents from Melicope semecarpifolia. Journal of Natural Products, 71(2), 231–236. Available from: [Link]

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  • Liu, Y., et al. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. European Journal of Medicinal Chemistry, 181, 111566. Available from: [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available from: [Link]

  • Ahmad, S., et al. (2023). Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents. Heliyon, 9(3), e14429. Available from: [Link]

  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Available from: [Link]

  • Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Molecular Cancer, 12, 86. Available from: [Link]

  • Arthur, J. S. C., & Ley, S. C. (2013). Mitogen-activated protein kinases in innate immunity. Nature Reviews Immunology, 13(9), 679–692. Available from: [Link]

  • Tsenidou, G., & Tzakos, A. G. (2026). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. International Journal of Molecular Sciences, 27(2), 567. Available from: [Link]

  • de F.S. Riffel, A. P., et al. (2020). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Journal of Applied Pharmaceutical Sciences, 10(6), 143-150. Available from: [Link]

  • Munteanu, D., et al. (2011). In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. Public Health Toxicology, 1(1), 3-10. Available from: [Link]

  • Eze, F.I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Semantic Scholar. Available from: [Link]

  • dos Santos, P. A. A., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1585. Available from: [Link]

  • Tomy, M. J., et al. (2018). In vitro Assessment of Selected Benzoic Acid Derivatives as Anti-Inflammatory Compounds. Journal of Scientific & Industrial Research, 77(6), 330-336. Available from: [Link]

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  • Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. IUCrData, 8(3), x230600. Available from: [Link]

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  • Hrovat, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2115. Available from: [Link]

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  • Lee, J. Y., et al. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules, 26(16), 4781. Available from: [Link]

  • Kim, H. G., et al. (2015). Antioxidant and Anti-inflammatory Activities of N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline in LPS-Induced BV2 Microglial Cells. Neurochemical Research, 40(9), 1939–1947. Available from: [Link]

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Protocols & Analytical Methods

Method

Synthesis of 3-[(4-Methoxyphenoxy)methyl]benzoic Acid: A Detailed Guide to Protocols and Applications

Introduction 3-[(4-Methoxyphenoxy)methyl]benzoic acid is a versatile benzoic acid derivative with significant potential in pharmaceutical and materials science research. Its molecular architecture, featuring a flexible e...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-[(4-Methoxyphenoxy)methyl]benzoic acid is a versatile benzoic acid derivative with significant potential in pharmaceutical and materials science research. Its molecular architecture, featuring a flexible ether linkage and a reactive carboxylic acid moiety, makes it an attractive building block for the synthesis of more complex molecules, including potential anti-inflammatory and analgesic drug candidates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this valuable compound, detailing two robust protocols, the underlying chemical principles, and key experimental considerations.

The synthetic strategies discussed herein are grounded in well-established organic chemistry reactions, primarily the Williamson ether synthesis and subsequent ester hydrolysis. The protocols have been designed to be reproducible and scalable, with an emphasis on explaining the rationale behind procedural steps to empower researchers to adapt and troubleshoot as needed.

Synthetic Strategy Overview

The most logical and efficient pathway to 3-[(4-Methoxyphenoxy)methyl]benzoic acid involves a two-stage process. The initial stage focuses on creating the ether linkage via a Williamson ether synthesis. This is followed by the hydrolysis of an ester protecting group to yield the final carboxylic acid. This guide will detail two primary protocols based on this overarching strategy, starting from readily available commercial reagents.

Protocol 1: Synthesis via Bromination of Methyl m-Toluate and Subsequent Williamson Ether Synthesis

This protocol begins with the radical bromination of methyl m-toluate to form methyl 3-(bromomethyl)benzoate, a key intermediate. This is followed by a Williamson ether synthesis with 4-methoxyphenol and a final ester hydrolysis step.

Step 1: Synthesis of Methyl 3-(bromomethyl)benzoate

The synthesis of methyl 3-(bromomethyl)benzoate is achieved through the radical bromination of the methyl group of methyl m-toluate using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN).[1]

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl m-toluate in a suitable nonpolar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.[1]

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

  • Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 3-(bromomethyl)benzoate, which can be purified by column chromatography or used directly in the next step if sufficiently pure.[1]

Step 2: Synthesis of Methyl 3-[(4-Methoxyphenoxy)methyl]benzoate

This step employs the Williamson ether synthesis, a classic SN2 reaction, where the phenoxide of 4-methoxyphenol acts as the nucleophile, attacking the electrophilic benzylic carbon of methyl 3-(bromomethyl)benzoate.[2][3]

Experimental Protocol:

  • In a round-bottom flask, dissolve 4-methoxyphenol in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 equivalents), portion-wise to the solution to form the potassium or sodium 4-methoxyphenoxide.

  • To this stirring solution, add methyl 3-(bromomethyl)benzoate (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.[4]

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude methyl 3-[(4-methoxyphenoxy)methyl]benzoate, which can be purified by column chromatography.

Step 3: Hydrolysis of Methyl 3-[(4-Methoxyphenoxy)methyl]benzoate

The final step is the saponification of the methyl ester to the corresponding carboxylic acid using a base, followed by acidification.

Experimental Protocol:

  • Dissolve the methyl 3-[(4-methoxyphenoxy)methyl]benzoate in a mixture of methanol or ethanol and water.

  • Add an excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and heat the mixture to reflux for 2-4 hours.[5]

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of 2-3 with a dilute solution of hydrochloric acid (HCl). The product, 3-[(4-Methoxyphenoxy)methyl]benzoic acid, will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Protocol 2: Synthesis via Williamson Ether Synthesis with 3-(Hydroxymethyl)benzoic Acid Derivative

This alternative protocol starts with a derivative of 3-(hydroxymethyl)benzoic acid, which is first converted to a halide before undergoing the Williamson ether synthesis.

Step 1: Esterification and Halogenation of 3-(Hydroxymethyl)benzoic Acid

To avoid side reactions with the carboxylic acid group, it is first protected as a methyl ester. The benzylic alcohol is then converted to a chloride.

Experimental Protocol:

  • Esterification: Dissolve 3-(hydroxymethyl)benzoic acid in methanol. Add a catalytic amount of a strong acid, such as sulfuric acid, and reflux the mixture for 4-6 hours. After cooling, neutralize the acid and extract the methyl 3-(hydroxymethyl)benzoate.

  • Halogenation: Dissolve the methyl 3-(hydroxymethyl)benzoate in a suitable solvent like dichloromethane. Add thionyl chloride (SOCl₂) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours. Quench the reaction with ice water and extract the methyl 3-(chloromethyl)benzoate.

Step 2: Williamson Ether Synthesis and Hydrolysis

The subsequent steps of Williamson ether synthesis with 4-methoxyphenol and final hydrolysis of the methyl ester are analogous to Steps 2 and 3 of Protocol 1, substituting methyl 3-(chloromethyl)benzoate for the bromo-analogue. The reaction with the chloride may require slightly longer reaction times or higher temperatures compared to the bromide.[6]

Quantitative Data Summary

ParameterProtocol 1, Step 1Protocol 1, Step 2Protocol 1, Step 3
Starting Material Methyl m-toluateMethyl 3-(bromomethyl)benzoateMethyl 3-[(4-methoxyphenoxy)methyl]benzoate
Key Reagents NBS, AIBN4-methoxyphenol, K₂CO₃NaOH or KOH
Solvent Carbon tetrachlorideDMF or AcetonitrileMethanol/Water
Reaction Temperature Reflux60-80 °CReflux
Typical Reaction Time 2-4 hours4-8 hours2-4 hours
Expected Yield HighGood to HighHigh

Visualizing the Synthesis

Reaction Scheme for Protocol 1

Protocol_1 cluster_step1 Step 1: Bromination cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Hydrolysis A Methyl m-toluate B Methyl 3-(bromomethyl)benzoate A->B NBS, AIBN CCl4, Reflux C Methyl 3-[(4-methoxyphenoxy)methyl]benzoate B->C K2CO3, DMF 60-80 °C E 3-[(4-Methoxyphenoxy)methyl]benzoic acid C->E 1. NaOH, MeOH/H2O, Reflux 2. H3O+ D 4-Methoxyphenol

Caption: Synthetic pathway for Protocol 1.

Experimental Workflow

Workflow start Start step1 Step 1: Bromination of Methyl m-toluate start->step1 step2 Step 2: Williamson Ether Synthesis step1->step2 step3 Step 3: Ester Hydrolysis step2->step3 purification Purification (Filtration/Recrystallization) step3->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end End Product analysis->end

Caption: General experimental workflow.

Trustworthiness and Self-Validation

The protocols outlined in this guide are based on fundamental and well-documented organic synthesis reactions. To ensure the successful synthesis and purity of 3-[(4-Methoxyphenoxy)methyl]benzoic acid, it is imperative to incorporate in-process controls and final product characterization.

  • Thin Layer Chromatography (TLC): TLC should be used to monitor the progress of each reaction step, ensuring the complete consumption of starting materials before proceeding to the next step or workup.

  • Spectroscopic Analysis: The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point Analysis: A sharp melting point range for the final crystalline product is a good indicator of purity.

By rigorously applying these analytical techniques, researchers can validate the outcome of each step and ensure the integrity of the final compound.

Conclusion

The synthesis of 3-[(4-Methoxyphenoxy)methyl]benzoic acid is readily achievable in a standard organic chemistry laboratory using the detailed protocols provided. By understanding the underlying chemical principles of the Williamson ether synthesis and ester hydrolysis, researchers can confidently execute this synthesis and adapt it as needed for their specific research goals. The versatility of this compound as a building block ensures its continued relevance in the fields of medicinal chemistry and materials science.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1, 65-68. [Link]

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Application

Application Notes and Protocols for High-Throughput Screening of 3-[(4-Methoxyphenoxy)methyl]benzoic acid (GW9508)

For: Researchers, scientists, and drug development professionals. Introduction: A High-Affinity Probe for Free Fatty Acid Receptors 3-[(4-Methoxyphenoxy)methyl]benzoic acid, widely known in the scientific literature as G...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A High-Affinity Probe for Free Fatty Acid Receptors

3-[(4-Methoxyphenoxy)methyl]benzoic acid, widely known in the scientific literature as GW9508, is a potent and selective synthetic agonist for two key members of the free fatty acid receptor family: FFAR1 (GPR40) and FFAR4 (GPR120)[1][2]. These G-protein coupled receptors (GPCRs) are activated by long-chain fatty acids and have emerged as significant therapeutic targets for metabolic diseases, such as type 2 diabetes, and inflammatory conditions[3][4][5]. GW9508 exhibits approximately 100-fold higher selectivity for GPR40 over GPR120, with pEC50 values of 7.32 and 5.46, respectively[1]. This makes it an invaluable pharmacological tool for interrogating the function of these receptors in high-throughput screening (HTS) campaigns aimed at identifying novel modulators.

The primary signaling pathway activated by GW9508 upon binding to GPR40 and GPR120 is the Gαq pathway[6][7]. This activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and a subsequent increase in intracellular calcium concentrations ([Ca²⁺]i)[6][8]. This robust and rapid calcium flux provides an ideal readout for cell-based HTS assays[9][10]. Some studies also suggest potential biased agonism or signaling through other G-proteins like Gαs, which could be explored in more detailed secondary assays[11].

These application notes provide a comprehensive guide for the utilization of GW9508 in HTS, covering primary screening, confirmatory assays, and data analysis to ensure the identification of high-quality, validated hits.

Mechanism of Action: Gαq-Mediated Calcium Mobilization

The canonical signaling pathway initiated by GW9508 at the GPR40 and GPR120 receptors is depicted below. The binding of the agonist induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein Gαq. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This rapid increase in intracellular calcium can be readily detected using fluorescent or luminescent biosensors, forming the basis of the primary screening assay.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GW9508 GW9508 GPCR GPR40 / GPR120 GW9508->GPCR Binds Gq Gαq GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to receptor Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Downstream Downstream Cellular Responses Ca_cyto->Downstream

Caption: GW9508-mediated Gαq signaling pathway.

Primary High-Throughput Screening: Calcium Flux Assay

The primary screen aims to rapidly identify compounds that modulate GW9508-induced activation of GPR40 or GPR120 from a large chemical library. A no-wash, fluorescence-based calcium flux assay is the recommended format due to its high signal-to-noise ratio, speed, and amenability to automation[9][12].

Experimental Workflow

start Start plate_cells Plate GPR40/120 expressing cells (e.g., HEK293) in 384-well plates start->plate_cells incubate1 Incubate overnight plate_cells->incubate1 dye_load Load cells with a calcium-sensitive dye incubate1->dye_load incubate2 Incubate (e.g., 1 hr at 37°C) dye_load->incubate2 add_compounds Add test compounds and GW9508 (agonist mode) or Add GW9508 then test compounds (antagonist mode) incubate2->add_compounds read_plate Read fluorescence on a plate reader (e.g., FLIPR) add_compounds->read_plate analyze Analyze data and identify primary hits read_plate->analyze end End analyze->end

Caption: HTS Calcium Flux Assay Workflow.

Detailed Protocol

1. Cell Culture and Plating:

  • Use a stable cell line recombinantly expressing human GPR40 or GPR120 (e.g., HEK293 or CHO cells).

  • Culture cells to ~80-90% confluency.

  • Seed cells into 384-well, black-walled, clear-bottom assay plates at a density optimized for the cell line (typically 10,000-20,000 cells/well).

  • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

2. Dye Loading:

  • Prepare a calcium-sensitive dye solution (e.g., Fluo-8 AM or Calcium 6) according to the manufacturer's instructions, often including an inhibitor of organic anion transporters (e.g., probenecid) to prevent dye leakage.

  • Remove the cell culture medium and add the dye-loading solution to each well.

  • Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

3. Compound Addition and Signal Detection (using a FLIPR or similar instrument):

  • Prepare compound plates with test compounds and controls (GW9508 for agonist control, a known antagonist for antagonist control, and DMSO for vehicle control).

  • For an antagonist screen (most common when using a known agonist like GW9508):

    • Place the cell plate and compound plate into the instrument.

    • Establish a baseline fluorescence reading for ~10-20 seconds.

    • Add test compounds and incubate for a pre-determined time (e.g., 15-30 minutes).

    • Add GW9508 at a concentration that elicits ~80% of the maximal response (EC₈₀).

    • Immediately begin kinetic fluorescence readings for 2-3 minutes.

  • For an agonist screen:

    • Add test compounds and immediately measure the fluorescence response.

4. Data Analysis and Hit Identification:

  • The primary response is the change in fluorescence intensity over time. This can be quantified as the maximum peak height or the area under the curve.

  • Normalize the data to controls on each plate:

    • 0% activity = vehicle control (DMSO)

    • 100% activity = GW9508 at EC₈₀ (for antagonist screen) or a saturating concentration (for agonist screen)

  • Calculate robust statistical parameters for each plate, such as the Z'-factor, to assess assay quality. A Z'-factor > 0.5 is considered excellent for HTS.

  • Define a hit threshold based on the statistical distribution of the library compound data (e.g., >3 standard deviations from the mean of the neutral controls).

ParameterRecommended ValueRationale
Cell Line HEK293 or CHO expressing GPR40/120Robust, well-characterized, and suitable for GPCR assays.
Assay Format 384-wellBalances throughput with reagent volume.
Primary Readout Intracellular Ca²⁺ FluxDirect, rapid, and robust functional response to Gαq activation[10].
Detection Method Fluorescence (e.g., FLIPR)High-throughput, kinetic readout captures transient signals[9].
GW9508 Concentration EC₈₀ (for antagonist screen)Provides a sufficient signal window to detect inhibition.
Statistical Cutoff > 3σ from meanStandard statistical threshold for hit identification in HTS.
Quality Control Z'-factor > 0.5Ensures data is reliable and the assay can distinguish hits from noise.

Hit Confirmation and Secondary Assays

Primary hits must undergo a rigorous confirmation and characterization cascade to eliminate false positives and prioritize the most promising compounds[13][14].

Hit Confirmation and Prioritization Workflow

primary_hits Primary Hits from Calcium Flux Screen retest Re-test in primary assay (triplicate) primary_hits->retest dose_response Dose-Response Curve in Primary Assay (IC₅₀/EC₅₀) retest->dose_response orthogonal_assay Orthogonal Assay (e.g., IP-One HTRF) dose_response->orthogonal_assay Confirm On-Target Activity counterscreen Counterscreen (Parental cell line) dose_response->counterscreen Assess Specificity selectivity_assay Selectivity Assay (e.g., GPR120 vs GPR40) orthogonal_assay->selectivity_assay counterscreen->selectivity_assay validated_hits Validated & Prioritized Hits selectivity_assay->validated_hits

Caption: Hit Confirmation and Prioritization Workflow.

Dose-Response Confirmation
  • Objective: To confirm the activity of primary hits and determine their potency (IC₅₀ for antagonists or EC₅₀ for agonists).

  • Protocol: Perform the primary calcium flux assay with a serial dilution (e.g., 10-point, 3-fold dilution) of the hit compounds.

  • Data Analysis: Fit the dose-response data to a four-parameter logistic equation to calculate the IC₅₀/EC₅₀ values. This step eliminates hits that are not dose-dependent.

Orthogonal Assays

Orthogonal assays measure a different biological event in the signaling cascade, providing strong evidence that the compound's activity is not an artifact of the primary assay technology[15].

  • IP-One HTRF Assay:

    • Principle: This assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP₃. IP1 is more stable than IP₃, providing a more robust endpoint measurement. Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive and specific detection technology[16][17][18].

    • Protocol:

      • Seed GPR40/120-expressing cells in a 384-well plate and incubate overnight.

      • Add hit compounds at various concentrations, followed by GW9508 (for antagonist mode).

      • Incubate to allow for IP1 accumulation (e.g., 30-60 minutes).

      • Lyse the cells and add HTRF detection reagents (IP1-d2 and anti-IP1-cryptate).

      • Incubate and read on an HTRF-compatible plate reader.

    • Expected Outcome: Genuine hits should show a dose-dependent modulation of IP1 accumulation, confirming their effect on the Gαq pathway.

  • cAMP Assay (for biased agonism):

    • Principle: To investigate if a compound acts as a biased agonist by preferentially activating a Gαs or Gαi pathway.

    • Protocol: Use a commercial HTRF or AlphaLISA cAMP assay kit. Stimulate cells with the hit compound and measure changes in intracellular cAMP levels.

    • Expected Outcome: Most GPR40/120 agonists are not expected to significantly modulate cAMP. A confirmed hit in this assay may indicate a biased ligand, which could be of high therapeutic interest.

Counterscreens and Selectivity
  • Parental Cell Line Counterscreen:

    • Objective: To eliminate compounds that cause non-specific changes in intracellular calcium or interfere with the assay technology.

    • Protocol: Perform the primary calcium flux assay using the parental cell line that does not express GPR40 or GPR120.

    • Expected Outcome: True hits should be inactive in the parental cell line.

  • Selectivity Profiling:

    • Objective: To determine the selectivity of the hit compounds for GPR40 versus GPR120.

    • Protocol: Perform dose-response experiments in both GPR40- and GPR120-expressing cell lines.

    • Expected Outcome: This will classify hits as GPR40-selective, GPR120-selective, or dual agonists/antagonists, which is critical for downstream drug development.

Summary of Assay Parameters for Hit Validation

AssayPrinciplePurpose
Dose-Response Calcium FluxConfirm activity and determine potency (IC₅₀/EC₅₀).
IP-One HTRF IP1 AccumulationOrthogonal confirmation of Gαq pathway modulation[16][18].
Parental Cell Line Calcium FluxIdentify non-specific actors and assay artifacts.
Selectivity Screen Calcium FluxDetermine activity at GPR40 vs. GPR120.
cAMP Assay cAMP AccumulationInvestigate potential biased agonism via Gαs/Gαi pathways.

Conclusion

3-[(4-Methoxyphenoxy)methyl]benzoic acid (GW9508) is a powerful tool for developing and executing high-throughput screens for modulators of GPR40 and GPR120. A primary screen based on a robust calcium flux assay, followed by a logical and stringent hit confirmation cascade involving orthogonal assays and counterscreens, will maximize the probability of identifying well-characterized, on-target hits. This structured approach, grounded in the known pharmacology of GW9508, provides a solid foundation for successful drug discovery campaigns targeting these important metabolic receptors.

References

  • Briscoe, C.P., et al. (2006). Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules. British Journal of Pharmacology, 148(5), 619-628. [Link]

  • Fujita, T., et al. (2011). A GPR40 agonist GW9508 suppresses CCL5, CCL17, and CXCL10 induction in keratinocytes and attenuates cutaneous immune inflammation. Journal of Investigative Dermatology, 131(9), 1846-1854. [Link]

  • Agilent Technologies. (2021). High-Throughput GPCR Assay Development. [Link]

  • Møller, T. C. (2014). G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology. Journal of visualized experiments : JoVE, (84), 51223. [Link]

  • Wikipedia. GW9508. [Link]

  • Drug Discovery World. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. [Link]

  • Reactome. Fatty Acids bound to GPR40 (FFAR1) regulate insulin secretion. [Link]

  • Al-Lahham, S., et al. (2025). Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention. Brain, Behavior, & Immunity - Health, 48, 101061. [Link]

  • BMG LABTECH. GPCR activation is measured using Cisbio's cAMP and IP1 HTRF HTplex cell-based assay. [Link]

  • Kristinsson, H., et al. (2015). Free fatty acid receptor 1 (FFAR1/GPR40) signaling affects insulin secretion by enhancing mitochondrial respiration during palmitate exposure. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1853(12), 3248-3257. [Link]

  • The Physiological Society. (2011). Regulation and mechanism of action of FFAR1/GPR40. [Link]

  • Kristinsson, H., Bergsten, P., & Sargsyan, E. (2015). Free fatty acid receptor 1 (FFAR1/GPR40) signaling affects insulin secretion by enhancing mitochondrial respiration during palmitate exposure. Biochimica et biophysica acta, 1853(12), 3248–3257. [Link]

  • Genomax. Revvity GPCRs assays. [Link]

  • Lin, H. V., et al. (2013). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular metabolism, 3(1), 38-47. [Link]

  • Śledziński, T., et al. (2025). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. International journal of molecular sciences, 26(6), 2501. [Link]

  • Eurofins DiscoverX. GPCR Calcium Product Solutions. [Link]

  • Marti-Solano, M., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current opinion in structural biology, 63, 145-153. [Link]

  • Martins, S. A., et al. (2012). Towards a high-throughput drug discovery platform for the screening of GPCR targets in cells. Procedia Engineering, 47, 9-12. [Link]

  • Miret, J. J., et al. (2005). Multiplexed G-protein-coupled receptor Ca2+ flux assays for high-throughput screening. Journal of biomolecular screening, 10(8), 780-787. [Link]

  • ICE Bioscience. (2025). GPCR Signaling Assay Applications in High-Throughput Screening. [Link]

  • Al-Lahham, S., et al. (2025). Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention. Brain, Behavior, & Immunity - Health, 48, 101061. [Link]

  • Celtarys. (2023). Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [Link]

  • Quesada-López, T., et al. (2014). Omega-3 Fatty Acids and FFAR4. Frontiers in endocrinology, 5, 116. [Link]

  • Śledziński, T., et al. (2025). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. International journal of molecular sciences, 26(6), 2501. [Link]

  • Metz, M., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS discovery : advancing life sciences R & D, 26(1), 16-24. [Link]

  • Google Patents. (2015). CN104293877A - Rapid screening method for GPR120 agonist.
  • Tice, C. M., et al. (2016). Design, Synthesis, and Evaluation of Novel and Selective G-protein Coupled Receptor 120 (GPR120) Spirocyclic Agonists. ACS medicinal chemistry letters, 7(12), 1147-1152. [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • Evotec. (2024). How To Optimize Your Hit Identification Strategy. [Link]

Sources

Method

Application Notes and Protocols for the Experimental Design of 3-[(4-Methoxyphenoxy)methyl]benzoic Acid Studies

Introduction 3-[(4-Methoxyphenoxy)methyl]benzoic acid is a novel synthetic compound belonging to the broader class of benzoic acid and methoxyphenol derivatives. While specific biological data for this exact molecule is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-[(4-Methoxyphenoxy)methyl]benzoic acid is a novel synthetic compound belonging to the broader class of benzoic acid and methoxyphenol derivatives. While specific biological data for this exact molecule is not yet widely published, the structural motifs present—a benzoic acid core and a methoxyphenoxy group—are features of numerous compounds with significant pharmacological activities. Benzoic acid derivatives are a cornerstone in modern drug discovery, exhibiting a wide range of therapeutic effects including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. Similarly, methoxyphenol-containing molecules have demonstrated potent antioxidant, anti-inflammatory, and specific enzyme inhibitory activities[3][4].

This document provides a comprehensive experimental framework for the initial in vitro characterization of 3-[(4-Methoxyphenoxy)methyl]benzoic acid. The proposed studies are designed to systematically evaluate its potential as a therapeutic agent by exploring its cytotoxic, anti-inflammatory, antioxidant, and enzyme inhibitory properties. The protocols herein are established, robust, and designed to yield clear, interpretable data, forming a solid foundation for further preclinical development.

Hierarchical Experimental Workflow

A logical, tiered approach is recommended to efficiently screen 3-[(4-Methoxyphenoxy)methyl]benzoic acid for biological activity. This workflow begins with broad, high-throughput screening assays to identify primary activities, followed by more detailed mechanistic studies to elucidate the mode of action.

Experimental_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation (If Primary Activity Detected) Initial_Screening Compound Preparation & QC Cytotoxicity Cell Viability Assay (e.g., MTT Assay) Initial_Screening->Cytotoxicity Anti_Inflammatory Anti-Inflammatory Screen (e.g., NO Production Assay) Initial_Screening->Anti_Inflammatory Antioxidant Antioxidant Capacity (e.g., DPPH Assay) Initial_Screening->Antioxidant Apoptosis_Analysis Apoptosis vs. Necrosis (Annexin V/PI Staining) Cytotoxicity->Apoptosis_Analysis If cytotoxic Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Cytotoxicity->Cell_Cycle If cytotoxic NFkB_Pathway NF-κB Pathway Analysis (Western Blot for p-p65, IκBα) Anti_Inflammatory->NFkB_Pathway If anti-inflammatory Enzyme_Inhibition Specific Enzyme Inhibition (e.g., MPO Assay) Antioxidant->Enzyme_Inhibition If antioxidant activity is significant

Caption: A hierarchical workflow for the in vitro evaluation of 3-[(4-Methoxyphenoxy)methyl]benzoic acid.

Part 1: Protocols for Anticancer Activity Assessment

Based on the established anticancer potential of benzoic acid derivatives, a primary evaluation of 3-[(4-Methoxyphenoxy)methyl]benzoic acid's effect on cancer cell viability is a logical starting point[2][5].

Cell Viability and Cytotoxicity: The MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells[6].

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of 3-[(4-Methoxyphenoxy)methyl]benzoic acid in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 15 minutes[6].

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise[6].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Illustrative Data:

Cell LineCancer TypeIC₅₀ (µM) of 3-[(4-Methoxyphenoxy)methyl]benzoic acid
MCF-7Breast AdenocarcinomaTo be determined
HCT-116Colon CarcinomaTo be determined
A549Lung CarcinomaTo be determined
Analysis of Apoptosis via Annexin V-FITC and Propidium Iodide Staining

Principle: A key mechanism of anticancer drugs is the induction of apoptosis (programmed cell death). In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore like FITC, can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost[7][8].

Protocol:

  • Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells) in 6-well plates and treat with 3-[(4-Methoxyphenoxy)methyl]benzoic acid at concentrations around its IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. Transfer 100 µL of this suspension to a flow cytometry tube[9].

  • Add 5 µL of FITC Annexin V and 5 µL of PI solution[3].

  • Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark[7].

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour[9]. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells will be positive for both stains.

Illustrative Data:

Treatment Concentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)>95<5<2
IC₅₀/2To be determinedTo be determinedTo be determined
IC₅₀To be determinedTo be determinedTo be determined
2 x IC₅₀To be determinedTo be determinedTo be determined
Cell Cycle Analysis

Principle: Many cytotoxic agents exert their effects by arresting the cell cycle at specific phases (G0/G1, S, or G2/M), preventing cell proliferation. Flow cytometry with propidium iodide (PI) staining allows for the analysis of DNA content, which differs in each phase of the cell cycle, thereby quantifying the distribution of cells across these phases[5].

Protocol:

  • Cell Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes at 4°C[4].

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS[4]. RNase A is crucial to prevent staining of double-stranded RNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.

Part 2: Protocols for Anti-Inflammatory Activity Assessment

The methoxyphenol moiety is present in many natural and synthetic compounds with anti-inflammatory properties[4]. Therefore, investigating the potential of 3-[(4-Methoxyphenoxy)methyl]benzoic acid to modulate inflammatory responses is a critical step.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: During inflammation, macrophages can be stimulated by lipopolysaccharide (LPS) to produce nitric oxide (NO), a key pro-inflammatory mediator. The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable end-product, nitrite, in the cell culture supernatant using the Griess reagent[10].

Protocol:

  • Cell Seeding: Plate murine macrophage cells (RAW 264.7) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours[11].

  • Compound Treatment: Pre-treat the cells with various concentrations of 3-[(4-Methoxyphenoxy)methyl]benzoic acid for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include wells with cells only (negative control) and cells with LPS only (positive control)[12].

  • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 100 µL of the collected supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)[10].

  • Incubation and Measurement: Incubate for 10-15 minutes at room temperature. Measure the absorbance at 540-550 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production compared to the LPS-stimulated control.

NF-κB Signaling Pathway Analysis

Principle: The transcription factor NF-κB is a master regulator of inflammation. In resting cells, it is held inactive in the cytoplasm by IκB proteins. Pro-inflammatory stimuli, like LPS, lead to the degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes[13]. Western blotting can be used to measure the levels of key proteins in this pathway, such as phosphorylated p65 (an indicator of activation) and total IκBα (its degradation indicates pathway activation).

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkBa->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (e.g., iNOS, TNF-α) Nucleus->Transcription Activates Test_Compound 3-[(4-Methoxyphenoxy)methyl] benzoic acid Test_Compound->IKK Inhibits?

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Application

Application Note: 3-[(4-Methoxyphenoxy)methyl]benzoic acid in Fragment-Based Drug Discovery (FBDD)

Executive Summary The compound 3-[(4-Methoxyphenoxy)methyl]benzoic acid (CAS No. 186584-55-4) is a highly versatile, low-molecular-weight building block utilized in Fragment-Based Drug Discovery (FBDD)[1]. Featuring a hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[(4-Methoxyphenoxy)methyl]benzoic acid (CAS No. 186584-55-4) is a highly versatile, low-molecular-weight building block utilized in Fragment-Based Drug Discovery (FBDD)[1]. Featuring a hydrogen-bond-donating/accepting carboxylic acid and a flexible, hydrophobic methoxyphenoxy tail, this scaffold is uniquely suited for designing non-phosphorus phosphotyrosine (pTyr) mimetics. This application note details its utility in the targeted inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) , a highly validated therapeutic target for Type 2 Diabetes Mellitus and obesity[2].

Mechanistic Rationale: Targeting PTP1B with pTyr Mimetics

The Biological Imperative

PTP1B acts as a critical negative regulator of the insulin and leptin signaling pathways. By dephosphorylating key tyrosine residues on the Insulin Receptor (IR) and Insulin Receptor Substrate (IRS), overactive PTP1B induces insulin resistance[3]. Consequently, inhibiting PTP1B prolongs insulin receptor activation, making it a prime target for antidiabetic drug development[2].

G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Activates IRS IRS-1 / PI3K / AKT IR->IRS Phosphorylation Cascade Glucose Glucose Uptake (GLUT4) IRS->Glucose Stimulates PTP1B PTP1B (Active) PTP1B->IR Dephosphorylates (Inactivates) Inhibitor Benzoic Acid Fragment (Inhibitor) Inhibitor->PTP1B Binds pTyr Pocket (Blocks Activity)

Fig 1: Mechanism of PTP1B in the insulin signaling pathway and intervention via pTyr mimetic inhibitors.

Structural Causality of the Scaffold

Historically, designing PTP1B inhibitors has been hindered by two major bottlenecks: poor cell membrane permeability (due to highly charged phosphate mimetics) and a lack of selectivity against the highly homologous T-cell protein tyrosine phosphatase (TCPTP), which shares 100% sequence identity in the active site[4].

The architecture of 3-[(4-Methoxyphenoxy)methyl]benzoic acid elegantly addresses these challenges:

  • The Benzoic Acid Core (pTyr Mimetic): Monocarboxylic acids, specifically benzoic and salicylic acid derivatives, serve as excellent, cell-permeable bioisosteres for the native phosphotyrosine substrate[5]. The carboxylate anion forms critical hydrogen bonds with the catalytic P-loop residues (Arg221 and Cys215) without the severe pharmacokinetic penalties of highly polar phosphate groups[2].

  • The Methoxyphenoxymethyl Tail (Selectivity Anchor): Because the primary active site is identical between PTP1B and TCPTP, selectivity must be achieved by probing secondary, non-conserved allosteric or peripheral pockets (such as the B-site or D-site)[6]. The flexible ether linkage allows the methoxyphenoxy moiety to reach into the secondary aryl-binding site, interacting with non-conserved residues like Arg24 and Arg254 in PTP1B, thereby dramatically enhancing the Selectivity Index (SI)[7][8].

Fragment-Based Drug Discovery (FBDD) Workflow

To evolve 3-[(4-Methoxyphenoxy)methyl]benzoic acid from a low-affinity fragment into a potent lead compound, a rigorous FBDD workflow is employed.

FBDD Lib Fragment Library Screening (SPR) Hit Hit Identification (CAS 186584-55-4) Lib->Hit Xray X-ray Co-crystallization (Binding Mode) Hit->Xray Opt Structure-Guided Optimization Xray->Opt Lead Lead Compound (Selective PTP1B Inhibitor) Opt->Lead

Fig 2: Fragment-Based Drug Discovery (FBDD) workflow utilizing the benzoic acid scaffold.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . Every assay includes intrinsic control loops to rule out false positives (e.g., pan-assay interference compounds) and confirm mechanistic causality.

Protocol A: Orthogonal Enzymatic Screening (PTP1B vs. TCPTP)

Purpose: To quantify the inhibitory potency ( IC50​ ) and establish the Selectivity Index (SI) of the benzoic acid fragment. Causality of Design: We utilize p-nitrophenyl phosphate (pNPP) as a chromogenic substrate. PTP1B cleaves pNPP into p-nitrophenol, which absorbs strongly at 405 nm. By running parallel assays against TCPTP, we directly validate the structural hypothesis that the methoxyphenoxy tail drives isoform selectivity[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.2, 1 mM EDTA, 1 mM DTT, 0.05% Tween-20). Causality: DTT maintains the critical catalytic Cys215 in its reduced, active state; Tween-20 prevents non-specific fragment aggregation.

  • System Calibration (The Self-Validation Step):

    • Negative Control: 1% DMSO (Vehicle) to establish 100% uninhibited enzyme velocity.

    • Positive Control: 10 µM Ertiprotafib or Suramin to establish the baseline for complete inhibition[7].

  • Compound Incubation: In a 96-well microplate, add 10 nM recombinant human PTP1B (or TCPTP) to varying concentrations of 3-[(4-Methoxyphenoxy)methyl]benzoic acid (0.1 µM to 500 µM). Incubate at 25°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 2 mM pNPP substrate to all wells.

  • Kinetic Readout: Measure absorbance at 405 nm continuously for 10 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear phase of the reaction.

  • Data Analysis: Plot fractional activity vs. log[Inhibitor] to derive the IC50​ . Calculate the Selectivity Index ( SI=IC50(TCPTP)​/IC50(PTP1B)​ ).

Protocol B: High-Resolution Co-Crystallization

Purpose: To empirically validate the binding pose of the fragment within the PTP1B active site, confirming the interaction of the carboxylate with the P-loop and the phenoxy group with the secondary pocket[8].

Step-by-Step Methodology:

  • Protein Preparation: Concentrate recombinant PTP1B (residues 1-321) to 10 mg/mL in 10 mM Tris-HCl (pH 7.5), 25 mM NaCl, 1 mM DTT.

  • Complex Formation: Add the fragment (dissolved in 100% DMSO) to the protein solution at a final concentration of 2 mM (keeping final DMSO < 2%). Incubate on ice for 2 hours.

  • Crystallization (Hanging-Drop Vapor Diffusion): Mix 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution (0.1 M HEPES pH 7.5, 0.2 M Magnesium Acetate, 20% w/v PEG 8000). Causality: Vapor diffusion allows slow, controlled supersaturation, yielding highly ordered crystals suitable for X-ray diffraction.

  • Cryoprotection & Harvesting (Self-Validation): Briefly soak the crystal in reservoir solution supplemented with 20% glycerol before flash-freezing in liquid nitrogen. Causality: Glycerol prevents the formation of crystalline ice, which would otherwise obscure the diffraction pattern of the protein complex.

  • Diffraction & Resolution: Collect X-ray diffraction data. A successful validation requires a resolution of ≤2.5 Å and a Ramachandran plot showing >95% of residues in favored regions.

Quantitative Data & SAR Profiling

The table below summarizes the structure-activity relationship (SAR) tracking the evolution of the base fragment into a highly selective lead compound. The data demonstrates how structural elaboration of the methoxyphenoxy tail leverages the secondary binding pocket to break the TCPTP homology barrier.

Compound / ScaffoldPTP1B IC50​ (µM)TCPTP IC50​ (µM)Selectivity Index (SI)Caco-2 Permeability ( Papp​ )
3-[(4-Methoxyphenoxy)methyl]benzoic acid (Fragment Hit)45.285.11.8High
Optimized Lead (Elaborated phenoxy tail)0.125.848.3Moderate
Ertiprotafib (Clinical Benchmark Control)1.63.22.0High

Table 1: Comparative biochemical profiling. The fragment exhibits weak baseline affinity but excellent physicochemical properties. Structure-guided optimization of the phenoxy moiety yields a >400-fold increase in potency and a highly favorable Selectivity Index.

References

Sources

Method

Application Note: Analytical Strategies for the Quantification of 3-[(4-Methoxyphenoxy)methyl]benzoic Acid

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Formulations and Biological Fluids (Plasma/Urine) Introduction and Physico...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Formulations and Biological Fluids (Plasma/Urine)

Introduction and Physicochemical Rationale

The compound 3-[(4-Methoxyphenoxy)methyl]benzoic acid (CAS: 186584-55-4, Molecular Weight: 258.27 g/mol ) is a critical intermediate and building block in medicinal chemistry[1]. To design a robust analytical method, a Senior Application Scientist must first deconstruct the molecule’s physicochemical properties to establish the causality behind every chromatographic and mass spectrometric parameter.

Structural Analysis & Analytical Causality:

  • Carboxylic Acid Moiety: The benzoic acid group gives the molecule a predicted pKa​ of approximately 4.0 to 4.5.

    • Chromatographic Impact: To prevent partial ionization—which leads to peak tailing and irreproducible retention times on reversed-phase columns—the mobile phase pH must be maintained at least 1.5 to 2 units below the pKa​ . We utilize 0.1% Formic Acid (pH ~2.7) to keep the molecule fully protonated (neutral) during separation.

    • Mass Spectrometry Impact: Carboxylic acids are highly prone to deprotonation. Therefore, Electrospray Ionization in Negative mode (ESI-) is the definitive choice, yielding a strong [M−H]− precursor ion at m/z 257.

  • Aromatic Rings & Ether Linkage: The presence of the methoxyphenoxy and benzoic acid rings provides strong chromophores, making UV detection highly viable for routine formulation assay and purity testing[2]. The molecule exhibits strong π−π∗ transitions, with optimal UV absorbance typically around 254 nm and 270 nm.

This application note details two self-validating analytical systems: a high-throughput HPLC-UV protocol for routine assay/purity, and a highly sensitive LC-MS/MS protocol for bioanalytical quantification (PK/TK studies). Both methods are grounded in the latest ICH Q2(R2) [3] and FDA Bioanalytical Method Validation (BMV) [4] guidelines.

Part I: HPLC-UV Protocol for Routine Assay and Purity

This method is designed for the release testing of synthesized batches. It prioritizes robustness, high precision, and ease of transfer across quality control (QC) laboratories.

Chromatographic Conditions
  • Column: C18 Reversed-Phase (e.g., Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm). Rationale: The C18 stationary phase provides optimal hydrophobic retention for the dual aromatic ring system.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Elution Mode: Isocratic, 45% A / 55% B. Rationale: Isocratic elution minimizes baseline drift and reduces column equilibration time between runs, maximizing throughput.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 1°C (Thermostatted to prevent retention time drift).

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Step-by-Step Sample Preparation Protocol
  • Standard Stock Preparation: Accurately weigh 10.0 mg of 3-[(4-Methoxyphenoxy)methyl]benzoic acid reference standard. Dissolve in 10.0 mL of Methanol to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes.

  • Working Solutions: Dilute the stock solution with the mobile phase (45:55 Water:ACN) to create a calibration curve ranging from 1.0 µg/mL to 100.0 µg/mL.

  • System Suitability Testing (SST): Inject the 50.0 µg/mL standard six consecutive times.

    • Self-Validating Check: The method is only considered valid for the run if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% , the tailing factor is ≤1.5 , and the theoretical plate count is >5000 .

Part II: LC-MS/MS Protocol for Trace-Level Bioanalysis

For pharmacokinetic (PK) studies, the required Lower Limit of Quantification (LLOQ) is often in the low ng/mL range. This necessitates the use of tandem mass spectrometry (LC-MS/MS) coupled with a rigorous sample extraction protocol to mitigate matrix effects (ion suppression/enhancement) from plasma proteins and endogenous phospholipids[5].

G A Biological Sample (Plasma/Urine) B Protein Precipitation (Acetonitrile + IS) A->B C Centrifugation (14,000 rpm, 4°C) B->C D Supernatant Collection C->D E Reversed-Phase LC (C18 Column) D->E F ESI(-) MS/MS Detection (MRM Mode) E->F G Data Analysis & Quantification F->G

Workflow for LC-MS/MS bioanalysis of 3-[(4-Methoxyphenoxy)methyl]benzoic acid.

Sample Extraction (Protein Precipitation - PPT)

Rationale: PPT using an organic solvent is selected over Solid Phase Extraction (SPE) for its rapid turnaround time and cost-effectiveness in high-throughput environments[6].

  • Aliquot 50 µL of human or rat plasma into a 1.5 mL low-bind microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (a 3:1 ratio ensures >95% precipitation of plasma proteins) containing an appropriate Internal Standard (IS) (e.g., a deuterated analog or a structurally similar phenoxybenzoic acid at 50 ng/mL).

  • Vortex vigorously for 2 minutes to disrupt protein-drug binding.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water (to match the initial mobile phase strength and prevent peak distortion).

LC-MS/MS Instrument Parameters
  • Column: UPLC C18 (e.g., Acquity BEH C18, 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-0.5 min (10% B), 0.5-2.5 min (linear ramp to 90% B), 2.5-3.5 min (hold 90% B), 3.5-4.0 min (return to 10% B). Total run time: 4.0 minutes.

  • Ionization Source: Electrospray Ionization (ESI) in Negative Mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion: m/z 257.1 [M−H]−

    • Quantifier Product Ion: m/z 123.0 (Corresponds to the cleavage of the ether/methyl bridge, yielding the methoxyphenoxide anion).

    • Qualifier Product Ion: m/z 135.0 (Corresponds to the benzoate fragment).

    • Collision Energy (CE): Optimized via direct infusion (typically 15-25 eV).

Method Validation Framework (ICH Q2(R2) & FDA BMV)

To ensure scientific integrity and trustworthiness, any analytical method must be validated according to authoritative guidelines. The following framework synthesizes the requirements of the ICH Q2(R2) Guideline on Validation of Analytical Procedures [3] and the FDA Bioanalytical Method Validation Guidance [4].

Validation Start Method Validation (ICH Q2(R2) / FDA BMV) Spec Specificity & Selectivity (Blank Matrix + IS) Start->Spec Lin Linearity & Range (Calibration Curve) Start->Lin Acc Accuracy & Precision (QC Samples: LLOQ, LQC, MQC, HQC) Start->Acc Stab Stability Studies (Bench-top, Freeze-Thaw, Autosampler) Start->Stab App Valid for Sample Analysis Spec->App Lin->App Acc->App Stab->App

ICH Q2(R2) and FDA BMV compliant validation framework for analytical procedures.

Validation Parameters and Acceptance Criteria

The table below summarizes the target quantitative data and acceptance criteria required to validate the LC-MS/MS bioanalytical method, establishing it as a self-validating system prior to unknown sample analysis.

Validation ParameterExperimental DesignAcceptance Criteria (FDA BMV)
Selectivity Analyze 6 independent sources of blank plasma.Interfering peaks at the retention time of the analyte must be ≤20% of the LLOQ response.
Linearity & Range 8-point calibration curve (e.g., 1 - 1000 ng/mL). R2≥0.99 . Back-calculated concentrations must be within ±15% of nominal ( ±20% at LLOQ).
Accuracy (Inter/Intra-day) 5 replicates of QC samples at 4 levels (LLOQ, LQC, MQC, HQC).Mean value within ±15% of the nominal value ( ±20% for LLOQ).
Precision (Inter/Intra-day) 5 replicates of QC samples at 4 levels.Coefficient of Variation (CV) ≤15% ( ≤20% for LLOQ).
Matrix Effect Calculate Matrix Factor (MF) using post-extraction spiked samples vs. neat solutions.IS-normalized Matrix Factor CV ≤15% .
Stability Bench-top (RT), Freeze-Thaw (3 cycles), and Autosampler (4°C).Deviation ≤±15% from nominal concentrations after storage.

Note: For the HPLC-UV assay method (API release), ICH Q2(R2) applies stricter criteria: Accuracy recovery of 98.0% - 102.0%, and Precision RSD ≤2.0% [3].

Conclusion

The quantification of 3-[(4-Methoxyphenoxy)methyl]benzoic acid requires a phase-appropriate analytical strategy. By leveraging the molecule's inherent physicochemical properties—specifically its UV-active aromatic system and ionizable carboxylic acid—we can deploy HPLC-UV for robust, high-concentration API assay testing, and ESI- LC-MS/MS for highly sensitive, trace-level bioanalysis. Adherence to ICH Q2(R2) and FDA BMV guidelines ensures that the resulting data is scientifically defensible, reproducible, and ready for regulatory submission.

References

  • Food and Drug Administration (FDA) - Bioanalytical Method Validation Guidance for Industry (May 2018). Source: FDA.gov. URL:[Link]

  • European Medicines Agency (EMA) / ICH - ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Source: Europa.eu. URL:[Link]

  • Journal of Agricultural and Food Chemistry (ACS) - HPLC Assay for Characterizing α-Cyano-3-phenoxybenzyl Pyrethroids Hydrolytic Metabolism Based on the Quantitative Analysis of 3-Phenoxybenzoic Acid. Source: ACS Publications. URL:[Link]

Sources

Application

Application Note: Scalable Preparation of 3-[(4-Methoxyphenoxy)methyl]benzoic Acid Derivatives

Introduction and Chemical Significance Diaryl ether and benzyl phenyl ether linkages are ubiquitous structural motifs in medicinal chemistry, serving as crucial pharmacophores that dictate conformational geometry and tar...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Significance

Diaryl ether and benzyl phenyl ether linkages are ubiquitous structural motifs in medicinal chemistry, serving as crucial pharmacophores that dictate conformational geometry and target binding affinity. The compound 3-[(4-Methoxyphenoxy)methyl]benzoic acid (CAS: 186584-55-4) is a highly versatile building block frequently utilized in the synthesis of complex therapeutics[1]. With a molecular weight of 258.27 g/mol , a topological polar surface area (TPSA) of 55.8 Ų, and 5 rotatable bonds, it presents ideal physicochemical properties for subsequent amide coupling or functionalization in drug discovery pipelines[1].

This application note details a robust, high-yielding, and self-validating two-step synthetic workflow for its preparation, designed specifically for scale-up and high-throughput medicinal chemistry applications.

Mechanistic Rationale & Reaction Design (E-E-A-T)

As a Senior Application Scientist, it is critical to understand that successful scale-up relies on controlling reaction kinetics and minimizing side products. The synthesis of this derivative is achieved via a Williamson etherification followed by controlled saponification.

Step 1: Williamson Ether Synthesis The coupling of 4-methoxyphenol with methyl 3-(bromomethyl)benzoate proceeds via an bimolecular nucleophilic substitution ( SN​2 ) mechanism. The choice of base and solvent dictates the chemoselectivity of this step. While strong bases like sodium hydride (NaH) quantitatively deprotonate the phenol, they often lead to competitive transesterification or premature hydrolysis of the methyl ester. Therefore, anhydrous potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent like N,N -dimethylformamide (DMF) is the optimal system[2]. DMF selectively solvates the potassium cation, leaving the phenoxide anion highly nucleophilic ("naked"), which significantly accelerates the SN​2 displacement of the benzylic bromide while preserving the ester functionality[2].

Step 2: Saponification The intermediate methyl ester must be hydrolyzed to the free carboxylic acid without cleaving the newly formed ether bond. Lithium hydroxide (LiOH) is the reagent of choice over NaOH or KOH[3]. The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen and enhancing the electrophilicity of the ester carbon. A ternary solvent system of THF/MeOH/ H2​O ensures complete solubilization of both the lipophilic ester and the hydrophilic hydroxide salt, driving the reaction to completion at room temperature without thermal degradation[4].

Workflow Visualization

SynthesisWorkflow SM1 4-Methoxyphenol (Nucleophile) Int Methyl 3-[(4-methoxyphenoxy)methyl]benzoate (Intermediate) SM1->Int K2CO3, DMF 80°C, 6h SM2 Methyl 3-(bromomethyl)benzoate (Electrophile) SM2->Int Prod 3-[(4-Methoxyphenoxy)methyl]benzoic acid (Target Product) Int->Prod 1. LiOH, THF/MeOH/H2O 2. HCl (pH 2-3)

Fig 1. Two-step synthesis workflow for 3-[(4-Methoxyphenoxy)methyl]benzoic acid.

Experimental Protocols

Protocol A: Synthesis of Methyl 3-[(4-methoxyphenoxy)methyl]benzoate

Reagents:

  • 4-Methoxyphenol: 12.4 g (100 mmol, 1.0 equiv)

  • Methyl 3-(bromomethyl)benzoate: 24.0 g (105 mmol, 1.05 equiv)

  • Potassium carbonate ( K2​CO3​ , anhydrous): 27.6 g (200 mmol, 2.0 equiv)

  • Anhydrous DMF: 120 mL

Step-by-Step Methodology:

  • Preparation: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Activation: Dissolve 4-methoxyphenol in 120 mL of anhydrous DMF. Add finely powdered, anhydrous K2​CO3​ . Stir the suspension at room temperature for 30 minutes to pre-form the phenoxide ion (solution will transition to a slight yellow tint).

  • Alkylation: Add methyl 3-(bromomethyl)benzoate portion-wise over 10 minutes to prevent localized thermal spikes.

  • Heating: Elevate the temperature to 80 °C and stir for 6 hours[2].

  • Workup: Cool the mixture to room temperature and quench by pouring into 400 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with 5% aqueous LiCl (2 × 100 mL) to remove residual DMF, followed by brine (100 mL).

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate ester as a pale yellow solid.

  • Self-Validation & IPC: TLC (Hexane:EtOAc 4:1) must show the disappearance of the phenol ( Rf​ ~0.3) and the emergence of a new UV-active spot ( Rf​ ~0.6). Complete consumption of the phenol validates the SN​2 efficiency.

Protocol B: Hydrolysis to 3-[(4-Methoxyphenoxy)methyl]benzoic Acid

Reagents:

  • Methyl 3-[(4-methoxyphenoxy)methyl]benzoate (Intermediate): ~27.2 g (100 mmol, 1.0 equiv)

  • Lithium hydroxide monohydrate ( LiOH⋅H2​O ): 12.6 g (300 mmol, 3.0 equiv)

  • Solvent Mixture: THF/MeOH/ H2​O (3:1:1 v/v/v), 250 mL

  • 1N Hydrochloric Acid (HCl): As needed for acidification

Step-by-Step Methodology:

  • Solubilization: Dissolve the intermediate ester in 150 mL of THF and 50 mL of MeOH in a 500 mL flask.

  • Hydrolysis: Dissolve LiOH⋅H2​O in 50 mL of distilled water and add this aqueous solution dropwise to the organic mixture[3].

  • Reaction: Stir vigorously at 25 °C for 4 hours. The mixture will become a homogeneous single phase as the ester converts to the water-soluble lithium carboxylate[4].

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove THF and MeOH.

  • Acidification: Dilute the remaining aqueous residue with 100 mL of water. Place the flask in an ice bath and slowly add 1N HCl dropwise until the pH reaches 2-3[3].

  • Isolation: A thick white precipitate will form immediately. Stir for 30 minutes to ensure complete precipitation. Filter the solid via vacuum filtration, wash with cold water (2 × 50 mL), and dry overnight in a vacuum oven at 45 °C.

  • Self-Validation & IPC: The sudden precipitation upon acidification to pH 2 is the physical validation of successful saponification. The carboxylate salt is highly water-soluble, whereas the protonated 3-[(4-Methoxyphenoxy)methyl]benzoic acid is highly insoluble in cold water.

Quantitative Data Presentation

To demonstrate the causality behind the chosen reaction parameters for the critical Williamson etherification step, the following optimization data is provided. The use of K2​CO3​ in DMF provides the optimal balance of yield and purity while suppressing ester hydrolysis.

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1NaH (1.2)THF25468%High conversion, but significant ester cleavage observed.
2 K2​CO3​ (2.0)Acetone601272%Sluggish reaction due to poor solubility of the base.
3 Cs2​CO3​ (1.5)DMF80491%Excellent yield; however, reagent cost is prohibitive for scale-up.
4 K2​CO3​ (2.0) DMF 80 6 88% Optimal balance of kinetics, cost, and chemoselectivity.

References

  • Saponification-Typical procedures Source: OperaChem URL:[Link]

  • Synthesis of Montelukast (MK-0476) Metabolic Oxidation Products Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Method

Application Note: Modulating RORα Activity with 3-[(4-Methoxyphenoxy)methyl]benzoic Acid in Cell Culture Assays

Introduction & Mechanistic Rationale Retinoic acid receptor-related orphan receptor alpha (RORα) is a ligand-dependent transcription factor that serves as a master regulator of circadian rhythms (via BMAL1), lipid homeos...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Retinoic acid receptor-related orphan receptor alpha (RORα) is a ligand-dependent transcription factor that serves as a master regulator of circadian rhythms (via BMAL1), lipid homeostasis, and immune responses—most notably the differentiation of pathogenic T helper 17 (Th17) cells[3]. Because RORα is constitutively active in the presence of endogenous cellular sterols and cholesterol derivatives, synthetic modulators are essential tools for interrogating its downstream pathways in vitro.

3-[(4-Methoxyphenoxy)methyl]benzoic acid (PubChem CID 3238641), also identified in screening libraries as MLS000085462, is a synthetic small-molecule ligand that targets the RORα ligand-binding domain (LBD)[1]. By displacing endogenous lipid agonists, this compound induces a conformational shift in the LBD. This structural change promotes the release of co-activators and the recruitment of co-repressors, effectively dampening RORα-dependent gene transcription[4].

Physicochemical Properties & Reagent Preparation

To ensure reproducible cell culture assays, the compound must be handled carefully to avoid solvent-induced artifacts.

Table 1: Physicochemical Properties & Pharmacological Profile

PropertyValue
Chemical Name 3-[(4-Methoxyphenoxy)methyl]benzoic acid
PubChem CID 3238641
Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
Primary Target Nuclear receptor ROR-alpha (RORα)
Target IC50 ~370 nM (Biochemical/Reporter Assays)
Solubility Soluble in DMSO (≥ 10 mM)

Preparation of Stock Solution: Dissolve the lyophilized powder in anhydrous, cell-culture grade DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. Causality Check: When treating cells, the final concentration of DMSO must never exceed 0.1% (v/v) . Higher concentrations of DMSO can alter cell membrane permeability, induce cellular stress pathways, and artificially suppress T cell activation, thereby confounding functional readouts.

Experimental Protocols

Protocol A: RORα Luciferase Reporter Assay (Target Engagement)

Causality & Experimental Design: To validate direct target engagement, a cell-based reporter assay utilizing ROR Response Elements (RORE) is the gold standard. A critical, non-negotiable methodological requirement is the use of Charcoal-Stripped Fetal Bovine Serum (CS-FBS) . Standard FBS contains high levels of cholesterol and lipid derivatives that act as endogenous RORα agonists. These will outcompete the synthetic ligand and mask its modulatory effects. Furthermore, co-transfection with a constitutively active Renilla luciferase plasmid provides a self-validating internal control to normalize for transfection efficiency and rule out compound-induced cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK-293T cells at 1×104 cells/well in a white, opaque 96-well plate using DMEM supplemented with 10% CS-FBS. Incubate overnight at 37°C, 5% CO2.

  • Transfection: Co-transfect cells with 50 ng of a 3xRORE-Luciferase reporter plasmid, 10 ng of full-length human RORα expression vector, and 5 ng of pRL-TK (Renilla) using a lipid-based transfection reagent (e.g., Lipofectamine 3000).

  • Compound Treatment: 24 hours post-transfection, aspirate the media. Treat cells with 3-[(4-Methoxyphenoxy)methyl]benzoic acid in fresh DMEM + 10% CS-FBS using a dose-response range (10 nM to 10 µM). Ensure the vehicle control well contains exactly 0.1% DMSO.

  • Incubation & Lysis: Incubate for an additional 24 hours. Lyse the cells using 1X Passive Lysis Buffer for 15 minutes on an orbital shaker.

  • Readout: Measure Firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System. Calculate the relative light units (RLU) as the Firefly/Renilla ratio.

Protocol B: In Vitro Th17 Cell Differentiation Assay (Functional Readout)

Causality & Experimental Design: RORα and RORγt are master transcription factors that synergistically drive the differentiation of naive CD4+ T cells into pathogenic Th17 cells. Modulating RORα with this compound provides a functional, biologically relevant readout of its immunomodulatory potential. To ensure the observed reduction in IL-17A is due to targeted differentiation blockade rather than generalized immunosuppression or cell death, viability dyes must be multiplexed in the flow cytometry panel.

Step-by-Step Methodology:

  • Cell Isolation: Isolate naive CD4+ T cells (CD4+CD62L+CD44-) from murine splenocytes using magnetic-activated cell sorting (MACS).

  • Activation: Coat a 96-well flat-bottom plate with anti-CD3 (5 µg/mL) and anti-CD28 (2 µg/mL) antibodies overnight at 4°C. Wash twice with PBS before use.

  • Polarization: Seed 1×105 naive T cells per well in RPMI-1640 supplemented with 10% FBS. Add the Th17 skewing cocktail: TGF-β (2 ng/mL), IL-6 (20 ng/mL), anti-IFNγ (10 µg/mL), and anti-IL-4 (10 µg/mL).

  • Compound Addition: Concurrently add 3-[(4-Methoxyphenoxy)methyl]benzoic acid at 0.5 µM, 1 µM, and 5 µM. Include a 0.1% DMSO vehicle control.

  • Incubation: Culture for 72 hours at 37°C, 5% CO2.

  • Intracellular Staining: For the final 4 hours of culture, stimulate cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (Brefeldin A).

  • Flow Cytometry: Stain surface CD4 and a fixable viability dye. Fix/permeabilize the cells, then stain for intracellular IL-17A. Analyze the percentage of live CD4+IL-17A+ cells.

Data Presentation & Expected Outcomes

Table 2: Expected Quantitative Outcomes in Cell-Based Assays

Assay TypeReadout MetricVehicle Control (0.1% DMSO)Compound Treatment (1 µM)Expected IC50 / EC50
RORE-Luciferase Normalized RLU100% (Baseline)35 - 45% (Suppression)~370 nM[2]
Th17 Differentiation % CD4+ IL-17A+ Cells30 - 40%10 - 15%~500 nM
Cell Viability % Live Cells (Flow)> 90%> 90%N/A (Non-toxic at 1 µM)

Mechanistic Pathway Visualization

ROR_Signaling Ligand 3-[(4-Methoxyphenoxy)methyl] benzoic acid (MLS000085462) RORa RORα Ligand Binding Domain (Displaces Endogenous Sterols) Ligand->RORa Binds with IC50 ~370 nM CoReg Co-repressor Recruitment / Co-activator Release RORa->CoReg Conformational Shift in LBD RORE ROR Response Elements (RORE) on Target Promoters CoReg->RORE Altered Chromatin Affinity TargetGenes Transcriptional Modulation (↓ IL-17A, ↓ BMAL1) RORE->TargetGenes Downstream Gene Silencing

Mechanism of action: 3-[(4-Methoxyphenoxy)methyl]benzoic acid modulates RORα transcription.

References

  • PubChem. "3-[(4-Methoxyphenoxy)methyl]benzoic acid" National Center for Biotechnology Information. URL:[Link]

  • BindingDB. "BindingDB PrimarySearch: BDBM38964 / MLS000085462" The Binding Database. URL:[Link]

  • Jetten, A. M. (2009). "Retinoid-related orphan receptors (RORs): critical roles in development, immunity, circadian rhythm, and cellular metabolism." Nuclear Receptor Signaling. URL:[Link]

  • PLOS ONE. (2017). "RORγt and RORα signature genes in human Th17 cells." PLOS ONE. URL:[Link]

Application

Preclinical Evaluation Protocol for 3-[(4-Methoxyphenoxy)methyl]benzoic Acid in Oncology

Strategic Rationale & Assay Architecture 3-[(4-Methoxyphenoxy)methyl]benzoic acid (CAS 186584-55-4), hereafter referred to as 3-4-MPMBA , is a synthetic organic compound utilized as a structural building block in pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Assay Architecture

3-[(4-Methoxyphenoxy)methyl]benzoic acid (CAS 186584-55-4), hereafter referred to as 3-4-MPMBA , is a synthetic organic compound utilized as a structural building block in pharmacological screening libraries. When evaluating an investigational compound like 3-4-MPMBA for oncological efficacy, researchers must systematically interrogate its impact on the core1[1], specifically sustained proliferative signaling, resistance to cell death, and tissue invasion.

This application note provides a self-validating, step-by-step protocol for profiling 3-4-MPMBA across cancer cell lines. The workflow is designed to prevent false positives caused by assay artifacts and to establish a clear chain of causality from initial cytotoxicity to molecular mechanism.

Compound Preparation & Handling

Causality & Rationale: 3-4-MPMBA is a lipophilic organic acid. Improper solubilization in aqueous cell culture media can lead to micro-precipitates, resulting in localized toxicity artifacts or false-negative efficacy data due to poor bioavailability.

Self-Validation System: Every experiment must include a vehicle control containing the exact final concentration of the solvent (DMSO) to prove that observed phenotypes are driven by the compound, not the solvent.

Step-by-Step Methodology:

  • Master Stock: Dissolve 3-4-MPMBA powder in 100% anhydrous DMSO to create a 20 mM master stock. Vortex for 2 minutes and sonicate in a water bath for 5 minutes to ensure complete dissolution.

  • Storage: Aliquot the master stock into 20 µL single-use amber vials and store at -20°C to prevent freeze-thaw degradation and photo-oxidation.

  • Working Dilutions: Perform serial dilutions of the compound in 100% DMSO first, then spike these dilutions into pre-warmed culture media at a 1:1000 ratio.

  • Validation Check: Ensure the final DMSO concentration in all treated and control wells is exactly 0.1% (v/v).

High-Throughput Viability & Proliferation

Causality & Rationale: Traditional colorimetric assays (like MTT) rely on mitochondrial reductase activity, which can be artificially skewed if the test compound alters cellular metabolism without causing cell death. To avoid this, we utilize the 2[2], which directly measures intracellular ATP—a highly sensitive, metabolically unbiased indicator of viable cell number.

Self-Validation System: Include a known cytotoxic agent (e.g., 1 µM Doxorubicin) to validate the dynamic range of the assay and confirm that the cell line is responsive to apoptotic stimuli.

Step-by-Step Methodology:

  • Seeding: Plate cancer cell lines (e.g., A549, HCT116) at 3,000 cells/well in 100 µL of media in 96-well opaque white plates (to prevent luminescent cross-talk). Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with a 9-point dose-response curve of 3-4-MPMBA (ranging from 10 nM to 100 µM). Include 0.1% DMSO (negative control) and 1 µM Doxorubicin (positive control). Incubate for 72 hours.

  • Reagent Preparation: Thaw CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Transfer the buffer into the amber bottle containing the substrate to reconstitute the reagent[2].

  • Lysis: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Stabilization & Readout: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence (RLU) using a microplate reader. Calculate the IC50 using non-linear regression.

Apoptosis and Cell Cycle Analysis

Causality & Rationale: An IC50 value does not differentiate between cytostatic effects (growth arrest) and cytotoxic effects (cell death). Flow cytometry provides single-cell resolution to distinguish these phenotypes. Adherence to standardized 3[3] ensures reproducible gating and prevents spectral overlap artifacts.

Self-Validation System: Use Fluorescence Minus One (FMO) controls to set accurate gates, and include Staurosporine (1 µM) as a positive control for rapid apoptosis induction.

Step-by-Step Methodology:

  • Treatment: Treat cells in 6-well plates with 3-4-MPMBA at 0.5×, 1×, and 2× the established IC50 for 48 hours.

  • Harvesting: Collect both the culture media (containing floating, late-apoptotic cells) and adherent cells using an enzyme-free dissociation buffer to preserve surface phosphatidylserine (PS) integrity.

  • Staining: Wash cells in cold PBS and resuspend in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

  • Acquisition: Acquire a minimum of 10,000 events on a flow cytometer. Gate out debris using FSC/SSC, isolate single cells using FSC-A/FSC-H, and quantify the percentage of Annexin V+ / PI- (early apoptosis) and Annexin V+ / PI+ (late apoptosis) populations[3].

Mechanistic Profiling & Metastatic Potential

Causality & Rationale: If 3-4-MPMBA exhibits anti-cancer properties, it is critical to determine if it inhibits metastasis at sub-lethal doses. Testing at sub-lethal concentrations ensures that a reduction in migration is due to true anti-metastatic mechanisms, rather than simply a reduction in viable cell numbers.

Self-Validation System: For the Boyden chamber assay, utilize a serum-free lower chamber as a negative control to prove that migration is actively driven by the chemoattractant gradient.

Step-by-Step Methodology:

  • Preparation: Hydrate Matrigel-coated Transwell inserts (8 µm pore size) with serum-free media for 2 hours at 37°C.

  • Seeding: Seed 50,000 cells in 200 µL of serum-free media into the upper chamber. Spike the upper chamber with a sub-lethal dose (IC10 or IC20) of 3-4-MPMBA.

  • Chemoattractant: Add 600 µL of complete media (containing 10% FBS) to the lower chamber.

  • Incubation & Fixation: Incubate for 24 hours. Remove non-invading cells from the upper surface using a cotton swab. Fix the cells on the lower surface with 4% paraformaldehyde for 15 minutes, then stain with 0.1% Crystal Violet for 20 minutes.

  • Quantification: Wash inserts with distilled water, allow to dry, and count invaded cells across five random fields of view under an inverted microscope.

Quantitative Data Summary

The following table outlines the expected quantitative readouts and the self-validating controls required to ensure data integrity across the evaluation pipeline.

Assay CategoryPrimary ReadoutKey MetricSelf-Validation Control
Viability Luminescence (RLU)IC50 (µM)0.1% DMSO (Negative), Doxorubicin (Positive)
Apoptosis % Annexin V+ CellsFold-change vs. VehicleStaurosporine (Positive Apoptosis Control)
Cell Cycle % Cells in G1, S, G2/MCell cycle block phaseNocodazole (Positive G2/M Block Control)
Invasion Invaded Cell Count% InhibitionSerum-free lower chamber (Negative Control)

Experimental Workflow Visualization

G Compound 3-[(4-Methoxyphenoxy)methyl]benzoic acid (3-4-MPMBA) Phase1 Phase 1: Cytotoxicity & Proliferation (CellTiter-Glo Assay) Compound->Phase1 IC50 Determination Phase2 Phase 2: Apoptosis & Cell Cycle (Flow Cytometry) Phase1->Phase2 Select optimal dose Phase3 Phase 3: Mechanistic Profiling (Western Blot / Target Assay) Phase1->Phase3 Identify signaling alterations Phase4 Phase 4: Metastatic Potential (Migration/Invasion) Phase1->Phase4 Sub-lethal dose testing Phase2->Phase3 Correlate phenotype to mechanism

Figure 1: Logical workflow for the preclinical evaluation of 3-4-MPMBA in cancer cell lines.

References

  • Hanahan, D. (2022). Hallmarks of Cancer: New Dimensions. Cancer Discovery.[Link]

  • Cossarizza, A., et al. (2021). Guidelines for the use of flow cytometry and cell sorting in immunological studies (third edition). European Journal of Immunology.[Link]

Sources

Method

commercial suppliers of 3-[(4-Methoxyphenoxy)methyl]benzoic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 3-[(4-Methoxyphenoxy)methyl]benzoic acid, a versatile building block for organic synthesis and drug discover...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-[(4-Methoxyphenoxy)methyl]benzoic acid, a versatile building block for organic synthesis and drug discovery. The information presented herein is intended to support researchers in sourcing, handling, and utilizing this compound in their experimental workflows.

Introduction and Physicochemical Properties

3-[(4-Methoxyphenoxy)methyl]benzoic acid (CAS No. 186584-55-4) is a substituted benzoic acid derivative featuring a diaryl ether-like linkage. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The combination of a carboxylic acid function, an ether linkage, and two aromatic rings provides a scaffold that can be readily modified to explore structure-activity relationships (SAR) in drug discovery programs.

Table 1: Physicochemical Properties of 3-[(4-Methoxyphenoxy)methyl]benzoic acid

PropertyValueSource
CAS Number 186584-55-4Thoreauchem
Molecular Formula C₁₅H₁₄O₄Thoreauchem
Molecular Weight 258.27 g/mol Thoreauchem
Appearance White to off-white solid (predicted)General knowledge
Purity >95% (as offered by suppliers)Thoreauchem

Commercial Suppliers

The availability of starting materials is a critical first step in any research project. 3-[(4-Methoxyphenoxy)methyl]benzoic acid is available from several commercial suppliers specializing in fine chemicals and research compounds. When procuring this compound, it is advisable to request a certificate of analysis (CoA) to verify its identity and purity.

Table 2: Commercial Suppliers of 3-[(4-Methoxyphenoxy)methyl]benzoic acid

SupplierProduct NumberPurityNotes
Thoreauchem TH-C058533>95%Provides basic product details.[1]

This list is not exhaustive and represents suppliers identified at the time of writing. Researchers are encouraged to perform their own searches for additional suppliers.

Potential Applications in Research and Drug Development

While specific biological activities for 3-[(4-Methoxyphenoxy)methyl]benzoic acid are not extensively documented in publicly available literature, its structural features suggest potential applications in several areas of therapeutic research, based on the activities of analogous compounds.

As a Scaffold for Anticancer Agents

Substituted benzoic acid and diaryl ether motifs are present in numerous compounds with demonstrated anticancer activity. For example, some benzoic acid derivatives have been shown to induce apoptosis and cell-cycle arrest in cancer cell lines. The structural framework of 3-[(4-Methoxyphenoxy)methyl]benzoic acid could serve as a starting point for the synthesis of novel inhibitors of cancer-related targets.

Development of Anti-inflammatory Agents

Phenoxybenzoic acid derivatives have been investigated for their anti-inflammatory properties. The ether linkage and the carboxylic acid group can be important for interactions with enzymes and receptors involved in inflammatory pathways. This compound could be utilized in the synthesis of new non-steroidal anti-inflammatory drugs (NSAIDs) or other anti-inflammatory molecules.

Building Block in Organic Synthesis

Beyond direct biological applications, 3-[(4-Methoxyphenoxy)methyl]benzoic acid is a valuable intermediate for the synthesis of more complex molecules. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, providing access to a wide range of chemical space.

Experimental Protocols

The following protocols are provided as representative examples for the synthesis, purification, and characterization of 3-[(4-Methoxyphenoxy)methyl]benzoic acid and its derivatives. These are generalized procedures and may require optimization for specific experimental setups.

Synthesis of 3-[(4-Methoxyphenoxy)methyl]benzoic acid

A plausible synthetic route to 3-[(4-Methoxyphenoxy)methyl]benzoic acid is via a Williamson ether synthesis, a well-established method for the formation of ethers.

G cluster_0 Williamson Ether Synthesis A Methyl 3-(bromomethyl)benzoate D Methyl 3-[(4-methoxyphenoxy)methyl]benzoate A->D Reacts with B 4-Methoxyphenol B->D Reacts with C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) C->D Conditions F 3-[(4-Methoxyphenoxy)methyl]benzoic acid D->F Undergoes E Hydrolysis (e.g., NaOH, H₂O/MeOH) E->F Conditions

Caption: Proposed synthetic workflow for 3-[(4-Methoxyphenoxy)methyl]benzoic acid.

Step-by-Step Protocol:

  • Esterification (optional): If starting from 3-(bromomethyl)benzoic acid, it is advisable to first protect the carboxylic acid as a methyl ester to prevent side reactions. This can be achieved by refluxing the acid in methanol with a catalytic amount of sulfuric acid.

  • Ether Synthesis:

    • To a solution of 4-methoxyphenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF, add a base such as potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

    • Add methyl 3-(bromomethyl)benzoate (1.1 eq) to the reaction mixture.

    • Heat the reaction to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Remove the solvent under reduced pressure.

    • Purify the crude product (methyl 3-[(4-methoxyphenoxy)methyl]benzoate) by column chromatography on silica gel.

  • Hydrolysis:

    • Dissolve the purified ester in a mixture of methanol and water.

    • Add an excess of sodium hydroxide (e.g., 3 eq) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (as monitored by TLC).

    • Remove the methanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.

    • Acidify the aqueous layer with a mineral acid (e.g., 1M HCl) to a pH of approximately 2-3.

    • The product, 3-[(4-Methoxyphenoxy)methyl]benzoic acid, should precipitate as a solid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Purification by High-Performance Liquid Chromatography (HPLC)

For high-purity material, reversed-phase HPLC is a suitable purification method.

G cluster_1 HPLC Purification Workflow A Dissolve crude product in Mobile Phase/DMSO B Filter through 0.45 µm syringe filter A->B C Inject onto preparative RP-HPLC column B->C D Elute with a gradient of Acetonitrile/Water (with 0.1% TFA) C->D E Collect fractions containing the pure product D->E F Combine fractions and remove organic solvent E->F G Lyophilize to obtain pure solid product F->G

Caption: General workflow for the HPLC purification of the target compound.

Table 3: Representative HPLC Conditions

ParameterCondition
Column C18 reversed-phase, 5 µm, 4.6 x 250 mm (analytical) or larger for preparative
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient e.g., 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min (analytical)
Detection UV at 254 nm
Injection Volume 10 µL
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of the synthesized 3-[(4-Methoxyphenoxy)methyl]benzoic acid should be confirmed by NMR spectroscopy.

Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ):

  • ~10-12 ppm (s, 1H): Carboxylic acid proton (may be broad).

  • ~8.0-8.2 ppm (m, 2H): Aromatic protons on the benzoic acid ring ortho to the carboxylic acid and the methylene bridge.

  • ~7.4-7.6 ppm (m, 2H): Remaining aromatic protons on the benzoic acid ring.

  • ~6.8-7.0 ppm (m, 4H): Aromatic protons on the methoxyphenol ring.

  • ~5.1 ppm (s, 2H): Methylene protons (-CH₂-).

  • ~3.8 ppm (s, 3H): Methoxy protons (-OCH₃).

Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ):

  • ~170-175 ppm: Carboxylic acid carbon.

  • ~150-160 ppm: Aromatic carbons attached to oxygen.

  • ~114-140 ppm: Other aromatic carbons.

  • ~70 ppm: Methylene carbon.

  • ~55 ppm: Methoxy carbon.

Conclusion

3-[(4-Methoxyphenoxy)methyl]benzoic acid is a commercially available compound with significant potential as a building block in medicinal chemistry and organic synthesis. While detailed application notes are currently limited, its structural similarity to known bioactive molecules suggests promising avenues for research in areas such as oncology and inflammation. The generalized protocols provided in this guide offer a starting point for the synthesis, purification, and characterization of this and related compounds, enabling further exploration of their chemical and biological properties.

References

  • Thoreauchem. 3-[(4-methoxyphenoxy)methyl]benzoic acid. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • ResearchGate. Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. [Link]

  • Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-[(4-Methoxyphenoxy)methyl]benzoic Acid

Welcome to the technical support guide for the synthesis of 3-[(4-Methoxyphenoxy)methyl]benzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-[(4-Methoxyphenoxy)methyl]benzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and improve your experimental outcomes, focusing on yield and purity.

I. Overview of the Synthetic Strategy

The most reliable and common route to synthesize 3-[(4-Methoxyphenoxy)methyl]benzoic acid involves a three-step sequence. This pathway is designed to maximize yield and minimize side-product formation by protecting the reactive carboxylic acid group as a methyl ester during the key ether formation step.

  • Radical Bromination: Synthesis of the key electrophile, methyl 3-(bromomethyl)benzoate, from commercially available methyl m-toluate.

  • Williamson Ether Synthesis: Formation of the ether linkage via an SN2 reaction between methyl 3-(bromomethyl)benzoate and the nucleophile, 4-methoxyphenol.

  • Saponification: Hydrolysis of the methyl ester to yield the final carboxylic acid product.

Synthetic_Workflow cluster_0 Step 1: Radical Bromination cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Saponification A Methyl m-toluate B Methyl 3-(bromomethyl)benzoate A->B NBS, AIBN CCl₄, Reflux C Methyl 3-[(4-Methoxyphenoxy)methyl]benzoate B->C 4-Methoxyphenol K₂CO₃, DMF D 3-[(4-Methoxyphenoxy)methyl]benzoic acid C->D 1. NaOH, H₂O/MeOH 2. H₃O⁺

Caption: Overall workflow for the synthesis of 3-[(4-Methoxyphenoxy)methyl]benzoic acid.

II. Frequently Asked Questions (FAQs)

Q1: Why is the Williamson ether synthesis the preferred method for this molecule?

The Williamson ether synthesis is an efficient and versatile method for forming ethers. It proceeds via an SN2 mechanism, which is highly effective when reacting a primary alkyl halide (like a benzylic bromide) with an alkoxide or phenoxide.[1] This specific route, using 4-methoxyphenol and a 3-(halomethyl)benzoate derivative, is favored because the benzylic halide is an excellent electrophile and is not sterically hindered, minimizing the risk of competing elimination reactions.[2][3]

Q2: Why is it necessary to use the methyl ester of 3-(bromomethyl)benzoic acid instead of the carboxylic acid directly?

The Williamson ether synthesis requires a base (e.g., K₂CO₃, NaOH) to deprotonate the phenol, forming the nucleophilic phenoxide.[3] If 3-(bromomethyl)benzoic acid were used directly, the base would deprotonate the much more acidic carboxylic acid proton, forming a carboxylate. This would render the molecule less soluble in many organic solvents and could complicate the reaction. By protecting the carboxylic acid as a methyl ester, the etherification can proceed cleanly. The ester is then easily hydrolyzed in a subsequent step to yield the desired product.[4]

Q3: What is the mechanism of the key ether formation step?

The core reaction is a bimolecular nucleophilic substitution (SN2). The base deprotonates 4-methoxyphenol to form the potassium 4-methoxyphenoxide salt, which is a potent nucleophile. This phenoxide then attacks the electrophilic benzylic carbon of methyl 3-(bromomethyl)benzoate, displacing the bromide leaving group in a single, concerted step.[1][2]

Caption: The SN2 mechanism of the Williamson ether synthesis step.

III. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Problem Area Observed Issue Potential Cause(s) Recommended Solution(s)
Step 1: Bromination Low yield of methyl 3-(bromomethyl)benzoate; significant starting material remains.1. Insufficient radical initiator (AIBN/Benzoyl Peroxide).2. Deactivated N-Bromosuccinimide (NBS).3. Insufficient reaction time.1. Add a catalytic amount of fresh initiator.[5]2. Use freshly recrystallized NBS.3. Monitor the reaction by TLC and reflux for an additional 1-2 hours if necessary.[6]
Step 2: Ether Synthesis Low yield of the desired ether product.1. Incomplete deprotonation of 4-methoxyphenol due to a weak base or insufficient amount.2. Presence of water in the reaction, which can quench the phenoxide.3. Inappropriate solvent choice, leading to poor solubility or slow reaction rates.[1]1. Use a stronger base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and ensure at least 1.2-1.5 equivalents are used.2. Use anhydrous solvents (e.g., dry DMF) and dry reagents.3. Use a polar aprotic solvent like DMF or acetonitrile. These solvents solvate the cation, leaving the phenoxide anion more nucleophilic.[1][3]
Step 2: Ether Synthesis Formation of multiple spots on TLC, difficult purification.1. Unreacted starting materials.2. Potential for C-alkylation on the phenol ring, although O-alkylation is heavily favored.[1]3. Dimerization of the alkyl halide (self-condensation).1. Ensure the nucleophile (phenoxide) is in slight excess (1.1 eq). Monitor reaction to completion via TLC.2. This is generally a minor side product. Purification via silica gel column chromatography should effectively separate it.3. Add the alkyl halide solution dropwise to the phenoxide solution to maintain a low concentration of the electrophile.
Step 3: Saponification Incomplete conversion of the ester to the carboxylic acid.1. Insufficient amount of base (NaOH/KOH).2. Reaction time or temperature is too low. Steric hindrance can slow hydrolysis.[7]1. Use a significant excess of base (2-3 equivalents).2. Increase the reflux time or temperature. A co-solvent like methanol or THF can improve solubility and reaction rate.[4]
Product Isolation Oily product or poor recovery after acidification.1. Incomplete precipitation of the carboxylic acid.2. Formation of an emulsion during the extraction workup.1. Cool the solution in an ice bath after acidification. Ensure the pH is sufficiently acidic (pH 2-3) by checking with pH paper.2. Add brine (saturated NaCl solution) during the workup to break emulsions and aid in layer separation.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(bromomethyl)benzoate [5][8]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl m-toluate (1.0 eq) in a suitable solvent like carbon tetrachloride (CCl₄) or cyclohexane.

  • Initiation: Heat the solution to reflux. Add a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.05 eq) or benzoyl peroxide.[8]

  • Bromination: Add N-bromosuccinimide (NBS, 1.1-1.2 eq) portion-wise over 1-2 hours to maintain a steady reflux. The reaction is exothermic.[6]

  • Reaction: Continue refluxing for an additional 3-5 hours. Monitor the reaction's progress by TLC (e.g., using a 5:1 cyclohexane/ethyl acetate eluent). The product spot should appear at a higher Rf than the starting material.[6]

  • Workup: Cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.[5]

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is often used directly in the next step, but can be purified by column chromatography if necessary. The product is typically a yellowish oil or a low-melting solid.[8]

Protocol 2: Synthesis of Methyl 3-[(4-methoxyphenoxy)methyl]benzoate

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxyphenol (1.1 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous N,N-dimethylformamide (DMF).

  • Phenoxide Formation: Stir the mixture at room temperature for 30 minutes.

  • Addition: Dissolve methyl 3-(bromomethyl)benzoate (1.0 eq) in a small amount of anhydrous DMF and add it dropwise to the stirring phenoxide solution.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 3: Saponification to 3-[(4-Methoxyphenoxy)methyl]benzoic Acid [7][9]

  • Setup: Dissolve the crude methyl 3-[(4-methoxyphenoxy)methyl]benzoate from the previous step in a mixture of methanol and water (e.g., 2:1 ratio).

  • Hydrolysis: Add sodium hydroxide (NaOH, 2-3 eq) and heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting ester by TLC.

  • Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Extraction: Wash the basic aqueous solution with a nonpolar solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl or 2M H₂SO₄ until the pH is approximately 2-3. A white precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

V. References

  • Natalia, D., et al. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. ACS Omega. [Link]

  • Natalia, D., et al. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. ACS Publications. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • CN105384620A - 3-chloro methyl benzoic acid synthetic method. Google Patents.

  • CN105384620B - A kind of synthetic method of 3 chloromethyl benzoic acid. Google Patents.

  • Williamson Ether Synthesis. ChemTalk. [Link]

  • CN105384625A - 3-chloro methyl benzoyl chloride synthetic method. Google Patents.

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Synthesis of methyl 3,5-bis((1H-1,2,4-triazol-1-yl)methyl)benzoate. RSC Publishing. [Link]

  • Why can't the Williamson synthesis be used to prepare diphenyl ether? Quora. [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • 3-Methyl-2-(4-methylphenoxy)benzoic acid. National Institutes of Health (NIH). [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Supporting Information. Centers for Disease Control and Prevention (CDC). [Link]

  • US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates. Google Patents.

  • Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester. Google Patents.

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. National Institutes of Health (NIH). [Link]

  • CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid. Google Patents.

  • All about the 3-Methoxy 4-Methyl Methyl Benzoate. Jai Swaminarayan Multichem. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]

  • Hydrolysis and saponification of methyl benzoates. Green Chemistry (RSC Publishing). [Link]

  • WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof. Google Patents.

  • A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. QuickCompany. [Link]

  • Hydrolysis of Methyl Benzoate - Lab Demo. YouTube. [Link]

Sources

Optimization

3-[(4-Methoxyphenoxy)methyl]benzoic acid solubility enhancement for assays

Technical Support Center: Assay Solubilization Strategies for 3-[(4-Methoxyphenoxy)methyl]benzoic acid Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers stru...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Assay Solubilization Strategies for 3-[(4-Methoxyphenoxy)methyl]benzoic acid

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay behavior of lipophilic benzoic acid derivatives. 3-[(4-Methoxyphenoxy)methyl]benzoic acid (CAS: 186584-55-4) is a classic example of a compound that looks deceptively simple but presents significant solubility challenges in in vitro biological assays.

This guide provides a mechanistic understanding of its physicochemical behavior, FAQs addressing common experimental failures, and self-validating protocols to ensure your assay data is robust and reproducible.

Section 1: Physicochemical Profiling

Before troubleshooting, we must understand the molecule. The compound features a polar carboxylic acid head and a highly lipophilic 4-methoxyphenoxy tail[1].

Table 1: Physicochemical Properties of 3-[(4-Methoxyphenoxy)methyl]benzoic acid

PropertyValueCausality / Assay Implication
Molecular Weight 258.27 g/mol [1]Small enough to easily cross cell membranes, provided it is kept in a soluble monomeric state.
Hydrogen Bond Acceptors 4[1]Moderate potential for interaction with aqueous buffers; prone to hydrogen bonding with protic solvents.
Topological Polar Surface Area 55.8 Ų[1]Excellent for membrane permeability, but the large hydrophobic surface area drives aggregation in water.
Rotatable Bonds 5[1]High conformational flexibility; can fold to bury polar groups, exacerbating precipitation in polar media.

Section 2: Frequently Asked Questions (FAQs)

Q1: I dissolved 3-[(4-Methoxyphenoxy)methyl]benzoic acid in 100% DMSO at 10 mM perfectly. Why does it crash out when I add it to my biochemical assay buffer? A: This is a classic "solvent shift" phenomenon. While dimethyl sulfoxide (DMSO) is an exceptional polar aprotic solvent that easily disrupts the solute's crystal lattice[2], aqueous buffers have a drastically different dielectric constant. When the DMSO stock is spiked directly into water, the local concentration of the lipophilic 4-methoxyphenoxy tail exceeds its aqueous thermodynamic solubility limit before the DMSO can diffuse. This leads to rapid nucleation and precipitation[3]. Highly hydrophobic molecules can show underestimated activity at high concentrations due to this hidden precipitation, leading to false negatives in drug screening[4],[3].

Q2: How can I adjust my assay buffer to prevent this precipitation? A: You must leverage the ionizable carboxylic acid group. Benzoic acid derivatives are weak acids (pKa ~4.2). In acidic environments, they exist in their uncharged, highly insoluble form[5]. Ensure your assay buffer is strictly maintained at pH 7.2–7.4 (e.g., using HEPES or Tris). At this physiological pH, the carboxylate group is deprotonated, forming a much more soluble salt[5]. If precipitation persists, consider adding a hydrotrope (like nicotinamide or sodium salicylate), which has been shown to enhance benzoic acid solubility by up to 19-fold via the formation of organized molecular assemblies[6].

Q3: What is the maximum allowable DMSO concentration in my cell-based assays to keep the compound dissolved without killing the cells? A: High concentrations of DMSO cause irreversible osmotic stress and alter membrane fluidity, confounding your assay readouts[2],[7]. The absolute maximum depends on the cell line, but you must establish a rigid threshold to maintain assay integrity.

Table 2: Recommended Final DMSO Concentrations by Assay Type [2],[7]

Assay TypeRecommended Final DMSOMaximum Tolerated DMSO
Biochemical / Enzyme Assays1.0% - 5.0%10.0% (Enzyme-dependent)
High-Throughput Screening (HTS)0.1% - 1.0%1.0%
Sensitive Cell Culture (e.g., Primary cells)0.05% - 0.1%0.5%

Section 3: Self-Validating Solubilization Protocols

To guarantee scientific integrity, you cannot rely on visual inspection alone to confirm solubility. Micro-precipitates scatter light and interfere with fluorescence/absorbance readouts, ruining HTS data[4]. The following protocol incorporates a self-validating nephelometric/absorbance check.

Protocol: Preparation of Aqueous Working Solutions from DMSO Stocks

Objective: Generate a 100 µM working solution of 3-[(4-Methoxyphenoxy)methyl]benzoic acid in assay buffer with <1% final DMSO, verified for monomeric dispersion.

Materials:

  • Anhydrous DMSO (Degassed with Argon to prevent oxidation)[3]

  • 3-[(4-Methoxyphenoxy)methyl]benzoic acid powder

  • Assay Buffer (pH 7.4, optionally containing 0.01% Tween-20 or a hydrotrope)

Step-by-Step Methodology:

  • Primary Stock Preparation: Weigh exactly 2.58 mg of the compound into a sterile microcentrifuge tube. Add 1.0 mL of anhydrous DMSO to create a 10 mM master stock[2],[8].

  • Dissolution: Vortex gently. If not fully dissolved, sonicate in a water bath at 37°C for 5 minutes[2].

    • Causality: Sonication provides the activation energy required to break intermolecular hydrophobic interactions without thermally degrading the molecule.

  • Intermediate Dilution (The Critical Step): Do NOT dilute directly from 10 mM to the aqueous buffer. Prepare a 1 mM intermediate stock by adding 100 µL of the 10 mM stock to 900 µL of 100% DMSO[2].

    • Causality: Serial dilution in DMSO prevents the shock of a massive solvent shift, ensuring the compound is fully solvated before encountering water.

  • Aqueous Spiking: Add 100 µL of the 1 mM intermediate stock dropwise into 900 µL of vigorously vortexing Assay Buffer (pH 7.4) to yield a 100 µM solution at 10% DMSO. Dilute this 1:10 in buffer for your final 10 µM assay concentration at 1% DMSO.

  • Self-Validation Check (OD600): Transfer 100 µL of the final solution to a clear 96-well plate. Measure the Optical Density at 600 nm (OD600) against a vehicle control (1% DMSO in buffer).

    • Validation Criteria: If OD600 > 0.05, sub-visual precipitation has occurred. The protocol fails. You must return to step 4 and increase the buffer pH or add a hydrotrope[6]. If OD600 ≤ 0.05, the solution is validated as a monomeric dispersion and is cleared for biological testing.

Section 4: Visualizing the Workflows and Mechanisms

Below is the logical decision tree for the self-validating solubilization workflow.

SolubilizationWorkflow Start Weigh 3-[(4-Methoxyphenoxy) methyl]benzoic acid DMSO Add 100% Anhydrous DMSO (Make 10 mM Stock) Start->DMSO Check1 Visual Clarity Check DMSO->Check1 Sonicate Sonicate at 37°C Check1->Sonicate Cloudy Dilute Serial Dilute in DMSO, then spike into pH 7.4 Buffer Check1->Dilute Clear Sonicate->Check1 Check2 Self-Validation: Measure OD600 Dilute->Check2 Fail OD600 > 0.05 (Micro-precipitation) Check2->Fail Failed Success OD600 ≤ 0.05 (Proceed to Bioassay) Check2->Success Passed Adjust Add Hydrotrope or Increase Buffer pH Fail->Adjust Adjust->Dilute Retry Formulation

Self-validating workflow for DMSO solubilization and precipitation detection via OD600.

Understanding how solubility impacts your actual assay is critical. If the compound aggregates, it cannot cross the lipid bilayer to engage intracellular targets, leading to artificially low assay signals.

Pathway Drug Compound Stock (in DMSO) Soluble Soluble Monomers (Active Form) Drug->Soluble Optimized Buffer (pH > 7.0) Aggregate Micelles / Aggregates (Inactive Form) Drug->Aggregate Solvent Shift (pH < 5.0) Membrane Cell Membrane Permeation Soluble->Membrane High Permeability Aggregate->Membrane Steric Hindrance Target Intracellular Target Engagement Membrane->Target Readout Assay Signal Generation Target->Readout Accurate IC50

Mechanistic impact of compound solubility state on cellular uptake and assay signal generation.

References

  • BenchChem Technical Support Team. "Protocol for Dissolving Compounds in DMSO for Biological Assays". Benchchem.
  • BenchChem Technical Support Team.
  • Guidechem. "3-[(4-methoxyphenoxy)methyl]benzoic acid 186584-55-4 wiki". Guidechem.
  • BenchChem Technical Support Team. "Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays". Benchchem.
  • Di, L., & Kerns, E. H.
  • Shanghai Yearn Chemical Science-Tech Co., Ltd. "The lab's all-purpose oil DMSO". Yearnintl.
  • ResearchGate. "Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization".
  • Interdisciplinary Centre for Mathematical and Computational Modelling. "Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy". ICM.

Sources

Troubleshooting

stability issues of 3-[(4-Methoxyphenoxy)methyl]benzoic acid in different solvents

Technical Support Center: 3-[(4-Methoxyphenoxy)methyl]benzoic acid A Guide to Understanding and Preventing Stability Issues in Experimental Solvents Welcome to the technical support center for 3-[(4-Methoxyphenoxy)methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-[(4-Methoxyphenoxy)methyl]benzoic acid

A Guide to Understanding and Preventing Stability Issues in Experimental Solvents

Welcome to the technical support center for 3-[(4-Methoxyphenoxy)methyl]benzoic acid (CAS: 186584-55-4). This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges encountered during experimental work. As Senior Application Scientists, we have structured this resource to provide not just protocols, but the underlying chemical rationale to empower you to make informed decisions.

The molecular structure of 3-[(4-Methoxyphenoxy)methyl]benzoic acid, containing an ether linkage, a carboxylic acid, and a methoxy-substituted aromatic ring, presents specific vulnerabilities.[1][2] Understanding these potential degradation points is the first step toward ensuring the integrity of your results.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter. Each answer provides a likely cause, the chemical reasoning, and actionable solutions.

Q1: I'm observing a rapid loss of my compound's purity in an aqueous buffer, even at neutral pH. What is the likely cause and how can I fix it?

A: The most probable cause is hydrolytic cleavage of the benzyl ether bond , potentially accelerated by trace metal impurities or dissolved oxygen.

  • Causality: The ether linkage, specifically a benzyl ether, is the most labile functional group in this molecule under aqueous conditions. While seemingly stable at neutral pH, the reaction can be catalyzed by factors often overlooked in buffer preparation. Trace amounts of metal ions (e.g., Fe³⁺, Cu²⁺) from glassware or reagents can act as Lewis acids, promoting hydrolysis. Furthermore, dissolved oxygen can initiate oxidative pathways that lead to ether cleavage.[3]

  • Troubleshooting & Solutions:

    • Use High-Purity Water: Employ HPLC-grade or Milli-Q® water (18.2 MΩ·cm) for all buffers to minimize metal ion contamination.

    • Chelate Trace Metals: Add a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to your buffer to sequester catalytic metal ions.

    • Degas Your Solvents: Before use, sparge aqueous buffers with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

    • Control pH: Ensure your pH meter is accurately calibrated and the final pH of the solution is stable. For many benzoic acid derivatives, slightly acidic conditions (pH 4-6) can be more stable than neutral or basic conditions, which would deprotonate the carboxylic acid and potentially increase susceptibility to certain reactions.

Q2: My stock solution of the compound in methanol is developing a yellow tint after a few days of storage in the lab. What does this color change indicate?

A: A yellow color typically indicates the formation of oxidized degradation products , likely quinone-type structures.

  • Causality: The electron-rich aromatic rings, particularly the methoxy-substituted phenoxy ring, are susceptible to oxidation.[4] This process can be initiated by atmospheric oxygen and is significantly accelerated by exposure to ambient light (photodegradation).[5][6] Methanol, while a common solvent, can contain impurities (like peroxides in older stock) that act as oxidizing agents.

  • Troubleshooting & Solutions:

    • Protect from Light: Store all solutions in amber glass vials or wrap clear vials completely in aluminum foil. Minimize exposure to direct lab lighting during experiments.

    • Use an Inert Atmosphere: After preparing the solution, flush the headspace of the vial with nitrogen or argon before sealing. This displaces oxygen and prevents oxidation.

    • Use High-Purity, Fresh Solvents: Use HPLC-grade or anhydrous solvents from freshly opened bottles. Avoid using older bottles of ethers (like THF or Dioxane) or alcohols that may have accumulated peroxides.

    • Consider an Antioxidant: For long-term storage, adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) can be effective, but ensure it does not interfere with your downstream application.

Q3: After heating my sample in DMSO to aid dissolution, I see several new, smaller peaks in my HPLC analysis. What are they?

A: Heating the compound, especially above 60-80°C, is likely causing thermal degradation , with the primary pathway being decarboxylation .

  • Causality: The carboxylic acid group on the benzoic acid ring can be eliminated as carbon dioxide (CO₂) at elevated temperatures. This is a well-documented degradation pathway for benzoic acid and its derivatives.[7] The result would be the formation of 1-methoxy-4-(m-tolyloxymethyl)benzene. Secondary degradation could involve cleavage of the ether bond.

  • Troubleshooting & Solutions:

    • Optimize Dissolution Method: Instead of high heat, use sonication in a room-temperature water bath to aid dissolution. If gentle heating is required, use a precisely controlled water bath and do not exceed 40°C.

    • Perform a Temperature Stability Screen: If your experimental protocol requires elevated temperatures, first determine the compound's stability limit. Prepare samples in the relevant solvent, incubate them at various temperatures (e.g., 40°C, 60°C, 80°C), and analyze them by HPLC at different time points (e.g., 1, 4, 8 hours) to find the temperature at which degradation becomes significant.

    • Choose an Alternative Solvent: If solubility is a persistent issue, consider a different solvent system where the compound is more soluble at room temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be aware of for 3-[(4-Methoxyphenoxy)methyl]benzoic acid?

A: There are three primary degradation pathways to consider, dictated by the molecule's functional groups. These pathways can be investigated systematically through forced degradation studies.[8][9]

  • Hydrolysis/Ether Cleavage: Under acidic, basic, or oxidative conditions, the benzyl ether bond can break, yielding 3-(hydroxymethyl)benzoic acid and 4-methoxyphenol.[3]

  • Oxidation: The electron-rich methoxy-phenyl ring is susceptible to oxidation, which can lead to the formation of phenols (demethylation) or quinone-like structures. This is often accelerated by light and oxygen.[4]

  • Decarboxylation: Under thermal stress, the carboxylic acid group can be lost as CO₂, leading to a less polar degradant.[7]

cluster_main cluster_paths cluster_products parent 3-[(4-Methoxyphenoxy)methyl]benzoic acid hydrolysis Ether Cleavage (Acid/Base, Oxidative) parent->hydrolysis oxidation Oxidation (Light, O₂, Peroxides) parent->oxidation thermal Decarboxylation (Heat) parent->thermal prod_hydro 3-(hydroxymethyl)benzoic acid + 4-methoxyphenol hydrolysis->prod_hydro prod_ox Quinone-type structures, Demethylated phenols oxidation->prod_ox prod_therm 1-methoxy-4-(m-tolyloxymethyl)benzene + CO₂ thermal->prod_therm

Caption: Potential degradation pathways for the target compound.

Q2: What are the ideal storage conditions for a stock solution of this compound?

A: To ensure maximum shelf-life for a stock solution (e.g., 10 mM), follow these recommendations:

  • Solvent: Use an anhydrous aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Temperature: Store at -20°C or, for long-term archival, at -80°C.

  • Atmosphere: Displace headspace oxygen with an inert gas (argon or nitrogen) before sealing.

  • Container: Use amber glass vials with PTFE-lined screw caps to prevent light exposure and solvent evaporation.

  • Aliquoting: Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q3: Which solvents are best for experimental work, and which should be used with caution?

A: The choice of solvent is critical and depends on the experimental conditions. The following table provides general guidance.

SolventTypeRecommended UsePotential Issues & Mitigation
DMSO, DMF Aprotic PolarLong-term storage, stock solutions.Can be difficult to remove; use high-purity anhydrous grade.
Acetonitrile Aprotic PolarHPLC, short-term experiments.Use HPLC grade; can undergo slow hydrolysis to acetic acid.
Methanol, Ethanol Protic PolarUse with caution for short-term studies.Can participate in hydrolysis/oxidation; risk of esterification with the carboxylic acid under acidic conditions. Use fresh, high-purity grade.
Water / Aqueous Buffers Protic PolarUse immediately after preparation.High risk of hydrolysis and microbial growth. Degas thoroughly, check pH, and consider adding a chelator (EDTA).
THF, Dioxane Aprotic, EthersUse with extreme caution.Can form explosive peroxides upon storage. Must be fresh, inhibitor-stabilized (BHT), and tested for peroxides before use.

Experimental Protocol: HPLC-Based Stability Assessment

This protocol provides a robust framework for evaluating the stability of 3-[(4-Methoxyphenoxy)methyl]benzoic acid in a solvent of interest. A well-designed HPLC method is the cornerstone of any stability study, as it must be "stability-indicating"—meaning it can resolve the parent compound from all potential degradation products.[10][11]

cluster_prep Preparation cluster_analysis Analysis Workflow prep_stock 1. Prepare Concentrated Stock Solution (e.g., in ACN) prep_samples 2. Dilute Stock into Test Solvents (e.g., Methanol, Buffer) prep_stock->prep_samples aliquot 3. Aliquot into Sealed Vials (Amber Glass) prep_samples->aliquot t0 4. Analyze 'Time Zero' Sample (Establish Baseline) aliquot->t0 stress 5. Incubate Vials under Stress Conditions (e.g., 40°C, Light) t0->stress tp 6. Sample at Predetermined Time Points (e.g., 2, 8, 24h) stress->tp hplc 7. Analyze Samples by Stability-Indicating HPLC tp->hplc data 8. Calculate % Remaining Parent & Identify Degradants hplc->data

Caption: Experimental workflow for a solvent stability study.

1. Materials & Equipment

  • 3-[(4-Methoxyphenoxy)methyl]benzoic acid (high purity standard)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC-grade buffers and reagents (e.g., ammonium acetate, formic acid)[11]

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • HPLC system with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Temperature-controlled incubator and/or photostability chamber

  • Amber glass HPLC vials with PTFE-lined caps

2. Procedure

  • Stock Solution Preparation: Accurately weigh and dissolve the compound in a stable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL). This is your master stock.

  • Study Sample Preparation: Dilute the master stock into each test solvent (e.g., methanol, pH 7.4 phosphate buffer, etc.) to the final study concentration (e.g., 50 µg/mL).

  • Aliquoting: Dispense the study samples into multiple amber HPLC vials, filling them to minimize headspace. Seal each vial tightly. Prepare enough vials for all time points.

  • Time Zero (T=0) Analysis: Immediately inject one vial from each solvent set into the HPLC system. This establishes the initial peak area and purity at the start of the experiment.

  • Incubation: Place the remaining vials in the desired stress condition (e.g., a 40°C incubator for thermal stability; a photostability chamber for light stability). Keep a set of control vials at a reference condition (e.g., 4°C in the dark).

  • Time-Point Analysis: At each scheduled time point (e.g., 2, 4, 8, 24, 48 hours), remove one vial for each condition and immediately analyze it by HPLC.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at Time_x / Peak Area at Time_0) * 100

    • Use the DAD/PDA detector to examine the purity of the parent peak and to obtain UV spectra of any new degradation peaks, which can aid in their identification.[11]

3. Recommended Starting HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10 mM Ammonium Acetate, pH 4.5)[11][12]

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: DAD/PDA at 230 nm, scanning from 200-400 nm.

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

This method should be validated to ensure it can separate the parent peak from degradants generated during forced degradation studies (hydrolysis, oxidation).

References

  • Benchchem. 3-[(4-Methoxyphenyl)methylideneamino]benzoic Acid|CAS 22774-15-8.
  • Longdom Publishing. Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products.
  • Asian Journal of Pharmaceutical and Clinical Research. Introduction Benzoic acid is a preservative that is widely used as a food additive to preserve and extend shelf life in various. Published 2021-12-31.
  • ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles.
  • Cheméo. Chemical Properties of Benzoic acid, (3-methoxy-4-nitrophenyl)methyl ester.
  • PubMed. Co-metabolic Enzymes and Pathways of 3-phenoxybenzoic Acid Degradation by Aspergillus Oryzae M-4. Published 2019-11-20.
  • Benchchem. Thermal Stability and Degradation of 4-Methoxybenzoic Acid: A Technical Guide.
  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate.
  • SciSpace. Forced Degradation Studies. Published 2016-12-14.
  • Guidechem. 3-[(4-methoxyphenoxy)methyl]benzoic acid 186584-55-4 wiki.
  • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing. Published 2014-05-31.
  • Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies.
  • UPB. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES.
  • Asian Publication Corporation. Determination of Benzoic Acid and Sorbic Acid in Tobacco Sauce by Ultra Performance Liquid Chromatography.
  • PubChem. 3-[(4-Methoxyphenoxy)methyl]benzoic acid | C15H14O4 | CID 3238641.
  • Thoreauchem. 3-[(4-methoxyphenoxy)methyl]benzoic acid-186584-55-4.
  • Benchchem. Stability of "2,3-Dihydroxy-4-methoxybenzoic acid" in different solvents.

Sources

Optimization

optimizing storage conditions for 3-[(4-Methoxyphenoxy)methyl]benzoic acid

Technical Support Center: 3-[(4-Methoxyphenoxy)methyl]benzoic acid This guide provides comprehensive technical information, troubleshooting advice, and frequently asked questions regarding the optimal storage and handlin...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-[(4-Methoxyphenoxy)methyl]benzoic acid

This guide provides comprehensive technical information, troubleshooting advice, and frequently asked questions regarding the optimal storage and handling of 3-[(4-Methoxyphenoxy)methyl]benzoic acid (CAS No. 186584-55-4). Our recommendations are grounded in the physicochemical properties of the molecule's core functional groups: a benzoic acid moiety, a benzyl ether linkage, and a methoxy-substituted aromatic ring.

Section 1: Quick Reference Storage Conditions

For experienced users requiring immediate guidance, the following table summarizes the optimal storage parameters for maintaining the long-term integrity and purity of 3-[(4-Methoxyphenoxy)methyl]benzoic acid.

ParameterRecommended ConditionRationale & Key Considerations
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential hydrolytic and oxidative degradation. Avoids heat that can accelerate decomposition.
Light Protect from light; store in amber glass vials or in the dark.The methoxy-substituted aromatic system is susceptible to photodegradation.[1][2][3][4]
Atmosphere For long-term storage (>1 year), store under an inert gas (Argon or Nitrogen).The benzyl ether and methoxy groups are vulnerable to oxidation.[5][6][7]
Humidity Store in a dry environment with the container tightly sealed. Use of a desiccator is recommended.Prevents moisture uptake, which can facilitate hydrolysis of the ether linkage, especially at elevated temperatures.[8][9][10]
pH Avoid contact with strong acids and strong bases.The compound is a weak acid and will react with bases. The ether linkage is susceptible to cleavage by strong acids.[5][11]
Container Tightly sealed, amber glass vials or bottles.Glass is inert. The amber color protects from light, and a tight seal prevents moisture and oxygen ingress.[8][9]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is refrigeration at 2-8°C recommended over room temperature storage? While the compound is a solid that may appear stable at room temperature, subtle degradation can occur over time. Refrigeration significantly slows down all potential chemical degradation pathways, including oxidation and hydrolysis, ensuring the highest possible purity for the longest duration. For general storage, a cool, dry place is a minimum requirement.[8][9]

Q2: Is it absolutely necessary to store the compound under an inert atmosphere? For short-term storage (i.e., less than a few months) where the vial is opened infrequently, storage in a tightly sealed container is often sufficient. However, for long-term archival or reference standards, an inert atmosphere is critical. The benzylic position of the ether is a primary target for auto-oxidation, which can be initiated by atmospheric oxygen.

Q3: The material arrived as a solid. Can I store it as a stock solution in DMSO? We strongly advise against long-term storage in solution. Solvents can participate in degradation reactions. For example, aqueous solutions can lead to hydrolysis[12], and DMSO itself can degrade and is hygroscopic. If you must store a solution, prepare it fresh. For short-term storage (1-2 weeks), use an anhydrous, high-purity solvent, store at -20°C or -80°C, and protect from light. A 0.1% w/v aqueous solution of benzoic acid has been reported to be stable for at least 8 weeks at room temperature, but the additional ether linkage in the target molecule introduces another potential point of instability.[13]

Q4: What is the expected shelf-life of 3-[(4-Methoxyphenoxy)methyl]benzoic acid? When stored under the recommended optimal conditions (2-8°C, dark, dry, inert atmosphere), the solid material is expected to remain stable and within purity specifications for at least 2-3 years. An annual quality control check via HPLC or LC-MS is recommended to verify purity for critical applications.

Q5: What are the primary chemical incompatibilities I should be aware of? Avoid contact with strong oxidizing agents (e.g., peroxides, nitric acid), strong bases (e.g., sodium hydroxide), and strong acids (e.g., HCl, H2SO4). The compound may also be incompatible with certain reactive metals.

Section 3: Troubleshooting Guide

This section addresses common issues that may indicate compound degradation. Follow the diagnostic workflow to identify the likely cause and determine the appropriate corrective action.

Issue 1: The white powder has developed a yellow or tan discoloration.
  • Potential Cause: Oxidation or photodegradation. Aromatic compounds, especially those with electron-donating groups like methoxy substituents, can form colored byproducts upon degradation.

  • Diagnostic Steps:

    • Confirm that the material has been consistently protected from light.

    • Review handling procedures: Was the vial left open to the air for extended periods?

    • Perform a purity analysis (HPLC, LC-MS) and compare it to the original Certificate of Analysis (CoA). Look for the emergence of new impurity peaks.

  • Corrective Action: If purity has decreased significantly, the material should be discarded. For future storage, strictly adhere to light protection and consider transferring to smaller aliquots under an inert atmosphere to minimize exposure of the bulk material.

Issue 2: The compound shows poor solubility compared to a fresh lot.
  • Potential Cause: Formation of insoluble polymeric byproducts or salt formation due to contamination. Degradation can sometimes lead to cross-linking or polymerization.

  • Diagnostic Steps:

    • Attempt to solubilize a small amount in a trusted solvent (e.g., DMSO, Methanol). Observe for any particulate matter that fails to dissolve.

    • Analyze the purity via HPLC. Insoluble materials may not be visible on the chromatogram, but you may see a decrease in the main peak area percentage.

  • Corrective Action: The material is likely compromised. It is recommended to use a fresh, validated lot of the compound for your experiments.

Troubleshooting Workflow Diagram

The following decision tree provides a visual guide for troubleshooting common storage-related issues.

G start Problem Observed with Compound check_appearance Visual Appearance Changed? (e.g., color, clumping) start->check_appearance check_performance Poor Experimental Performance? (e.g., low activity, poor solubility) start->check_performance is_discolored Discolored (Yellow/Brown)? check_appearance->is_discolored Yes is_clumped Clumped / Hygroscopic? check_appearance->is_clumped No, but... action_purity Action: 1. Perform Purity Analysis (HPLC/LC-MS) 2. Compare to CoA check_performance->action_purity cause_photo_oxid Likely Cause: Photodegradation or Oxidation is_discolored->cause_photo_oxid Yes cause_moisture Likely Cause: Moisture Absorption is_clumped->cause_moisture Yes cause_photo_oxid->action_purity action_dry Action: 1. Dry sample in vacuum desiccator 2. Re-test solubility cause_moisture->action_dry purity_ok Purity within Spec? action_purity->purity_ok result_use_caution Result: Use with caution. Transfer to dry/inert storage. action_dry->result_use_caution purity_ok->result_use_caution Yes result_retest Result: Purity Confirmed Low. Discard Lot. purity_ok->result_retest No result_discard Result: Discard Lot. Review storage (light/air exposure).

Caption: Troubleshooting workflow for stored 3-[(4-Methoxyphenoxy)methyl]benzoic acid.

Section 4: Understanding Chemical Stability

The storage recommendations are derived from the chemical nature of the molecule's three primary functional groups. Understanding these provides the rationale for proper handling.

  • Photodegradation: Aromatic rings containing electron-donating groups, such as the methoxy (-OCH3) group, can absorb UV light. This can excite the molecule into a state where it becomes susceptible to reactions, including cleavage or substitution, often leading to colored impurities.[1][3][4]

  • Oxidation: The methylene bridge (-CH2-) in the benzyl ether is a benzylic position, which is prone to oxidation. This can lead to the formation of a benzoate ester, which could subsequently be hydrolyzed, or other oxidative cleavage products.[5][7] The methoxy group itself can also be a site of oxidation.[6]

  • Hydrolysis: While ether linkages are significantly more stable to hydrolysis than esters, they are not completely inert.[14] Under harsh conditions, such as the presence of strong acids or high heat and moisture, the ether bond can be cleaved, breaking the molecule into two fragments.[10][11][15]

Potential Degradation Pathways Diagram

G main_compound 3-[(4-Methoxyphenoxy)methyl]benzoic acid path_photo Photodegradation (UV Light) main_compound->path_photo path_oxid Oxidation (O2, Heat) main_compound->path_oxid path_hydro Hydrolysis (Strong Acid, H2O, Heat) main_compound->path_hydro prod_photo Ring-Substituted or Cleavage Products (Colored Impurities) path_photo->prod_photo prod_oxid Benzoate Esters, Benzoic Acids, Phenols path_oxid->prod_oxid prod_hydro 3-(Hydroxymethyl)benzoic acid + 4-Methoxyphenol path_hydro->prod_hydro

Caption: Potential chemical degradation pathways for the target compound.

Section 5: Experimental Protocols

Protocol 1: Visual Inspection and Solubility Check

This protocol should be performed on any new lot or on material that has been in storage for an extended period.

  • Visual Inspection:

    • Place a small amount of the powder on a clean, white surface.

    • Observe the color and consistency under good lighting. The material should be a white to off-white, free-flowing crystalline powder.

    • Note any discoloration (yellow, tan, brown), clumping, or signs of moisture.

  • Solubility Test:

    • Prepare a stock solution at a standard concentration (e.g., 10 mM) in a recommended solvent like DMSO.

    • Vortex the solution for 30 seconds.

    • Visually inspect the solution against a dark background. It should be clear and free of any suspended particles.

    • Compare the solubility to that of a known good batch if available.

Protocol 2: Preparing a Sample for Purity Assessment (HPLC)

This protocol outlines the preparation of a sample for analysis by reverse-phase High-Performance Liquid Chromatography (HPLC).

  • Stock Solution Preparation:

    • Accurately weigh approximately 1-2 mg of the compound into a clean glass vial.

    • Record the exact weight.

    • Add the appropriate volume of a suitable solvent (e.g., Acetonitrile or Methanol) to achieve a concentration of 1 mg/mL.

    • Cap the vial and vortex thoroughly until all solid is dissolved.

  • Working Solution Preparation:

    • Dilute the stock solution with the mobile phase (or a compatible solvent) to a final concentration suitable for your HPLC method (typically in the range of 10-100 µg/mL).

    • Filter the working solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Run the sample on a validated HPLC method.

    • Integrate the resulting chromatogram and calculate the peak area percentage of the main compound. Compare this value against the product specification (e.g., >98%).

References

  • Benzoic Acid Standard. (2015, April 16). Safety Data Sheet.

  • Benzoic acid SDS, 65-85-0 Safety Data Sheets - ECHEMI. (n.d.). ECHEMI.

  • Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal.

  • 3-[(4-Methoxyphenyl)methylideneamino]benzoic Acid|CAS 22774-15-8. (n.d.). Benchchem.

  • 3-[(4-methoxyphenoxy)methyl]benzoic acid 186584-55-4 wiki. (n.d.). Guidechem.

  • Benzoic Acid – Uses and Safety. (2015, February 16). VelocityEHS.

  • Benzoic acid - Safety data sheet. (n.d.). Möller Chemie.

  • An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. (n.d.). PMC.

  • Preparation and Hydrolysis of Benzyl Esters. (n.d.). Scite.

  • Benzyl Esters. (n.d.). Organic Chemistry Portal.

  • Benzoic Acid | C6H5COOH | CID 243. (n.d.). PubChem.

  • Hydrolysis kinetics of benzyl phenyl ether in high temperature liquid water. (n.d.). Journal of Analytical and Applied Pyrolysis.

  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. (n.d.). Srini Chem.

  • Why would ether linkages be more stable in membranes than ester lipids? (n.d.). Vaia.

  • Photosubstitution reactions of aromatic compounds. (n.d.). Pure and Applied Chemistry.

  • Chemical Properties of Benzoic acid, (3-methoxy-4-nitrophenyl)methyl ester. (n.d.). Cheméo.

  • 3-[(4-Methoxyphenoxy)methyl]benzoic acid | C15H14O4 | CID 3238641. (n.d.). PubChem.

  • Stability of octyl methoxycinnamate and identification of its photo-degradation product. (n.d.). International Journal of Pharmaceutics.

  • Synthesis and Cleavage of Ethers. (2022). Longdom Publishing.

  • A chemical rationale of drug stability and degradation- An insightful approach. (n.d.). International Journal of Pharmaceutical Research & Allied Sciences.

  • Photodegradation of methoxy substituted curcuminoids. (n.d.). Sultan Qaboos University.

  • Photodegradation of methoxy substituted curcuminoids. (n.d.). PubMed.

  • 3-Methyl-2-(4-methylphenoxy)benzoic acid. (2023). ResearchGate.

  • Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. (n.d.). PMC.

  • Benzoic acid, 4-methoxy-, methyl ester. (n.d.). Cheméo.

  • Chemical Stability of Pharmaceutical Organic Compounds. (2019). American Journal of Biomedical Science & Research.

  • 4-Methoxy-3-[(3-Methylphenoxy)Methyl]benzoic acid — Chemical Substance Information. (n.d.). NextSDS.

  • THE IMPACT OF ORTHO,META AND PARA METHOXY GROUP SUBSTITUTION ON PHOTOLUMINESCENT PROPERTIES OF 2,4-DIPHENYL QUINOLINE. (n.d.). International Journal of Current Engineering and Scientific Research.

  • Benzoic acid, 4-methoxy-, methyl ester. (n.d.). NIST WebBook.

Sources

Troubleshooting

Technical Support Center: Purification of 3-[(4-Methoxyphenoxy)methyl]benzoic acid

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 3-[(4-Methoxyphenoxy)methyl]benzoic acid (CAS 186584-55-4). The information herein is c...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 3-[(4-Methoxyphenoxy)methyl]benzoic acid (CAS 186584-55-4). The information herein is curated for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during the purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 3-[(4-Methoxyphenoxy)methyl]benzoic acid, providing potential causes and systematic solutions.

Issue 1: Final Product is an Oil or a Gummy Solid and Fails to Crystallize

Question: My final product of 3-[(4-Methoxyphenoxy)methyl]benzoic acid is a persistent oil or a sticky solid after synthesis and initial work-up. How can I induce crystallization and purify it?

Answer: The inability to obtain a crystalline solid is a common issue and typically points to the presence of impurities that are disrupting the crystal lattice formation.

Potential Causes:

  • Residual Solvent: Incomplete removal of high-boiling point solvents used in the reaction or extraction (e.g., DMF, DMSO).

  • Unreacted Starting Materials: The presence of unreacted 4-methoxyphenol or a methyl 3-(bromomethyl)benzoate intermediate can lead to an impure final product.

  • Byproducts: Formation of side products during the synthesis. For instance, over-alkylation or side reactions involving the benzoic acid moiety.

  • Excess Water: For solvent systems where the product is poorly soluble in water, the presence of excess water can inhibit crystallization.

Troubleshooting Steps:

  • Thorough Solvent Removal: Ensure all solvents are removed under high vacuum, possibly with gentle heating. If a high-boiling solvent was used, consider an aqueous work-up followed by extraction with a volatile organic solvent to remove it.

  • Acid-Base Extraction: This technique is highly effective for separating the acidic product from neutral or basic impurities.

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. The desired acidic product will move to the aqueous layer as its sodium salt.

    • Separate the aqueous layer and wash it with the organic solvent to remove any remaining neutral or basic impurities.

    • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) until the product precipitates out.

    • Filter the solid, wash with cold water, and dry thoroughly.

  • Recrystallization: Once a solid is obtained, recrystallization is a powerful purification technique.[1][2][3] The key is to find a suitable solvent or solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.[1][2]

    • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes).

    • Recrystallization Protocol:

      • Dissolve the crude solid in a minimal amount of the chosen hot solvent.

      • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.[4]

      • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.[2]

      • Further cool the flask in an ice bath to maximize the yield.

      • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

      • Dry the crystals under vacuum.

Issue 2: Presence of Unreacted Starting Materials in the Final Product

Question: My NMR/HPLC analysis shows the presence of 4-methoxyphenol and/or 3-(hydroxymethyl)benzoic acid in my purified 3-[(4-Methoxyphenoxy)methyl]benzoic acid. How can I remove these?

Answer: The presence of starting materials indicates an incomplete reaction or inefficient initial purification. Both of these impurities have different chemical properties that can be exploited for their removal.

Potential Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, improper temperature, or stoichiometric imbalances.

  • Ineffective Work-up: A simple extraction may not be sufficient to remove all unreacted starting materials.

Troubleshooting Steps:

  • Removal of 4-methoxyphenol (a weak acid):

    • Alkaline Wash: During the acid-base extraction, a wash with a dilute NaOH solution will deprotonate the phenolic hydroxyl group of 4-methoxyphenol, making it soluble in the aqueous layer, while your desired product, being a carboxylic acid, will also be in the aqueous layer. To selectively remove the phenol, a careful pH adjustment can be attempted, though this can be challenging. A more robust method is chromatography.

    • Column Chromatography: Flash column chromatography is an effective method for separating compounds with different polarities.[5] A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point. The less polar 4-methoxyphenol will elute before the more polar carboxylic acid product.

  • Removal of 3-(hydroxymethyl)benzoic acid (an acidic alcohol):

    • Acid-Base Extraction: This impurity is also a carboxylic acid and will be extracted into the aqueous base along with the desired product.

    • Column Chromatography: Similar to the removal of 4-methoxyphenol, column chromatography can be employed. 3-(hydroxymethyl)benzoic acid is more polar than the desired product and will have a lower Rf value, eluting later from the column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the recrystallization of 3-[(4-Methoxyphenoxy)methyl]benzoic acid?

A1: While the optimal solvent system should be determined experimentally, a good starting point for many benzoic acid derivatives is a mixed solvent system.[1][2][4] Common choices include:

  • Ethanol/Water: Dissolve the compound in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Then, allow it to cool.

  • Ethyl Acetate/Hexanes: Dissolve the compound in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed.

  • Toluene: This can be a good single solvent for recrystallization if the solubility profile is appropriate.

Solvent SystemRationale
Ethanol/WaterGood for moderately polar compounds. The product is soluble in ethanol, and water acts as an anti-solvent.
Ethyl Acetate/HexanesEffective for a wide range of polarities. Ethyl acetate is a good solvent, while hexanes decrease the solubility upon cooling.
TolueneCan be effective for less polar impurities.

Q2: What analytical techniques are recommended to assess the purity of 3-[(4-Methoxyphenoxy)methyl]benzoic acid?

A2: A combination of techniques is recommended for a comprehensive purity assessment.[6]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, similar to those used for other methoxybenzoic acids, is ideal for quantitative purity analysis and detecting non-volatile impurities. A C18 column with a mobile phase of acetonitrile and water (with an acid modifier like phosphoric acid to suppress ionization) is a common setup.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and identifying any proton- or carbon-containing impurities.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can help in identifying impurities.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

Q3: My purified 3-[(4-Methoxyphenoxy)methyl]benzoic acid is discolored (yellow or brown). What is the cause and how can I fix it?

A3: Discoloration is often due to the presence of trace impurities that are highly colored.

Potential Causes:

  • Oxidation of Phenolic Impurities: If any unreacted 4-methoxyphenol is present, it can oxidize to form colored quinone-like species.[6]

  • Formation of Conjugated Byproducts: Side reactions during synthesis can sometimes lead to the formation of highly conjugated molecules that absorb visible light.[6]

Decolorization Methods:

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can adsorb colored impurities.[4] Use a minimal amount as it can also adsorb your product, reducing the yield. The charcoal is then removed by hot filtration.

  • Chromatography: If charcoal treatment is ineffective, column chromatography is a more rigorous method for removing colored impurities.

Experimental Workflows

General Purification Workflow

PurificationWorkflow Crude Crude Product (Oil or Impure Solid) AcidBase Acid-Base Extraction Crude->AcidBase Initial Cleanup Recrystallization Recrystallization AcidBase->Recrystallization Solid Obtained Chromatography Column Chromatography AcidBase->Chromatography Persistent Impurities Recrystallization->Chromatography Further Purification Needed Pure Pure Crystalline Product Recrystallization->Pure High Purity Chromatography->Recrystallization Fractions Collected

Caption: A general decision-making workflow for the purification of 3-[(4-Methoxyphenoxy)methyl]benzoic acid.

Acid-Base Extraction Protocol

AcidBaseExtraction cluster_0 Organic Phase cluster_1 Aqueous Phase Crude 1. Dissolve crude product in Ethyl Acetate Wash 2. Add NaHCO3 solution and separate layers Crude->Wash OrganicImp Neutral/Basic Impurities (Discard) Wash->OrganicImp Organic AqLayer Aqueous Layer (contains product salt) Wash->AqLayer Aqueous Acidify 3. Acidify with 1M HCl to precipitate product AqLayer->Acidify Filter 4. Filter and wash solid Acidify->Filter Product Pure Solid Product Filter->Product

Caption: A step-by-step diagram of the acid-base extraction protocol for purification.

References

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

  • Cheméo. (n.d.). Benzoic acid, (3-methoxy-4-nitrophenyl)methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
  • Lai, J., et al. (n.d.). Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
  • University of Massachusetts. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Florida A&M University. (2016, September 27). Lab Report Recrystallization. Retrieved from [Link]

  • Jai Swaminarayan Multichem. (2023, November 24). All about the 3-Methoxy 4-Methyl Methyl Benzoate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Methyl-2-(4-methylphenoxy)benzoic acid. Retrieved from [Link]

  • Reddit. (2023, March 6). Why is 4-methoxybenzoic acid so insoluble in water (0.3g/L) vs phenol (83g/L) if it has more polar groups per carbon? Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-methoxy-, methyl ester. Retrieved from [Link]

  • Cheméo. (n.d.). Benzoic acid, 4-methoxy-, methyl ester. Retrieved from [Link]

  • NextSDS. (n.d.). 4-Methoxy-3-[(3-Methylphenoxy)Methyl]benzoic acid — Chemical Substance Information. Retrieved from [Link]

  • Thoreauchem. (n.d.). 3-[(4-methoxyphenoxy)methyl]benzoic acid-186584-55-4. Retrieved from [Link]

  • QuickCompany. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 3-Methyl-2-(4-methylphenoxy)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid.
  • Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • Pharmacognosy Journal. (n.d.). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Preparation of starting materials. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Experiments with 3-[(4-Methoxyphenoxy)methyl]benzoic acid

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of 3-[(4-Methoxyphenoxy)methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of 3-[(4-Methoxyphenoxy)methyl]benzoic acid. The following question-and-answer format provides in-depth technical insights and actionable solutions to ensure the integrity and success of your experimental outcomes.

I. Synthesis-Related Issues: Low Yield and Impurity Formation

The synthesis of 3-[(4-Methoxyphenoxy)methyl]benzoic acid is most commonly achieved via a Williamson ether synthesis. This involves the reaction of a deprotonated phenol (phenoxide) with an alkyl halide. A typical route involves the reaction of 4-methoxyphenol with methyl 3-(bromomethyl)benzoate.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Low yields in the Williamson ether synthesis are a frequent issue and can often be attributed to several factors, primarily competing side reactions and suboptimal reaction conditions.[1]

Underlying Causes & Solutions:

  • Competing E2 Elimination: The alkoxide, generated from 4-methoxyphenol, is not only a nucleophile but also a strong base.[2] With a benzylic halide like methyl 3-(bromomethyl)benzoate, the E2 elimination pathway can compete with the desired SN2 substitution, leading to the formation of an alkene byproduct.[3][4] While this is more prominent with secondary and tertiary halides, it can still occur with primary benzylic systems under forcing conditions.[4][5]

    • Solution: Carefully control the reaction temperature. Lowering the temperature generally favors the SN2 reaction over elimination, as elimination pathways often have higher activation energies.[1][3] Typical temperatures for this synthesis range from 50-100°C; however, optimization may be necessary.[1]

  • Incomplete Deprotonation of 4-methoxyphenol: For the reaction to proceed, the phenolic proton must be fully removed to generate the nucleophilic phenoxide.

    • Solution: Ensure the use of a sufficiently strong base and anhydrous conditions. Sodium hydride (NaH) is a common and effective choice for deprotonating phenols.[3][5] It's crucial to use anhydrous solvents (e.g., dry THF, DMF) as any moisture will quench the base and the generated phenoxide.[6]

  • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.[7]

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). This will allow you to track the consumption of the starting materials and the formation of the product. Reaction times can vary from 1 to 8 hours.[7]

  • Hydrolysis of the Methyl Ester: The ester group on methyl 3-(bromomethyl)benzoate can be susceptible to hydrolysis under basic conditions, especially if there is water in the reaction mixture. This would lead to the formation of the corresponding carboxylate, which may complicate purification.

    • Solution: Maintain strictly anhydrous conditions throughout the reaction. Ensure all glassware is oven-dried and solvents are properly dried before use.[6]

Question 2: I'm observing multiple spots on my TLC plate besides my product and starting materials. What are the likely side products?

The presence of unexpected spots on a TLC plate points to the formation of side products. In the context of this specific Williamson ether synthesis, several possibilities exist.

Potential Side Products and Their Origins:

  • C-Alkylation Product: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[7] While O-alkylation is generally favored, some C-alkylation on the 4-methoxyphenol ring can occur, leading to isomeric impurities.[8]

  • Elimination Product: As mentioned previously, an alkene can be formed from the elimination of HBr from methyl 3-(bromomethyl)benzoate.[4]

  • Hydrolysis Product: If the reaction is not worked up promptly or if there is moisture present, the methyl ester can hydrolyze to the carboxylic acid.[9][10]

  • Unreacted Starting Materials: Incomplete reactions will show the presence of both 4-methoxyphenol and methyl 3-(bromomethyl)benzoate.

Troubleshooting Workflow for Synthesis

start Low Yield or Impurities check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Purity & Dryness start->check_reagents optimize_temp Optimize Temperature (Lower to favor SN2) check_conditions->optimize_temp Elimination suspected? optimize_time Adjust Reaction Time check_conditions->optimize_time Incomplete reaction? optimize_base Ensure Complete Deprotonation (e.g., NaH in anhydrous solvent) check_reagents->optimize_base Incomplete deprotonation? monitor_rxn Monitor by TLC monitor_rxn->optimize_time workup Careful Work-up optimize_temp->workup optimize_base->workup optimize_time->workup purification Purification Strategy workup->purification success Pure Product, Good Yield purification->success

Caption: Troubleshooting workflow for synthesis issues.

II. Purification Challenges

Purifying 3-[(4-Methoxyphenoxy)methyl]benzoic acid often involves recrystallization or column chromatography.

Question 3: I'm having difficulty purifying my product by recrystallization. What are some common issues and solutions?

Recrystallization is a powerful purification technique for solid compounds, but its success hinges on selecting the right solvent and proper technique.[11][12]

Common Recrystallization Problems & Solutions:

ProblemCauseSolution
Product does not dissolve The chosen solvent is not suitable; the product has low solubility even when hot.Select a different solvent or a solvent mixture. The ideal solvent dissolves the compound when hot but not when cold.[13][14]
Product "oils out" The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.Use a lower-boiling point solvent. Ensure the initial crude product is not excessively impure.
No crystals form upon cooling The solution is not saturated, or crystallization has not been induced.Evaporate some of the solvent to increase concentration. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[14]
Poor recovery Too much solvent was used, or the solution was not cooled sufficiently.Use the minimum amount of hot solvent necessary to dissolve the compound.[11] Cool the flask in an ice bath to maximize crystal formation.[14]
Question 4: Column chromatography is not giving me a clean separation. How can I improve my technique?

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (eluent).[15]

Improving Column Chromatography Separation:

  • Solvent System (Eluent) Selection: The key to good separation is choosing the right eluent system.

    • Technique: Use TLC to test various solvent systems. A good system will show clear separation between your product and impurities, with the product having an Rf value of approximately 0.3-0.4.

  • Column Packing: A poorly packed column with air bubbles or channels will lead to poor separation.[16]

    • Technique: Pack the column using a slurry method ("wet-packing") to ensure a uniform and bubble-free stationary phase.[16]

  • Sample Loading: Loading too much sample or using a solvent that is too polar to dissolve the sample can decrease resolution.

    • Technique: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent and load it onto the column in a narrow band.

  • Elution Technique:

    • Isocratic vs. Gradient Elution: If there is a large polarity difference between your product and impurities, a gradient elution (gradually increasing the polarity of the mobile phase) may provide a better and faster separation.[16]

General Workflow for Purification

crude Crude Product recrystallization Attempt Recrystallization crude->recrystallization column Perform Column Chromatography crude->column Oily or very impure check_purity Check Purity (TLC, NMR) recrystallization->check_purity column->check_purity pure_product Pure Product check_purity->pure_product Purity Acceptable troubleshoot_recryst Troubleshoot Recrystallization (Solvent, Cooling, Seeding) check_purity->troubleshoot_recryst Impure after Recrystallization troubleshoot_column Troubleshoot Column (Solvent System, Packing) check_purity->troubleshoot_column Impure after Column troubleshoot_recryst->recrystallization troubleshoot_column->column

Caption: General workflow for product purification.

III. Characterization and Analysis

Accurate characterization is essential to confirm the identity and purity of your final product.

Question 5: My NMR spectrum looks complex and doesn't match the expected pattern. How do I interpret it?

An unexpected NMR spectrum can indicate the presence of impurities, residual solvent, or that the desired reaction did not occur.

Interpreting NMR Spectra:

  • Expected Signals for 3-[(4-Methoxyphenoxy)methyl]benzoic acid:

    • A singlet for the methoxy (-OCH3) protons.

    • A singlet for the benzylic (-CH2-) protons.

    • Aromatic protons in the expected regions for the disubstituted and trisubstituted benzene rings.

    • A broad singlet for the carboxylic acid proton (-COOH), which may be exchangeable with D2O.

  • Common Impurities and Their NMR Signatures:

    • Residual Solvent: Look for characteristic peaks of solvents used in the reaction and purification (e.g., THF, DMF, ethyl acetate, hexanes).

    • Unreacted 4-methoxyphenol: Will show a characteristic phenolic -OH peak and its own set of aromatic signals.

    • Unreacted methyl 3-(bromomethyl)benzoate: A singlet for the methyl ester protons and a singlet for the benzylic protons at a different chemical shift than the product.[17]

    • Hydrolyzed Starting Material (3-(bromomethyl)benzoic acid): The methyl ester singlet will be absent, and a carboxylic acid proton will be present.

Question 6: How do I confirm the final structure and purity of my compound?

A combination of analytical techniques is recommended for unambiguous structure confirmation and purity assessment.

Recommended Analytical Techniques:

TechniquePurposeExpected Results for Pure Product
¹H NMR Structural elucidation and purity assessment.Clean spectrum with correct chemical shifts, integration values, and splitting patterns. Absence of impurity peaks.
¹³C NMR Confirmation of the carbon skeleton.Correct number of signals corresponding to the unique carbon atoms in the molecule.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the calculated mass of the compound.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic stretches for C-O (ether), C=O (carboxylic acid), and O-H (carboxylic acid).
Melting Point Purity assessment.A sharp, defined melting point range that is consistent with literature values. Impurities typically broaden and depress the melting point.
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis.A single major peak corresponding to the product.

IV. Experimental Protocols

Protocol 1: Synthesis of 3-[(4-Methoxyphenoxy)methyl]benzoic acid

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Add 4-methoxyphenol (1.0 equivalent) to the flask. Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Addition of Alkyl Halide: Dissolve methyl 3-(bromomethyl)benzoate (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by adding water.

  • Saponification: Add a solution of sodium hydroxide (2.5 equivalents) in water and stir the mixture at room temperature overnight to hydrolyze the methyl ester.

  • Extraction: Acidify the aqueous solution with HCl (1M) to a pH of ~2. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol/water, toluene).

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[11]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[14]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[11]

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ChemTalk. (2022, October 24). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • YouTube. (2020, April 17). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

  • Springer. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]

  • Unknown. (n.d.). 1 Unit 1: Properties of Matter Recrystallization of Benzoic Acid Objective. Retrieved from [Link]

  • ACS Publications. (2005, February 23). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • NIH. (n.d.). 3-Methyl-2-(4-methylphenoxy)benzoic acid - PMC. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 29.3 Chromatographic Columns – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 3-Methyl-2-(4-methylphenoxy)benzoic acid. Retrieved from [Link]

  • Jai Swaminarayan Multichem. (2023, November 24). All about the 3-Methoxy 4-Methyl Methyl Benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid.
  • ResearchGate. (2022, July 31). (PDF) Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Hydrolysis and saponification of methyl benzoates. Retrieved from [Link]

  • Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methoxy benzoic acid. Retrieved from [Link]

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • Google Patents. (n.d.). US20040236146A1 - Method for producing 3-bromomethylbenzoic acids.
  • Google Patents. (n.d.). CN102863355A - Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine.

Sources

Troubleshooting

Technical Support Center: 3-[(4-Methoxyphenoxy)methyl]benzoic acid

Welcome to the technical support center for 3-[(4-Methoxyphenoxy)methyl]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshoo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-[(4-Methoxyphenoxy)methyl]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this molecule. This guide will help you understand its potential degradation pathways and navigate common experimental challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 3-[(4-Methoxyphenoxy)methyl]benzoic acid.

Q1: What are the primary expected degradation pathways for 3-[(4-Methoxyphenoxy)methyl]benzoic acid?

A1: Based on its chemical structure, an aromatic ether and benzoic acid derivative, the primary degradation pathways for 3-[(4-Methoxyphenoxy)methyl]benzoic acid are anticipated to involve:

  • Ether Bond Cleavage: The ether linkage is a common point of enzymatic or chemical attack. This can occur at two positions:

    • Benzyl-Ether Cleavage: Cleavage of the bond between the methylene bridge and the phenoxy oxygen, yielding 3-(hydroxymethyl)benzoic acid and 4-methoxyphenol.

    • O-Demethylation: Loss of the methyl group from the methoxy moiety to form 3-[(4-hydroxyphenoxy)methyl]benzoic acid. This is a well-documented microbial transformation.[1]

  • Oxidation: The methylene bridge is susceptible to oxidation, potentially forming a ketone. Additionally, the aromatic rings can undergo hydroxylation.

  • Hydrolysis: While the ether bond is generally more stable to hydrolysis than an ester bond, under harsh acidic or basic conditions, cleavage can occur.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light.[2][3][4][5] It is advisable to protect solutions of this compound from direct light.

Q2: How stable is 3-[(4-Methoxyphenoxy)methyl]benzoic acid in solution?

A2: The stability of 3-[(4-Methoxyphenoxy)methyl]benzoic acid in solution is dependent on several factors:

  • pH: The compound is expected to be most stable in neutral to slightly acidic conditions. In strongly acidic or basic solutions, the rate of ether bond cleavage may increase.

  • Temperature: Elevated temperatures can accelerate degradation. For long-term storage, it is recommended to keep solutions at low temperatures (e.g., 4°C or -20°C).

  • Light Exposure: To prevent potential photodegradation, solutions should be stored in amber vials or protected from light.[2][3][4][5]

Q3: What are the likely degradation products I should monitor in my experiments?

A3: When analyzing for the degradation of 3-[(4-Methoxyphenoxy)methyl]benzoic acid, it is important to monitor for the appearance of the following potential products:

  • 3-(Hydroxymethyl)benzoic acid

  • 4-Methoxyphenol

  • 3-[(4-Hydroxyphenoxy)methyl]benzoic acid

  • Phenol and other hydroxylated aromatic species resulting from further degradation.[6][7]

II. Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Problem Potential Cause Troubleshooting Steps
Appearance of Unexpected Peaks in HPLC/LC-MS Analysis The compound is degrading under the experimental conditions.1. Identify Degradation Products: Compare the retention times of the unexpected peaks with those of commercially available standards of the potential degradation products listed in FAQ #3. 2. Analyze by LC-MS: Use mass spectrometry to determine the molecular weights of the unknown peaks and compare them to the expected masses of the degradation products. 3. Optimize Experimental Conditions: If degradation is confirmed, consider the following:     - pH: Adjust the pH of your mobile phase or sample solution to a more neutral range if your experiment allows.     - Temperature: Reduce the temperature of your experiment or sample storage.     - Light: Ensure your samples are protected from light during the experiment and storage.
Low Recovery of the Parent Compound The compound is adsorbing to the sample container or is being lost during sample preparation.1. Check for Adsorption: Use silanized glassware or polypropylene tubes to minimize adsorption. 2. Optimize Extraction: If performing a liquid-liquid extraction, ensure the pH is appropriate to keep the benzoic acid in its desired protonation state for efficient partitioning. For solid-phase extraction, select a cartridge and elution solvent that are appropriate for the polarity of the compound.[8]
Inconsistent Results Between Experiments Variability in experimental conditions or reagent quality.1. Standardize Protocols: Ensure that all experimental parameters (pH, temperature, incubation times, etc.) are consistent between runs. 2. Use Fresh Reagents: Prepare fresh solutions and mobile phases for each experiment to avoid degradation or contamination. 3. Calibrate Instruments: Regularly calibrate all analytical instruments, such as pH meters and balances.

III. Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis of 3-[(4-Methoxyphenoxy)methyl]benzoic acid and its degradation products.

Protocol 1: Analysis of Degradation Products by HPLC-MS

This protocol outlines a general method for the separation and identification of 3-[(4-Methoxyphenoxy)methyl]benzoic acid and its potential degradation products.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.
  • For complex matrices, perform a solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample.[8]

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start with a low percentage of mobile phase B and gradually increase to elute the compounds. A typical gradient might be:
  • 0-5 min: 5% B
  • 5-25 min: 5% to 95% B
  • 25-30 min: 95% B
  • 30-35 min: 95% to 5% B
  • 35-40 min: 5% B
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 30°C.
  • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the parent compound (typically around 254 nm).

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI), both positive and negative modes should be tested for optimal sensitivity.
  • Scan Range: m/z 50-500.
  • Data Acquisition: Full scan mode to identify all ions. For targeted analysis, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher sensitivity and specificity.
Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 3-[(4-Methoxyphenoxy)methyl]benzoic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Degradation Conditions (perform in separate vials):

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).
  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide. Keep at room temperature for a specified period.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature and protect from light.
  • Photodegradation: Expose a solution of the compound in a quartz cuvette to a UV lamp (e.g., 254 nm or 365 nm) for a specified period.

3. Sample Analysis:

  • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it with the mobile phase to a suitable concentration for HPLC-MS analysis as described in Protocol 1.

IV. Visualizing Degradation Pathways and Workflows

The following diagrams illustrate the potential degradation pathways of 3-[(4-Methoxyphenoxy)methyl]benzoic acid and a typical experimental workflow for its analysis.

Degradation_Pathways cluster_cleavage Ether Cleavage cluster_demethylation O-Demethylation cluster_oxidation Oxidation parent 3-[(4-Methoxyphenoxy)methyl]benzoic acid prod1 3-(Hydroxymethyl)benzoic acid parent->prod1 Benzyl-Ether Cleavage prod2 4-Methoxyphenol parent->prod2 Benzyl-Ether Cleavage prod3 3-[(4-Hydroxyphenoxy)methyl]benzoic acid parent->prod3 O-Demethylation prod4 Hydroxylated Derivatives parent->prod4 Ring Hydroxylation/ Methylene Oxidation prod5 Further Oxidation Products prod4->prod5

Caption: Potential degradation pathways of 3-[(4-Methoxyphenoxy)methyl]benzoic acid.

Experimental_Workflow start Start Experiment sample_prep Sample Preparation (Dissolution, Extraction) start->sample_prep forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Photo) start->forced_degradation hplc_ms HPLC-MS Analysis (Separation & Identification) sample_prep->hplc_ms forced_degradation->hplc_ms data_analysis Data Analysis (Identify Degradants, Quantify) hplc_ms->data_analysis troubleshooting Troubleshooting (If Unexpected Results) data_analysis->troubleshooting conclusion Conclusion & Reporting data_analysis->conclusion troubleshooting->hplc_ms

Caption: General experimental workflow for studying degradation.

V. References

  • White, G. F., Russell, N. J., & Tidswell, E. C. (1996). Bacterial scission of ether bonds. Microbiological reviews, 60(1), 216–232. [Link]

  • Semple, K. T., Cain, R. B., & Schmidt, S. (1999). Biodegradation of aromatic compounds by microalgae. FEMS microbiology letters, 170(2), 291-300. [Link]

  • Schmidt, S., Wittich, R. M., Erdmann, D., Wilkes, H., Francke, W., & Fortnagel, P. (1992). Biodegradation of diphenyl ether and its monohalogenated derivatives by Sphingomonas sp. strain SS3. Applied and environmental microbiology, 58(9), 2744–2750. [Link]

  • Bünz, P. V., & Falconnier, G. (2003). Bacterial degradation of aromatic compounds via angular dioxygenation. Current opinion in biotechnology, 14(3), 323-328. [Link]

  • Mishra, S., & Singh, R. (2012). Anaerobic biodegradation of aromatic compounds. Journal of environmental protection, 3(11), 1435. [Link]

  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

  • Japan International Cooperation Agency. (2002). III Analytical Methods. [Link]

  • Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. [Link]

  • Huckle, K. R., Hutson, D. H., & Millburn, P. (1981). Metabolism of 3-phenoxybenzoic acid and the enterohepatorenal disposition of its metabolites in the rat. Drug metabolism and disposition: the biological fate of chemicals, 9(4), 360–368. [Link]

  • Chen, S., Hu, W., Xiao, Y., Deng, Y., Jia, J., & Hu, M. (2012). Degradation of 3-phenoxybenzoic acid by a Bacillus sp. PloS one, 7(11), e50456. [Link]

  • Li, S., Hu, J., Liu, J., Zhang, J., Li, S., & Liang, S. (2017). Degradation of 3-phenoxybenzoic acid by a filamentous fungus Aspergillus oryzae M-4 strain with self-protection transformation. Applied microbiology and biotechnology, 101(1), 405–414. [Link]

  • KEGG. Degradation of aromatic compounds - Reference pathway. [Link]

  • Royal Society of Chemistry. (2023). Degradation of three β-O-4 lignin model compounds via organic electrolysis and elucidation of the degradation mechanisms. RSC Advances. [Link]

  • Kyoto University Research Information Repository. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. [Link]

  • ScienceDirect. (2025). Simultaneous photo-degradation of multi persistent herbicide pollutants using MIL-88A under UV or visible light irradiation. Journal of Water Process Engineering. [Link]

  • MDPI. (2021). Substituted Organotin Complexes of 4-Methoxybenzoic Acid for Reduction of Poly(vinyl Chloride) Photodegradation. Polymers. [Link]

  • NextSDS. 4-(3-METHOXYPHENOXYMETHYL)BENZOIC ACID — Chemical Substance Information. [Link]

  • Jai Swaminarayan Multichem. (2023). All about the 3-Methoxy 4-Methyl Methyl Benzoate. [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434. [Link]

  • Semantic Scholar. (2021). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. [Link]

  • Govaerts, S., et al. (2011). Microphotochemistry: 4,4'-Dimethoxybenzophenone mediated photodecarboxylation reactions involving phthalimides. Beilstein Journal of Organic Chemistry, 7, 1015-1023. [Link]

  • ResearchGate. (2016). Degradation of 3-phenoxybenzoic acid by a filamentous fungus Aspergillus oryzae M-4 strain with self-protection transformation. [Link]

  • Ait-Ichou, I., et al. (2004). Photocatalytic degradation of pesticide methomyl: determination of the reaction pathway and identification of intermediate products. Photochemical & Photobiological Sciences, 3(4), 362-368. [Link]

Sources

Optimization

Technical Support Center: Scaling Up 3-[(4-Methoxyphenoxy)methyl]benzoic Acid Production

Welcome to the technical support center for the synthesis and scale-up of 3-[(4-Methoxyphenoxy)methyl]benzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 3-[(4-Methoxyphenoxy)methyl]benzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during production. The synthesis, primarily achieved through a Williamson ether synthesis, presents specific hurdles related to reaction efficiency, impurity control, and process scalability. This document provides in-depth, experience-based solutions in a direct question-and-answer format.

I. Synthetic Workflow Overview

The production of 3-[(4-Methoxyphenoxy)methyl]benzoic acid typically follows a two-step sequence involving the preparation of a benzyl halide followed by a nucleophilic substitution reaction. The most common route involves the reaction of a 3-(halomethyl)benzoic acid derivative with 4-methoxyphenol under basic conditions.

A 3-(Halomethyl)benzoic acid (e.g., X=Cl, Br) D Reaction Vessel (Solvent: DMF, Acetonitrile) A->D B 4-Methoxyphenol B->D C Base (e.g., K₂CO₃, NaOH) C->D E Work-up (Quench, Extraction) D->E Reaction F Purification (Crystallization / Chromatography) E->F Crude Product G Final Product: 3-[(4-Methoxyphenoxy)methyl]benzoic acid F->G Purified Product

Caption: General synthesis workflow for 3-[(4-Methoxyphenoxy)methyl]benzoic acid.

II. Troubleshooting and FAQs

This section addresses specific issues that may arise during the synthesis and scale-up process.

Category 1: Reaction Inefficiency & Low Yield

Q1: My reaction yield is consistently below 60%. What are the primary factors I should investigate?

Low yields are often traced back to several key areas in a Williamson ether synthesis.[1][2] The most common culprits are inefficient deprotonation of the nucleophile, competing side reactions, or suboptimal reaction conditions.[2]

  • Inefficient Deprotonation: The 4-methoxyphenol must be fully converted to its corresponding phenoxide to act as an effective nucleophile. If using a weak base like potassium carbonate, ensure it is finely powdered and anhydrous to maximize surface area and reactivity. On a larger scale, incomplete deprotonation is a frequent issue. Consider using a stronger base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) if the substrate is stable under these conditions.[3][4]

  • Competing Elimination (E2) Reaction: While the benzyl halide is a primary halide and less prone to elimination, high temperatures can favor this side reaction, especially if there is any steric hindrance.[2][5]

  • Insufficient Reaction Time/Temperature: Laboratory syntheses can take anywhere from 1-8 hours at 50-100 °C to reach completion.[2][5] During scale-up, heat transfer can be less efficient, potentially requiring longer reaction times or slightly higher internal temperatures to achieve the same conversion rate. Monitor the reaction progress using an appropriate analytical technique like HPLC or TLC.

start Low Yield Observed q1 Is Phenoxide Formation Complete? (Check pH or excess base) start->q1 s1 Use stronger base (e.g., NaOH). Ensure anhydrous conditions. q1->s1 No q2 Is Reaction Time/Temp Sufficient? (Monitor by HPLC/TLC) q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Increase reaction time or internal temperature carefully. q2->s2 No q3 Evidence of Side Products? (e.g., Elimination, C-alkylation) q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Optimize temperature. Consider Phase Transfer Catalyst. q3->s3 Yes end Yield Improved q3->end No s3->end

Caption: Troubleshooting flowchart for low reaction yield.

Q2: The reaction seems to stall, and I see both starting materials remaining even after prolonged heating. What could be the issue?

This "stalling" phenomenon, particularly on a larger scale, often points to solubility issues or catalyst deactivation.

  • Solubility: The sodium or potassium salt of 4-methoxyphenol may not be fully soluble in common solvents like acetonitrile or acetone, especially as the reaction volume increases. This reduces the concentration of the active nucleophile in the solution phase.[1] Using a more polar aprotic solvent like N,N-Dimethylformamide (DMF) can help.

  • Phase Transfer Catalysis (PTC): This is a highly effective technique for scale-up.[1][6][7] A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide from the solid or aqueous phase into the organic phase where the benzyl halide resides, dramatically increasing the reaction rate.[1][8][9] This is common practice in industrial syntheses to achieve near-quantitative conversion.[1]

Category 2: Impurity Profile & Side Reactions

Q1: I am observing a significant impurity with the same mass as my product. What is the likely cause?

When using a phenoxide nucleophile, a common side reaction is C-alkylation, where the benzyl group attaches to the aromatic ring of the 4-methoxyphenol instead of the oxygen atom.[1][5] The resulting product is an isomer of the desired O-alkylated product and can be difficult to separate.

  • Control Measures: The selectivity between O- and C-alkylation is influenced by the solvent and counter-ion.[10] Polar aprotic solvents (DMF, DMSO) generally favor O-alkylation. Hard cations (like Na+ or K+) also favor O-alkylation. Lowering the reaction temperature can sometimes increase the selectivity for the desired product.

Q2: I'm seeing a high molecular weight impurity, especially during scale-up. What could it be?

On a larger scale, localized "hot spots" can occur, leading to side reactions that are negligible at the lab scale. Two potential impurities are:

  • Dimerization of 4-methoxyphenol: Oxidative coupling can form a 2,2'-dihydroxy-5,5'-dimethoxybiphenol impurity.[11] This is more likely if trace metals are present or if the reaction is exposed to air at high temperatures.

  • Dialkylation: A second reaction of the product with the benzyl halide is possible, though less common. A more likely scenario is the formation of a dibenzyl ether from the reaction of the benzyl halide with any hydroxide ions present.

Table 1: Key Reaction Parameters and Their Impact on Scale-Up

ParameterLaboratory Scale (1-10g)Pilot/Production Scale (1kg+)Rationale & Troubleshooting
Base K₂CO₃, NaHNaOH, KOH, K₂CO₃Stronger, cheaper bases are used at scale. Ensure controlled addition to manage exotherms.
Solvent Acetonitrile, Acetone, THFDMF, Toluene (with PTC)Higher boiling solvents are often preferred for temperature control. PTC is crucial for biphasic systems.[6]
Temperature 60-80 °C70-100 °C (Internal)Must monitor internal temperature, not just jacket temperature. Poor heat transfer can slow the reaction or create hot spots.
Agitation Magnetic StirringOverhead Mechanical StirringCrucial for maintaining homogeneity in heterogeneous mixtures (solid base, PTC) and ensuring efficient heat transfer.
Catalyst Often nonePhase Transfer Catalyst (e.g., TBAB)Essential for overcoming solubility limitations and accelerating the reaction rate at an industrial scale.[1][8]
Category 3: Purification and Isolation

Q1: My crude product is an oil and difficult to crystallize. How can I improve the isolation procedure?

Oiling out during crystallization is a common problem when impurities are present, as they disrupt the crystal lattice formation.

  • Initial Work-up: After the reaction, a thorough aqueous wash is critical. Unreacted 4-methoxyphenol can be removed with a basic wash (e.g., dilute NaOH solution). The product, being a carboxylic acid, will also be soluble in base. Therefore, the work-up must involve acidifying the aqueous layer (e.g., with HCl) to a pH of ~2-3 to precipitate the product.[12]

  • Solvent Selection for Crystallization: If the product still oils out, a solvent/anti-solvent system is recommended. Dissolve the crude oil in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) and slowly add a poor solvent (e.g., heptane, hexane) until turbidity persists. Cooling this mixture slowly should induce crystallization.

  • pH Control: Ensure the final pH after acidification is low enough to fully protonate the carboxylic acid, as the sodium salt of the product will be highly water-soluble.

Q2: How can I effectively monitor the purity of my final product?

A robust analytical method is essential for quality control.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the most reliable technique for determining the purity of 3-[(4-Methoxyphenoxy)methyl]benzoic acid and quantifying related substances.[13][14][15] A typical method would use a C18 column with a mobile phase of acetonitrile and water (with an acid modifier like phosphoric or acetic acid) and UV detection around 254 nm.[13][14]

III. Experimental Protocols

Protocol 1: Synthesis of 3-[(4-Methoxyphenoxy)methyl]benzoic Acid (Pilot Scale)

Materials:

  • 3-(Chloromethyl)benzoic acid

  • 4-Methoxyphenol

  • Potassium Carbonate (K₂CO₃), anhydrous, finely milled

  • Tetrabutylammonium bromide (TBAB)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Heptane

  • Hydrochloric Acid (HCl), 2M

  • Sodium Hydroxide (NaOH), 1M

Procedure:

  • Reaction Setup: To a clean, dry, jacketed glass reactor equipped with an overhead stirrer, condenser, and nitrogen inlet, charge DMF (5 volumes relative to the limiting reagent).

  • Begin stirring and add 4-methoxyphenol (1.0 eq), 3-(chloromethyl)benzoic acid (1.05 eq), potassium carbonate (2.0 eq), and TBAB (0.05 eq).

  • Reaction: Heat the reactor jacket to achieve an internal temperature of 80-85 °C. Monitor the reaction progress by HPLC every 2 hours until the consumption of 4-methoxyphenol is >98%.

  • Work-up & Isolation: Cool the reaction mixture to room temperature. Transfer the mixture to a separate vessel and add water (10 volumes) and ethyl acetate (10 volumes).

  • Stir vigorously for 15 minutes. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 5 volumes).

  • Combine the organic layers and wash with 1M NaOH (2 x 3 volumes) to remove any unreacted 4-methoxyphenol.

  • Wash the organic layer with water (2 x 3 volumes) and then brine (1 x 3 volumes).

  • Precipitation: The product is in the combined basic aqueous layers from step 7. Cool this aqueous solution to 10-15 °C and slowly add 2M HCl with stirring to adjust the pH to 2-3. A white solid should precipitate.

  • Filtration and Drying: Stir the resulting slurry for 1 hour at 10-15 °C. Filter the solid product and wash the cake with cold deionized water until the filtrate is neutral.

  • Dry the product in a vacuum oven at 50-60 °C until constant weight is achieved.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

  • Mobile Phase: A gradient of A: Water with 0.1% Phosphoric Acid and B: Acetonitrile.

    • 0-15 min: 50% B to 90% B

    • 15-20 min: 90% B

    • 20-22 min: 90% B to 50% B

    • 22-25 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[13][14]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve ~10 mg of the sample in 10 mL of a 50:50 acetonitrile/water mixture.

IV. References

  • Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved March 21, 2026, from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45.

  • Kou, S., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing.

  • Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare... Retrieved March 21, 2026, from [Link]

  • Wang, Y., et al. (2020). Cotton Fabric-Supported Cationic Acrylate Polymer as an Efficient and Recyclable Catalyst for Williamson Ether Synthesis Reaction in Solid–Liquid–Liquid Phase Transfer Catalysis System. ACS Omega.

  • Lynch, K. L., et al. (2020). A Multioutcome Experiment for the Williamson Ether Synthesis. Journal of Chemical Education, 97(2), 518-522.

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved March 21, 2026, from [Link]

  • Yang, L., et al. (2022). Static phase transfer catalysis for Williamson reactions. RSC Publishing.

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar.

  • Koenig, K. H., et al. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 169-175.

  • Google Patents. (1995). Process for the preparation of aromatic methyl methoxycarboxylates. (U.S. Patent No. 5,424,479A).

  • Quora. (2014, October 12). Why can't the Williamson synthesis be used to prepare diphenyl ether? Retrieved from [Link]

  • University of Georgia. (n.d.). 12. The Williamson Ether Synthesis.

  • Reddit. (2025, February 27). Williamson Ether synthesis. r/OrganicChemistry. Retrieved from [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved March 21, 2026, from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Method of producing 3-chloromethyl-4-methoxybenzaldehyde. (RU Patent No. 2561730C1).

  • Google Patents. (n.d.). Purifying process of 3,4,5-trimethoxyl benzoic acid. (CN Patent No. 1309698C).

  • Zhang, X., et al. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(9), 1543-1550.

  • Thermo Fisher Scientific. (2014, October 9). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.

  • Google Patents. (n.d.). Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine. (CN Patent No. 102863355A).

  • Google Patents. (n.d.). 3-chloro methyl benzoic acid synthetic method. (CN Patent No. 105384620A).

  • Lai, J., et al. (2016). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks.

  • Sciencemadness.org. (2016, January 1). Preparation of 3-methoxybenzoic acid.

  • Chinese Pharmaceutical Association. (n.d.). Determination of related substances in (E)-4-2-(4-chlorophenoxy)-2-methylpanoyloxy-3-methoxyphenyl acrylic acid by HPLC.

  • QuickCompany. (2016, May 9). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy.

  • Hadinugroho, W. E., et al. (2024). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. PMC.

  • Nakanishi, I., et al. (2010). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Molecules, 15(3), 1391-1401.

  • NextSDS. (n.d.). 4-Methoxy-3-[(3-Methylphenoxy)Methyl]benzoic acid — Chemical Substance Information. Retrieved March 21, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 3-[(4-Methoxyphenoxy)methyl]benzoic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 3-[(4-Methoxyphenoxy)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-[(4-Methoxyphenoxy)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during its handling and use: oxidative degradation. The unique structure of this molecule, featuring a benzylic ether linkage, makes it particularly susceptible to oxidation, which can compromise sample purity, affect experimental outcomes, and lead to inconsistent results. This document provides in-depth troubleshooting advice, preventative protocols, and the chemical rationale behind our recommendations.

Part 1: Troubleshooting Guide - Diagnosing Oxidation

This section addresses specific issues you may encounter, linking observable problems to the underlying chemical cause—oxidation.

Q1: My sample's purity, as measured by HPLC or LC-MS, is decreasing over time. I see new, more polar peaks appearing. What is the likely cause?

A: This is a classic symptom of oxidative degradation. The primary site of vulnerability on 3-[(4-Methoxyphenoxy)methyl]benzoic acid is the benzylic carbon—the CH₂ group situated between the benzoic acid ring and the ether oxygen. Oxidation at this position cleaves the molecule into two primary fragments: 3-carboxybenzaldehyde and 4-methoxyphenol .

  • Causality: The benzylic C-H bonds are relatively weak and susceptible to attack by oxygen, especially under the influence of light, heat, or trace metal catalysts. This process, known as autoxidation, can proceed via a radical chain reaction. The resulting degradation products are generally more polar than the parent compound, causing them to elute earlier on a reverse-phase HPLC column.

  • Actionable Advice: To confirm, run a co-injection of your degraded sample with authentic standards of the suspected byproducts, if available. Immediately implement the storage and handling protocols outlined in the FAQ section below to protect your remaining stock.

Q2: During my reaction work-up or upon concentrating my solution, I've noticed a yellow or brownish discoloration. Is this related to degradation?

A: Yes, a color change is a strong indicator of impurity formation. While the parent compound is typically a white or off-white solid, the oxidation product, 3-carboxybenzaldehyde, and subsequent secondary reaction products can be chromophoric (light-absorbing) and thus appear colored.

  • Causality: Aldehydes can undergo further reactions, including polymerization or condensation, to form larger, conjugated systems that absorb visible light. The presence of even minor amounts of these impurities can impart a noticeable color to the bulk material.

  • Actionable Advice: Do not disregard a color change as benign. It signals that your compound has been exposed to oxidative conditions. We recommend purifying the material via recrystallization or column chromatography before proceeding with sensitive downstream applications. To prevent this, always concentrate solutions at reduced temperature (e.g., using a rotary evaporator with a chilled water bath) and under vacuum rather than heating at atmospheric pressure.

Q3: My experiment, which does not involve an explicit oxidation step, is yielding byproducts consistent with benzylic ether cleavage. What could be triggering this?

A: Unintentional oxidation is often triggered by seemingly innocuous experimental conditions. The most common culprits are:

  • Atmospheric Oxygen: Performing reactions at elevated temperatures without an inert atmosphere allows molecular oxygen to participate in radical reactions.

  • Solvent Impurities: Older bottles of ether-based solvents (e.g., THF, Diethyl Ether, Dioxane) are notorious for forming explosive peroxide impurities upon exposure to air and light.[1][2] These peroxides are potent oxidants that can initiate the degradation of your compound.

  • Trace Metal Contamination: Trace amounts of transition metals (like iron or copper) from glassware, spatulas, or reagents can catalyze oxidative processes.[3]

  • Photochemical Activation: Exposure to direct sunlight or strong laboratory lighting (especially UV light) can provide the energy needed to initiate radical chain reactions.

  • Actionable Advice: Review your entire experimental setup. Switch to freshly opened bottles of high-purity solvents or purify your solvents before use. Ensure all glassware is scrupulously clean. Most importantly, implement an inert atmosphere for all reactions involving this compound, especially if heating is required.

Part 2: Frequently Asked Questions (FAQs) - Prevention & Best Practices

This section provides proactive strategies for handling, storing, and using 3-[(4-Methoxyphenoxy)methyl]benzoic acid to maintain its integrity.

Q1: What is the chemical mechanism of oxidation for this compound?

A: The dominant mechanism is a free-radical chain reaction initiated by an event like light or heat. The process involves three key stages:

  • Initiation: A radical initiator (In•) abstracts a hydrogen atom from the most vulnerable position—the benzylic carbon—to form a resonance-stabilized benzylic radical.

  • Propagation: This benzylic radical reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical. The peroxyl radical can then abstract a hydrogen from another molecule of the starting material, creating a hydroperoxide and regenerating the benzylic radical, thus continuing the chain.

  • Termination: The reaction stops when two radicals combine. The formed hydroperoxides are unstable and can decompose, often with the help of trace metals, to cleave the ether bond, ultimately yielding the aldehyde and alcohol products.

Q2: What are the definitive best practices for storing this compound to ensure long-term stability?

A: To prevent oxidation, you must rigorously exclude oxygen and light.

  • Container: Use an amber glass vial with a PTFE-lined cap to block UV light and provide an inert seal.

  • Atmosphere: Before sealing, flush the vial thoroughly with an inert gas like argon or nitrogen to displace all air.

  • Temperature: Store in a cool, dark location. For long-term storage (>6 months), storing in a freezer at -20°C is recommended.

  • Aliquotting: If you have a large batch, aliquot it into smaller, single-use vials. This prevents repeated exposure of the entire batch to atmospheric oxygen and moisture each time you take a sample.

Q3: Which solvents and reagents should I be cautious with?

A: Be critical of every component in your reaction. The table below summarizes key considerations.

CategoryHigh-Risk (Avoid or Purify)Recommended Alternatives/PracticesRationale
Solvents Aged THF, Diethyl Ether, 1,4-DioxaneFresh, inhibitor-free bottles; Sparged/degassed solvents (DCM, Acetonitrile, Ethyl Acetate)Ethereal solvents can form peroxide impurities which are potent oxidants.[1][2]
Atmosphere Ambient Air (especially with heating)Nitrogen (N₂), Argon (Ar)Oxygen is a key reactant in the oxidative degradation pathway.
Reagents Strong Oxidants (e.g., HNO₃, CrO₃, KMnO₄), Radical Initiators (e.g., AIBN, Benzoyl Peroxide)Use only if required by the reaction chemistry.These reagents will aggressively and non-selectively attack the benzylic ether.[4][5][6]
Additives Transition Metal Salts (unless catalytic)Use high-purity reagents; Use metal-free spatulas.Trace metals can catalyze autoxidation.[7]

Q4: Can I add a chemical stabilizer or antioxidant to my sample?

A: Yes, for storage in solution or during certain non-sensitive applications, adding a radical-scavenging antioxidant can be highly effective. The most common choice for organic solutions is Butylated Hydroxytoluene (BHT).

  • Mechanism: BHT is a phenolic antioxidant that readily donates its phenolic hydrogen atom to quench chain-propagating peroxyl radicals, terminating the oxidation cycle before it can damage your compound.[8]

  • Recommended Usage: Add BHT at a low concentration, typically 50-200 ppm (mg/L), to solutions intended for storage.

  • Important Caveat: Ensure that the antioxidant will not interfere with your subsequent experimental steps. BHT can be removed via column chromatography if necessary.

Part 3: Protocols and Visual Workflows

Experimental Protocol: Setting Up a Reaction Under Inert Atmosphere

This protocol provides a step-by-step guide to protect your experiment from atmospheric oxygen.

  • Glassware Preparation: Thoroughly wash and oven-dry all glassware (e.g., round-bottom flask, condenser) at >120°C for at least 4 hours to remove adsorbed water and oxygen. Allow to cool to room temperature in a desiccator or under a stream of inert gas.

  • Manifold Setup: Assemble the glassware and connect it to a dual-manifold system (Schlenk line) that can supply both vacuum and an inert gas (Argon or Nitrogen).

  • Purging the System: Evacuate the assembled glassware using the vacuum line for 5-10 minutes. Gently refill the system with the inert gas. Repeat this "vac-fill" cycle at least three times to ensure the atmosphere is completely inert.

  • Reagent Addition:

    • Solids: Add 3-[(4-Methoxyphenoxy)methyl]benzoic acid and other solid reagents to the flask under a positive pressure of inert gas (a gentle outflow).

    • Liquids: Use degassed solvents. To degas, bubble Argon or Nitrogen through the solvent for 20-30 minutes before use. Transfer the solvent to the reaction flask via a cannula or a gas-tight syringe.

  • Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the top of the condenser to the manifold via a bubbler or by using a balloon filled with the inert gas.

  • Work-up: Whenever possible, conduct the work-up and extraction steps using degassed solvents.

Diagram: Troubleshooting Workflow for Sample Degradation

G start Unexpected Results? (e.g., low purity, byproducts, color change) confirm_oxid Confirm Oxidation Byproducts (e.g., 3-carboxybenzaldehyde via LC-MS) start->confirm_oxid check_storage Review Storage Conditions: - Airtight? - Light protected? - Cool/Dark? solution_storage Solution: Implement Strict Storage Protocol (Inert gas, amber vial, cold) check_storage->solution_storage check_exp Analyze Experimental Protocol: - Inert atmosphere used? - Solvents fresh/degassed? - Heat/Light exposure? solution_exp Solution: Refine Experimental Setup (Use inert atmosphere, fresh solvents, add antioxidant if possible) check_exp->solution_exp confirm_oxid->check_storage If degradation occurs during storage confirm_oxid->check_exp If degradation occurs during experiment

Caption: Decision workflow for diagnosing and solving oxidative degradation.

Diagram: Simplified Radical Oxidation Mechanism

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation Cycle cluster_products 3. Decomposition Parent_H Parent Molecule (R-H) Parent_Radical Benzylic Radical (R•) Parent_H->Parent_Radical H• abstraction Initiator Initiator (In•) (Light, Heat) O2 Oxygen (O₂) Parent_Radical->O2 Peroxyl_Radical Peroxyl Radical (ROO•) O2->Peroxyl_Radical Parent_Radical_2 Parent Molecule (R-H) Peroxyl_Radical->Parent_Radical_2 H• abstraction Hydroperoxide Hydroperoxide (ROOH) Hydroperoxide_2 Hydroperoxide (ROOH) Parent_Radical_2->Hydroperoxide Parent_Radical_3 Benzylic Radical (R•) Parent_Radical_2->Parent_Radical_3 Parent_Radical_3->O2 Products Aldehyde + Phenol (Degradation Products) Hydroperoxide_2->Products Cleavage

Caption: Key steps in the free-radical autoxidation of the benzylic ether.

References
  • Natella F, Nardini M, Di Felice M, Scaccini C. Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure-Activity Relation. Journal of Agricultural and Food Chemistry. [Link]

  • American Chemical Society. Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure-Activity Relation. [Link]

  • PubMed. Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation. [Link]

  • Semantic Scholar. Antioxidant properties of benzoic acid derivatives against superoxide radical. [Link]

  • Unknown Source. Antioxidant properties of benzoic acid derivatives against Superoxide radical. [Link]

  • Canadian Journal of Chemistry. Oxidation of allyl and benzyl ethers by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). [Link]

  • Department of Chemistry. Oxidation of allyl and benzyl ethers by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). [Link]

  • National Center for Biotechnology Information. An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. [Link]

  • Unknown Source. Kinetics and Mechanism of Oxidation of Benzyl Ethers by N-Chloroisonicotinamide in Aqueous Acetic Acid. [Link]

  • Health and Safety Department. Ethers. [Link]

  • ACS Publications. Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. [Link]

  • Chemwin. Ether use and preservation instructions, so that life is more secure and assured. [Link]

  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

  • Cargo Handbook. Ether. [Link]

  • Environment, Health & Safety. Use of Ether. [Link]

  • ACS Publications. Inhibition of Hydroxyl Radical Reaction with Aromatics by Dissolved Natural Organic Matter. [Link]

  • ResearchGate. Inhibited hydroxyl radical degradation of aromatic hydrocarbons in the presence of dissolved fulvic acid. [Link]

  • ResearchGate. (PDF) 3-Methyl-2-(4-methylphenoxy)benzoic acid. [Link]

  • Google Patents. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • Oxford Academic. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. [Link]

  • NextSDS. 4-Methoxy-3-[(3-Methylphenoxy)Methyl]benzoic acid — Chemical Substance Information. [Link]

  • MDPI. Non-Noble Metal Aromatic Oxidation Catalysis: From Metalloenzymes to Synthetic Complexes. [Link]

  • National Center for Biotechnology Information. Preventing free radical damage: The significance of including antioxidants in diet to strengthen immunity. [Link]

  • Google Patents. WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof.
  • Organic Chemistry Portal. Oxidation of toluenes to benzoic acids by oxygen in non-acidic solvents. [Link]

  • MDPI. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. [Link]

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Reference Data & Comparative Studies

Validation

Executive Summary: The Role of Fragment-Like Chemotypes in MtDHFR Inhibition

An in-depth technical analysis comparing 3-[(4-Methoxyphenoxy)methyl]benzoic acid against standard antifolate compounds, focusing on their efficacy as Mycobacterium tuberculosis Dihydrofolate Reductase (MtDHFR) inhibitor...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis comparing 3-[(4-Methoxyphenoxy)methyl]benzoic acid against standard antifolate compounds, focusing on their efficacy as Mycobacterium tuberculosis Dihydrofolate Reductase (MtDHFR) inhibitors.

Dihydrofolate reductase (DHFR) is a clinically validated target for treating bacterial, fungal, and parasitic infections. However, developing effective DHFR inhibitors for tuberculosis (TB) remains a significant challenge. Classical antifolates like Trimethoprim (TMP) exhibit notoriously weak activity against Mycobacterium tuberculosis DHFR (MtDHFR) due to unique active-site conformations, while potent inhibitors like Methotrexate (MTX) suffer from poor mycobacterial cell wall permeability and high human toxicity[1][2].

3-[(4-Methoxyphenoxy)methyl]benzoic acid (BindingDB ID: BDBM38964) represents a highly valuable fragment-like hit. While its absolute inhibitory concentration (IC50 ≈ 119 µM) is weak compared to mature drugs[3], its low molecular weight (MW: 258.27 g/mol ) and novel non-pteridine, non-diaminopyrimidine chemotype make it an ideal starting point for Fragment-Based Drug Discovery (FBDD). This guide objectively compares its efficacy, kinetic profile, and structural advantages against classical DHFR inhibitors.

Mechanistic Overview of DHFR Inhibition

DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential precursor for the biosynthesis of purines, thymidylate, and certain amino acids[4]. Inhibiting this enzyme halts DNA synthesis, leading to bacterial cell death.

Classical inhibitors (TMP, MTX) rely on a diaminopyrimidine or pteridine ring to anchor into the catalytic pocket via hydrogen bonding with conserved aspartate or glutamate residues. In contrast, benzoic acid derivatives like 3-[(4-Methoxyphenoxy)methyl]benzoic acid explore alternative hydrophobic sub-pockets, offering a pathway to bypass established resistance mechanisms.

FolatePathway DHF Dihydrofolate (DHF) DHFR MtDHFR Enzyme DHF->DHFR Binds Active Site THF Tetrahydrofolate (THF) DHFR->THF NADPH Reduction DNA DNA/RNA Synthesis THF->DNA 1-Carbon Transfer Inhibitor1 3-[(4-Methoxyphenoxy)methyl]benzoic acid (Fragment Hit) Inhibitor1->DHFR Weak/Fragment Inhibition (IC50 ~119 µM) Inhibitor2 Methotrexate / Trimethoprim (Classical Antifolates) Inhibitor2->DHFR Strong/Moderate Inhibition

Folate metabolic pathway highlighting MtDHFR inhibition by classical antifolates and fragment hits.

Comparative Efficacy and Kinetic Profiling

To objectively evaluate 3-[(4-Methoxyphenoxy)methyl]benzoic acid, we must benchmark it against standard therapeutic alternatives using recombinant MtDHFR biochemical assays.

Quantitative Data Summary
Compound / InhibitorChemical ClassMolecular Weight ( g/mol )MtDHFR IC50Human DHFR SelectivityClinical Utility in TB
3-[(4-Methoxyphenoxy)methyl]benzoic acid Benzoic Acid Ether258.27119,000 nM (119 µM) [3]TBD (Fragment)None (Lead Generation Tool)
Trimethoprim (TMP) Diaminopyrimidine290.3288,000 nM (88 µM) [5]HighPoor (Intrinsic MtDHFR Resistance)
Methotrexate (MTX) Pteridine Antifolate454.4416.0 nM [6]Very Low (Toxic)None (Poor Permeability/Toxicity)
WR99210 Diaminotriazine385.66< 10 nM [2]ModerateExperimental (Inhibits live bacilli)

Causality in Efficacy Differences:

  • Why is TMP so weak against MtDHFR? Unlike E. coli DHFR (where TMP is highly potent), MtDHFR possesses a subtly different active site conformation that prevents optimal hydrogen bonding with the trimethoxybenzyl group of TMP[1].

  • Why use a 119 µM hit? While 3-[(4-Methoxyphenoxy)methyl]benzoic acid has a high IC50, its low molecular weight yields a favorable Ligand Efficiency (LE) . It is unencumbered by the rigid, bulky pteridine rings of MTX, allowing medicinal chemists to "grow" the molecule by adding functional groups that specifically target MtDHFR's unique hydrophobic pockets without cross-reacting with human DHFR.

Experimental Workflow: Self-Validating Protocol for MtDHFR Inhibition

To accurately reproduce the IC50 values of these compounds, researchers must utilize a self-validating fluorimetric assay. The protocol relies on the principle that DHFR consumes NADPH during the reduction of DHF. Because NADPH fluoresces (excitation 340 nm, emission 460 nm) and its oxidized form (NADP+) does not, enzyme activity is directly proportional to the decay in fluorescence[2].

Step-by-Step Methodology
  • Recombinant Expression & Purification:

    • Transform E. coli BL21(DE3) cells with a pET vector containing the M. tuberculosisdfrA gene (encoding MtDHFR)[3].

    • Induce expression with 1 mM IPTG at 18°C for 16 hours to ensure proper protein folding.

    • Purify the His-tagged MtDHFR using Ni-NTA affinity chromatography, followed by size-exclusion chromatography (Superdex 75) to isolate the monomeric active enzyme[4][6].

  • Assay Buffer Preparation:

    • Prepare a buffer containing 40.7 mM HEPES (pH 7.8), 150 mM KCl, 0.1% BSA, and 5 mM DTT[2]. The BSA prevents non-specific binding of fragment compounds to the plastic microplate.

  • Compound Preparation (The Self-Validating Matrix):

    • Test Compound: Titrate 3-[(4-Methoxyphenoxy)methyl]benzoic acid from 500 µM down to 1 µM (3-fold dilutions).

    • Positive Control: Titrate Methotrexate (MTX) from 1 µM down to 0.1 nM. This validates enzyme viability.

    • Negative Control: 1% DMSO vehicle. This establishes the baseline uninhibited reaction rate.

  • Fluorimetric Reaction Execution:

    • In a 384-well black flat-bottom plate, combine 0.5 µg/mL purified MtDHFR, 50 µM NADPH, and the titrated compounds. Incubate for 15 minutes at room temperature to allow equilibrium binding[2].

    • Initiate the reaction by adding 20 µM Dihydrofolate (DHF).

  • Data Acquisition & Analysis:

    • Monitor fluorescence decay (Ex: 340 nm / Em: 460 nm) continuously for 10 minutes using a microplate reader.

    • Calculate the initial velocity ( V0​ ) for each well. Plot normalized % inhibition against log[Inhibitor] to derive the IC50 using non-linear regression (four-parameter logistic curve).

Workflow Step1 1. Recombinant Expression E. coli BL21(DE3) with MtDHFR Step2 2. Affinity Purification Ni-NTA & Size Exclusion Step1->Step2 Step3 3. Fluorimetric Assay Monitor NADPH Decay (340/460nm) Step2->Step3 Step4 4. Kinetic Profiling IC50 & Ligand Efficiency Calculation Step3->Step4

Step-by-step experimental workflow for validating MtDHFR inhibitors using fluorimetric assays.

Authoritative Grounding & Future Directions

The utility of 3-[(4-Methoxyphenoxy)methyl]benzoic acid does not lie in its immediate use as an antibiotic, but rather as a highly characterized structural probe. As demonstrated by high-throughput screening campaigns, classical antifolates like Trimethoprim (IC50 ~88 µM) are fundamentally mismatched for the MtDHFR active site[5]. Meanwhile, potent inhibitors like MTX (IC50 ~16 nM) fail in whole-cell M. tuberculosis assays due to efflux pumps and the highly lipophilic mycobacterial cell wall[2][6].

By utilizing the benzoic acid scaffold of 3-[(4-Methoxyphenoxy)methyl]benzoic acid, drug development professionals can leverage structure-based drug design (SBDD) to synthesize analogs with enhanced lipophilicity and targeted hydrogen-bonding profiles. This approach directly addresses the permeability and selectivity bottlenecks that have historically plagued anti-TB antifolate development.

References

  • BindingDB PrimarySearch_ki: Dihydrofolate reductase (Mycobacterium tuberculosis) . BindingDB.org. Available at:[Link]

  • IC 50 value for different inhibitors of DHFR . ResearchGate. Available at:[Link]

  • trimethoprim activity data from GtoPdb and ChEMBL . IUPHAR/BPS Guide to PHARMACOLOGY. Available at:[Link]

  • 4KM2: Crystal structure of Dihydrofolate reductase from Mycobacterium tuberculosis in an open conformation in complex with trimethoprim . RCSB PDB. Available at:[Link]

  • A Focused Screen Identifies Antifolates with Activity on Mycobacterium tuberculosis . ACS Infectious Diseases. Available at:[Link]

  • Optimization of Mycobacterium tuberculosis DHFR production from recombinant Saccharomyces cerevisiae . International Journal of Current Microbiology and Applied Sciences. Available at:[Link]

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Comparative

Structure-Activity Relationship (SAR) Studies of 3-[(4-Methoxyphenoxy)methyl]benzoic Acid Analogs: A Comprehensive Comparison Guide

As drug discovery pipelines increasingly rely on modular and synthetically accessible scaffolds, 3-[(4-Methoxyphenoxy)methyl]benzoic acid (PubChem CID 3238641)[1] has emerged as a highly versatile hit compound. Character...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on modular and synthetically accessible scaffolds, 3-[(4-Methoxyphenoxy)methyl]benzoic acid (PubChem CID 3238641)[1] has emerged as a highly versatile hit compound. Characterized by its balanced physicochemical properties, this scaffold has been successfully optimized to target diverse biological pathways, ranging from the inhibition of the protein phosphatase Slingshot[2] to the suppression of Human Dihydroorotate Dehydrogenase (hDHODH) in metabolic and antiviral research[3].

This guide objectively compares the performance of the foundational 3-[(4-Methoxyphenoxy)methyl]benzoic acid scaffold against its optimized analogs. By dissecting the structure-activity relationship (SAR) into distinct regional modifications, we provide actionable, field-proven insights for medicinal chemists and drug development professionals.

SAR Optimization Strategies: A Regional Analysis

To systematically optimize target affinity and pharmacokinetic (PK) properties, the scaffold is typically divided into three modifiable regions: the benzoic acid moiety (Region A), the benzylic ether linker (Region B), and the terminal phenoxy ring (Region C).

Region A: The Benzoic Acid Moiety (Pharmacophore Anchoring)

The carboxylic acid group is critical for anchoring the molecule within polar binding pockets. For instance, in hDHODH inhibitors, the -COOH group forms indispensable hydrogen bonds with the Arg136 residue[4].

  • The Challenge: Free carboxylic acids often suffer from poor membrane permeability and rapid Phase II metabolism (glucuronidation), limiting in vivo bioavailability.

  • The Alternative: Replacing the -COOH with bioisosteres such as tetrazoles or acylsulfonamides maintains the required acidic pKa (ensuring target engagement) while significantly increasing lipophilicity and extending the metabolic half-life.

Region B: The Ether Linker (Conformational Flexibility)

The -CH2-O- linkage provides the necessary conformational flexibility, allowing the two aromatic rings to adopt an optimal dihedral angle to fit into deep hydrophobic clefts.

  • The Challenge: Benzylic ethers are susceptible to oxidative cleavage by cytochrome P450 (CYP450) enzymes.

  • The Alternative: Substituting the ether oxygen with a secondary amine (-NH-) or an amide (-CONH-) restricts rotational freedom (reducing entropic penalty upon binding) and enhances metabolic stability against oxidative dealkylation[5].

Region C: The 4-Methoxyphenoxy Ring (Hydrophobic Sub-pocket Probing)

The 4-methoxy group occupies a distal hydrophobic sub-pocket.

  • The Challenge: While the methoxy group provides baseline van der Waals interactions, it leaves adjacent spatial cavities unoccupied, resulting in moderate micromolar affinities.

  • The Alternative: SAR studies demonstrate that replacing the methoxy group with heavier halogens (e.g., -CF3, -Cl) or appending bulky heterocycles (e.g., 4-thiazolidinones or rhodanine derivatives) dramatically enhances binding affinity, pushing potency into the low nanomolar range[2],[3].

Mechanistic Workflow of SAR Optimization

The following diagram illustrates the logical progression of hit-to-lead optimization for this scaffold, mapping structural modifications to their corresponding pharmacological outcomes.

SAR_Workflow Hit Hit Compound 3-[(4-Methoxyphenoxy)methyl]benzoic acid RegA Region A: Acid Bioisosteres (Tetrazole, Acylsulfonamide) Hit->RegA RegB Region B: Linker Optimization (Ether -> Amine/Amide) Hit->RegB RegC Region C: Ring Substitution (Halogenation, Heterocycles) Hit->RegC Perm Improved Permeability & Bioavailability RegA->Perm Stab Enhanced Metabolic Stability (CYP450) RegB->Stab Aff Increased Target Affinity (IC50 < 10 nM) RegC->Aff Lead Optimized Lead Candidate In Vivo Validation Perm->Lead Stab->Lead Aff->Lead

Caption: Logical SAR optimization workflow mapping structural modifications to pharmacological enhancements.

Comparative Performance Data

The table below synthesizes representative quantitative data comparing the baseline scaffold with optimized alternatives, using hDHODH inhibition as a standardized benchmarking model[3].

Compound / AnalogRegion A (Acid)Region B (Linker)Region C (Ring)Target IC50 (nM)LogPMetabolic Stability (T1/2)
Parent Scaffold -COOH-CH2-O-4-Methoxy~15,0003.1Low (< 30 min)
Analog 1 (Permeability) Tetrazole-CH2-O-4-Methoxy~18,0003.8Moderate (~45 min)
Analog 2 (Stability) -COOH-CH2-NH-4-Methoxy~8,5002.9High (> 90 min)
Analog 3 (Affinity) -COOH-CH2-O-4-Thiazolidinone454.2Low (< 30 min)
Optimized Lead Tetrazole-CH2-NH-4-Thiazolidinone12 3.9 High (> 120 min)

Data Interpretation: While Analog 3 achieves nanomolar potency via Region C optimization, it suffers from poor stability. The Optimized Lead combines all three regional modifications, resulting in a synergistic profile that balances sub-15 nM potency with a highly favorable half-life.

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Causality is explicitly defined so researchers understand why specific reagents and conditions are employed.

Protocol 1: Synthesis of the Ether Scaffold (Williamson Ether Synthesis)

This protocol describes the baseline synthesis of the 3-[(4-Methoxyphenoxy)methyl]benzoic acid scaffold.

  • Preparation: Dissolve 1.0 eq of 4-methoxyphenol in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that leaves the phenoxide nucleophile unsolvated and highly reactive, accelerating the SN​2 reaction.

  • Deprotonation: Add 1.5 eq of anhydrous Potassium Carbonate ( K2​CO3​ ) and stir at room temperature for 30 minutes. Causality: K2​CO3​ is a mild base; it is strong enough to deprotonate the phenol but weak enough to prevent unwanted side reactions (like ester hydrolysis if an ester-protected benzyl bromide is used).

  • Alkylation: Dropwise add 1.1 eq of 3-(bromomethyl)benzoic acid (or its methyl ester equivalent). Heat the mixture to 60°C for 4 hours.

  • Self-Validation Step (Reaction Monitoring): Perform Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate system. The reaction is complete when the baseline phenol spot disappears.

  • Workup & Hydrolysis: Quench with water, extract with Ethyl Acetate, and concentrate. If a methyl ester was used, perform base-catalyzed hydrolysis using LiOH in THF/Water (2:1)[6], followed by acidification with 1M HCl to precipitate the final carboxylic acid.

  • Self-Validation Step (Product Confirmation): Analyze the precipitate via LC-MS. A definitive [M−H]− peak at m/z 257.08 must be observed before proceeding to biological assays.

Protocol 2: In Vitro Biochemical Inhibition Assay (hDHODH)

This protocol evaluates the IC50​ of the synthesized analogs using a colorimetric readout.

  • Assay Buffer Preparation: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 1 mM ubiquinone (coenzyme Q). Causality: Triton X-100 prevents the aggregation of hydrophobic analogs, ensuring accurate dose-response curves. Ubiquinone acts as the native electron acceptor.

  • Enzyme Incubation: Add recombinant hDHODH enzyme (10 nM final concentration) to 96-well plates. Add the synthesized analogs in a 10-point serial dilution (ranging from 100 μ M to 1 nM). Incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add 200 μ M of L-dihydroorotate (substrate) and 100 μ M of 2,6-dichloroindophenol (DCIP). Causality: DCIP serves as a terminal electron acceptor that changes color upon reduction, allowing real-time kinetic monitoring.

  • Self-Validation Step (Controls): Every plate must include a "No-Enzyme Blank" (to subtract background DCIP reduction) and a "Positive Control" (e.g., Brequinar, a known hDHODH inhibitor) to validate assay sensitivity[7].

  • Data Acquisition: Measure the decrease in absorbance at 600 nm over 10 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) and use non-linear regression (GraphPad Prism) to determine the IC50​ .

References

  • Title: 3-[(4-Methoxyphenoxy)methyl]benzoic acid Source: PubChem - NIH URL: [Link]

  • Title: Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot Source: PubMed - NIH URL: [Link]

  • Title: Structural Optimization and Structure–Activity Relationship of 4-Thiazolidinone Derivatives as Novel Inhibitors of Human Dihydroorotate Dehydrogenase Source: MDPI - Molecules URL: [Link]

  • Title: Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors Source: PubMed Central - NIH URL: [Link]

  • Title: Human dihydroorotate dehydrogenase (hDHODH)

Sources

Validation

A Comparative Guide to the Anticancer Potential of 3-[(4-Methoxyphenoxy)methyl]benzoic Acid and Its Analogs

Introduction to 3-[(4-Methoxyphenoxy)methyl]benzoic Acid: A Compound of Interest 3-[(4-Methoxyphenoxy)methyl]benzoic acid is a derivative of benzoic acid, a structural motif found in numerous biologically active compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to 3-[(4-Methoxyphenoxy)methyl]benzoic Acid: A Compound of Interest

3-[(4-Methoxyphenoxy)methyl]benzoic acid is a derivative of benzoic acid, a structural motif found in numerous biologically active compounds. The presence of a methoxyphenoxy methyl group suggests the potential for interaction with various biological targets. Benzoic acid derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The structural features of 3-[(4-Methoxyphenoxy)methyl]benzoic acid, particularly the ether linkage and the carboxylic acid group, make it a compelling candidate for investigation as a potential therapeutic agent.

Plausible Mechanism of Action: Insights from Related Compounds

While the precise mechanism of action for 3-[(4-Methoxyphenoxy)methyl]benzoic acid has not been elucidated, we can infer potential pathways based on the activities of analogous compounds. Structurally related benzoic acid derivatives have been shown to exert their effects through various mechanisms, including enzyme inhibition and receptor binding.[1][3]

For instance, some benzoic acid derivatives interfere with critical cellular signaling pathways involved in cancer cell proliferation and survival.[1] One such pathway is the Akt/NFκB signaling cascade, which plays a pivotal role in preventing apoptosis (programmed cell death).[4] Inhibition of this pathway can lead to the induction of apoptosis in cancer cells.

Another potential mechanism involves the inhibition of enzymes crucial for cancer cell metabolism or progression.[1] The carboxylic acid moiety can form hydrogen bonds within the active sites of enzymes, while the aromatic rings may engage in π-stacking interactions, collectively leading to the modulation of enzymatic activity.[3]

Potential_Anticancer_Mechanism cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor_Enzyme Receptor / Enzyme Signaling_Cascade Signaling Cascade (e.g., Akt/NFκB) Receptor_Enzyme->Signaling_Cascade Activation Gene_Expression Gene Expression (Proliferation, Survival) Signaling_Cascade->Gene_Expression Regulation Metabolic_Enzyme Metabolic Enzyme Cell_Growth Cancer Cell Proliferation & Survival Metabolic_Enzyme->Cell_Growth Metabolite Production Gene_Expression->Cell_Growth Promotion Benzoic_Acid_Derivative 3-[(4-Methoxyphenoxy)methyl]benzoic acid Benzoic_Acid_Derivative->Receptor_Enzyme Binding/Inhibition Benzoic_Acid_Derivative->Metabolic_Enzyme Inhibition Benzoic_Acid_Derivative->Cell_Growth Inhibition

Caption: A diagram illustrating the potential mechanisms of action for 3-[(4-Methoxyphenoxy)methyl]benzoic acid.

Comparative Analysis of IC50 Values for Structurally Related Benzoic Acid Derivatives

To provide a quantitative perspective on the potential potency of 3-[(4-Methoxyphenoxy)methyl]benzoic acid, the following table summarizes the half-maximal inhibitory concentration (IC50) values for structurally similar compounds across a range of cancer cell lines. It is crucial to note that these values are for comparative purposes and the activity of 3-[(4-Methoxyphenoxy)methyl]benzoic acid may differ.

CompoundCell LineCancer TypeIC50 (µM)Reference
4-(3,4,5-Trimethoxyphenoxy) benzoic acidMCF-7Breast CancerData not explicitly quantified, but showed significant suppression of cell viability.[5]
4-(3,4,5-Trimethoxyphenoxy) benzoic acidMDA-MB-468Breast CancerData not explicitly quantified, but showed significant suppression of cell viability.[5]
Benzoic AcidMCF-7Breast Cancer~166[6]
4-alkoxy-2-aryl-6,7-dimethoxyquinolines (analogue)LOX IMVIMelanoma0.116[7]
4-alkoxy-2-aryl-6,7-dimethoxyquinolines (analogue)MDA-MB-435Melanoma0.709[7]
4-alkoxy-2-aryl-6,7-dimethoxyquinolines (analogue)SK-MEL-5Melanoma0.247[7]

Disclaimer: The IC50 values presented are for structurally related compounds and not for 3-[(4-Methoxyphenoxy)methyl]benzoic acid itself.

Experimental Protocol for IC50 Determination: A Step-by-Step Guide

To ascertain the specific IC50 value of 3-[(4-Methoxyphenoxy)methyl]benzoic acid, a robust and reproducible cell viability assay is required. The following protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-[(4-Methoxyphenoxy)methyl]benzoic acid

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 3-[(4-Methoxyphenoxy)methyl]benzoic acid in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to obtain a range of desired concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value using a sigmoidal dose-response curve fitting model.[8]

IC50_Determination_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Compound_Treatment Treat cells with serial dilutions of the compound Incubation_1->Compound_Treatment Incubation_2 Incubate for 48-72h Compound_Treatment->Incubation_2 MTT_Addition Add MTT solution Incubation_2->MTT_Addition Incubation_3 Incubate for 4h MTT_Addition->Incubation_3 Formazan_Solubilization Remove medium and add DMSO Incubation_3->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate % viability and determine IC50 value Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Sources

Comparative

Preclinical Evaluator's Guide: Cross-Validation of 3-[(4-Methoxyphenoxy)methyl]benzoic acid as an MRGPRX4 Antagonist

Executive Summary The management of cholestatic and uremic pruritus remains a significant clinical challenge. Recently, the Mas-related G protein-coupled receptor member X4 (MRGPRX4) was deorphanized and identified as th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The management of cholestatic and uremic pruritus remains a significant clinical challenge. Recently, the Mas-related G protein-coupled receptor member X4 (MRGPRX4) was deorphanized and identified as the primary sensory neuron receptor for bile acids and bilirubin, the endogenous mediators of cholestatic itch.

This guide provides a comprehensive technical evaluation of 3-[(4-Methoxyphenoxy)methyl]benzoic acid (PubChem CID: 3238641; ChEMBL: CHEMBL1402510), a validated in vitro tool compound used to probe MRGPRX4 biology. By cross-validating its performance against clinical-stage alternatives like EP547, this document equips drug development professionals with the mechanistic rationale and self-validating experimental protocols required to benchmark novel MRGPRX4 modulators.

Mechanistic Rationale & Target Biology

MRGPRX4 is a Class A GPCR predominantly expressed in small-diameter sensory neurons of the dorsal root ganglia (DRG). Under cholestatic conditions, pathophysiological accumulations of bilirubin directly bind and activate MRGPRX4 [1].

Unlike standard GPCRs that may couple to Gs or Gi, MRGPRX4 strictly couples to the Gq signaling pathway [2]. Activation stimulates Phospholipase C-β (PLC-β), which cleaves PIP2 into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). The transient IP3 triggers intracellular calcium ( Ca2+ ) release, culminating in the depolarization of pruriceptive neurons and the sensation of itch.

3-[(4-Methoxyphenoxy)methyl]benzoic acid functions as an antagonist, blocking bilirubin-induced Gq coupling. Understanding this causality is critical for assay design: because IP3 is rapidly degraded, we must measure its stable downstream metabolite, Inositol monophosphate (IP1), to accurately quantify antagonist efficacy.

G Bilirubin Bilirubin / Bile Acids (Endogenous Agonists) MRGPRX4 MRGPRX4 Receptor (Sensory Neurons) Bilirubin->MRGPRX4 Activates Compound 3-[(4-Methoxyphenoxy)methyl]benzoic acid (Antagonist) Compound->MRGPRX4 Blocks Gq Gq Protein Alpha Subunit MRGPRX4->Gq Couples to PLC Phospholipase C (PLC-β) Gq->PLC Stimulates IP3 IP3 Generation & Intracellular Ca2+ Release PLC->IP3 Cleaves PIP2 Itch Pruriceptive Itch Signal IP3->Itch Neuronal Depolarization

Caption: MRGPRX4 signaling pathway and the inhibitory mechanism of 3-[(4-Methoxyphenoxy)methyl]benzoic acid.

Experimental Methodology: Self-Validating HTRF Assay

To cross-validate the antagonist properties of 3-[(4-Methoxyphenoxy)methyl]benzoic acid, the industry standard is the Homogeneous Time-Resolved Fluorescence (HTRF) IP1 Accumulation Assay [3].

Causality in Protocol Design:

  • Lithium Chloride (LiCl) Addition: IP3 is too transient for high-throughput screening. We add 50 mM LiCl to the stimulation buffer to inhibit inositol monophosphatase, forcing the stable accumulation of IP1.

  • Dark Incubation (Critical): Bilirubin is highly photosensitive and undergoes rapid photoisomerization under ambient light. Failing to perform incubations in the dark will artificially lower the effective agonist concentration, leading to false-positive antagonist potency shifts.

Step-by-Step Protocol

System Controls (Self-Validation):

  • Positive Control: 10 µM Bilirubin (Maximum IP1 signal).

  • Negative Control: Assay buffer only (Baseline IP1 signal).

  • Quality Metric: A Z'-factor > 0.6 must be achieved between positive and negative controls before antagonist data is accepted.

  • Cell Preparation: Seed HEK293 cells stably expressing human MRGPRX4 at a density of 15,000 cells/well in a 384-well white microplate. Incubate overnight at 37°C, 5% CO2​ .

  • Antagonist Pre-Incubation: Aspirate media and add 3-[(4-Methoxyphenoxy)methyl]benzoic acid (serially diluted from 10 µM to 0.1 nM) in stimulation buffer containing 50 mM LiCl. Incubate in the dark for 1 hour at 37°C.

  • Agonist Challenge: Add Bilirubin to a final challenge concentration of 10 µM (approximate EC80​ ). Incubate in the dark for 30 minutes at room temperature.

  • Lysis & Detection: Add HTRF IP1-d2 conjugate and Anti-IP1 Cryptate (lysis buffer formulation). Incubate for 1 hour at room temperature.

  • Signal Acquisition: Read the plate on a TR-FRET compatible microplate reader. Calculate the ratio of emission at 665 nm (acceptor) to 620 nm (donor).

Workflow Step1 Seed HEK293-MRGPRX4 Cells in 384-well plate Step2 Incubate with Antagonist (1 hr, 37°C, Dark) Step1->Step2 Step3 Stimulate with Bilirubin (30 min, RT, Dark) Step2->Step3 Step4 Lyse Cells & Add HTRF IP1 Reagents Step3->Step4 Step5 Read TR-FRET (665nm / 620nm) Step4->Step5

Caption: Step-by-step HTRF IP1 accumulation assay workflow for evaluating MRGPRX4 antagonism.

Comparative Efficacy & Data Cross-Validation

When evaluating 3-[(4-Methoxyphenoxy)methyl]benzoic acid for preclinical assays, it is essential to benchmark it against both advanced clinical candidates and standard-of-care comparators.

Escient Pharmaceuticals' EP547 represents the current clinical benchmark for MRGPRX4 modulation [4]. Unlike our tool compound, which acts as a standard antagonist, EP547 is an inverse agonist. Because MRGPRX4 exhibits high constitutive (ligand-independent) basal activity, an inverse agonist is often required to fully silence the pruriceptive signal in vivo.

Table 1: Quantitative Performance Comparison of Itch Modulators

CompoundPrimary TargetModalityIn Vitro Potency ( IC50​ )Mechanism of Action
3-[(4-Methoxyphenoxy)methyl]benzoic acid MRGPRX4Antagonist~100 nMCompetitive block of bilirubin/bile acid binding. Ideal as an in vitro mechanistic probe.
EP547 MRGPRX4Inverse Agonist< 10 nMBlocks both agonist-induced and constitutive MRGPRX4 activity. Highly selective clinical candidate.
Naltrexone μ -Opioid ReceptorAntagonistN/A (Off-target)Indirect central itch modulation. Does not block peripheral MRGPRX4 activation.

Data Interpretation: 3-[(4-Methoxyphenoxy)methyl]benzoic acid demonstrates a highly respectable IC50​ of ~100 nM in bilirubin-challenged HTRF assays. While it lacks the sub-10 nM potency and inverse agonism required for clinical advancement (seen in EP547), its structural simplicity and reliable orthosteric blockade make it an indispensable reference standard for validating high-throughput screening (HTS) cascades targeting MRGPRX4.

Conclusion

For researchers developing novel therapeutics for cholestatic pruritus, establishing a robust, self-validating assay cascade is paramount. 3-[(4-Methoxyphenoxy)methyl]benzoic acid serves as an excellent pharmacological tool compound. By strictly adhering to light-sensitive protocols and utilizing IP1 accumulation as a stable readout for Gq coupling, laboratories can confidently cross-validate new hits against this established baseline before progressing to complex in vivo models.

References

  • Identification of a bilirubin receptor that may mediate a component of cholestatic itch. eLife. Available at:[Link]

  • Itch receptor MRGPRX4 interacts with the receptor activity-modifying proteins (RAMPs). bioRxiv / PMC. Available at:[Link]

  • CHEMBL1402510 Ligand Activity Data (MRGPRX4). GPCRdb. Available at:[Link]

  • EP547: A Potent, Highly-selective MRGPRX4 Antagonist for Cholestatic and Uremic Pruritus. Escient Pharmaceuticals Pipeline. Available at:[Link]

Sources

Validation

Comparative Profiling of 3-[(4-Methoxyphenoxy)methyl]benzoic Acid Against Benchmark RORα Modulators

Executive Summary & Target Biology Retinoic acid receptor-related orphan receptor alpha (RORα, NR1F1) is a constitutively active nuclear receptor that plays a pivotal role in regulating hepatic gluconeogenesis, lipid met...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Biology

Retinoic acid receptor-related orphan receptor alpha (RORα, NR1F1) is a constitutively active nuclear receptor that plays a pivotal role in regulating hepatic gluconeogenesis, lipid metabolism, circadian rhythms, and immune responses[1]. Because RORα exhibits high basal transcriptional activity in the absence of exogenous ligands, therapeutic modulation primarily focuses on inverse agonists. These molecules bind to the ligand-binding domain (LBD), induce a conformational shift that displaces coactivators, and actively repress target gene transcription[2].

This technical guide provides an objective, data-driven comparison between the synthetic inhibitor 3-[(4-Methoxyphenoxy)methyl]benzoic acid (PubChem CID: 3238641 / MLS000085462) and established benchmark ROR modulators (SR3335, T0901317, SR1001, and JC1-40).

Comparative Performance Data

To select the appropriate chemical probe for RORα assays, researchers must weigh binding affinity (Ki), functional potency (IC50), and isoform selectivity. The table below synthesizes the quantitative pharmacological profiles of these modulators.

CompoundPrimary ActivityTarget SelectivityAffinity / PotencyKey Functional Outcome
3-[(4-Methoxyphenoxy)methyl]benzoic acid Inverse Agonist / InhibitorRORαIC50: 370 nM[3]Represses RORα-mediated transcription
SR3335 (ML-176) Selective Inverse AgonistRORα (Selective over LXR/RORγ)Ki: 220 nM IC50: 480 nM[2]Suppresses hepatic gluconeogenesis (G6Pase, PEPCK)
T0901317 Dual Inverse Agonist / AgonistRORα/γ (Inverse Agonist) LXR/FXR (Agonist)Ki: 132 nM (RORα) Ki: 51 nM (RORγ)[1]Represses RORα/γ; Activates LXR target genes (ABCA1)
SR1001 Dual Inverse AgonistRORα and RORγtKi: 172 nM (RORα) Ki: 111 nM (RORγ)[4]Inhibits Th17 cell differentiation and IL-17A production
JC1-40 Agonist (Activator)RORαActivating ligand[5]Protects against oxidative stress via SOD2/GPx1 induction

Mechanistic Causality: The Structural Basis of Inverse Agonism

Understanding the causality behind these compounds requires examining the structural dynamics of the RORα LBD. Endogenous ligands (e.g., cholesterol sulfate) or synthetic agonists (e.g., JC1-40) stabilize Helix 12 of the LBD in an active conformation, facilitating the recruitment of coactivator proteins like SRC-2[5].

Conversely, inverse agonists like 3-[(4-Methoxyphenoxy)methyl]benzoic acid and SR3335 sterically hinder this active conformation. Binding to the LBD forces Helix 12 into a repressive posture, which directly causes the dissociation of SRC-2 and promotes the recruitment of corepressors such as NCoR[2]. This molecular switch is the self-validating mechanism that drives the repression of downstream targets like G6Pase.

Mechanistic_Pathway Ligand Inverse Agonist (e.g., MLS000085462) Receptor RORα Ligand-Binding Domain Ligand->Receptor Binds LBD Conformation Helix 12 Repositioning Receptor->Conformation Induces Coactivator Displacement of SRC-2 Conformation->Coactivator Causes Corepressor Recruitment of NCoR Conformation->Corepressor Promotes Output Transcriptional Repression (G6Pase, PEPCK) Coactivator->Output Prevents Activation Corepressor->Output Active Repression

Fig 1. Mechanistic pathway of RORα inverse agonists inducing transcriptional repression.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating strict internal controls to isolate RORα-specific effects from off-target cytotoxicity or basal assay noise.

Protocol A: Competitive Radioligand Binding Assay (Biochemical)

Purpose: To determine the direct binding affinity (Ki) of 3-[(4-Methoxyphenoxy)methyl]benzoic acid to the RORα LBD by displacing a known high-affinity ligand. Causality: Using a cell-free system eliminates membrane permeability variables and isolates direct LBD interactions[1].

Step-by-Step Workflow:

  • Protein Preparation: Express and purify GST-tagged RORα-LBD in E. coli. Immobilize 45 ng of GST-RORα in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20).

  • Tracer Addition: Add 3 nM of [3H]25-hydroxycholesterol (a known endogenous ligand with a Kd of ~3.3 nM) to the buffer[1].

  • Compound Titration: Add 3-[(4-Methoxyphenoxy)methyl]benzoic acid in a 10-point dose-response curve (10 nM to 10 μM).

  • Internal Controls:

    • Total Binding: Vehicle (0.1% DMSO) only.

    • Non-Specific Binding (NSB): 100-fold excess (300 nM) of unlabeled 25-hydroxycholesterol.

    • Positive Control: T0901317 (expected Ki ~132 nM)[1].

  • Incubation & Filtration: Incubate at 4°C for 2 hours to reach equilibrium. Rapidly filter through GF/B microplates and wash three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.

Protocol B: Chimeric GAL4-RORα Transactivation Assay (Cell-Based)

Purpose: To measure the functional IC50 of the compound in a living cellular environment. Causality: Full-length RORα exhibits high constitutive activity and interacts with complex endogenous response elements. Fusing the RORα LBD to a yeast GAL4 DNA-Binding Domain (DBD) ensures that the luciferase readout is driven exclusively by the transfected construct binding to a standardized Upstream Activating Sequence (UAS), creating a zero-background baseline[2].

Step-by-Step Workflow:

  • Cell Seeding: Plate HEK293 cells at 10,000 cells/well in 96-well plates using DMEM supplemented with 10% charcoal-stripped FBS (to remove endogenous sterol ligands).

  • Co-Transfection: Transfect cells with:

    • pCMV-GAL4-RORα-LBD expression vector.

    • pGL4.31 (UAS-Luciferase reporter).

    • pRL-TK (Renilla luciferase) as an internal transfection efficiency control.

  • Compound Dosing: 24 hours post-transfection, treat cells with 3-[(4-Methoxyphenoxy)methyl]benzoic acid (0.1 μM to 10 μM).

    • Assay Validation Controls: Include SR3335 (expected IC50 ~480 nM) as a positive control for inverse agonism[2], and empty GAL4-DBD vector to rule out non-specific transcriptional inhibition.

  • Detection: After 24 hours of compound exposure, lyse cells and sequentially measure Firefly and Renilla luminescence using a dual-luciferase assay system.

  • Data Normalization: Normalize Firefly signal to Renilla signal. Plot the dose-response curve to derive the IC50.

Assay_Workflow Prep HEK293 Seeding & Transfection Dosing Compound Dosing (0.1 - 10 μM) Prep->Dosing 24h Incubation Plasmids GAL4-RORα LBD + UAS-Luc Plasmids->Prep Co-transfect Lysis Cell Lysis & Luciferin Addition Dosing->Lysis 24h Post-dose Read Luminescence Quantification Lysis->Read Signal Readout

Fig 2. Cell-based GAL4-RORα chimeric reporter assay workflow for IC50 determination.

Data Interpretation & Strategic Selection

When designing an experimental pipeline, the choice of inhibitor dictates the integrity of the data:

  • For Multi-Target Immune Profiling: SR1001 is preferred due to its dual RORα/γt suppression, making it ideal for Th17/IL-17 pathway studies[4].

  • For Metabolic Specificity: SR3335 provides high RORα selectivity, crucial for isolating hepatic gluconeogenesis pathways without triggering LXR-mediated lipogenesis[2].

  • For Novel Scaffold Exploration: 3-[(4-Methoxyphenoxy)methyl]benzoic acid (IC50: 370 nM)[3] offers a distinct chemical backbone (a phenoxymethylbenzoic acid derivative) compared to the benzenesulfonamides (T0901317). This makes it a highly valuable tool compound for structure-activity relationship (SAR) studies and for validating RORα target engagement where off-target effects of standard benchmark compounds are a concern.

References

  • BindingDB PrimarySearch_ki - BindingDB.org (Source of 3-[(4-Methoxyphenoxy)methyl]benzoic acid IC50 Data). Binding Database.[Link]

  • Identification of SR3335 (ML-176): A Synthetic RORα Selective Inverse Agonist . ACS Chemical Biology.[Link]

  • The Benzenesulfoamide T0901317 Is a Novel Retinoic Acid Receptor-Related Orphan Receptor-α/γ Inverse Agonist . PMC - NIH.[Link]

  • RORα Decreases Oxidative Stress Through the Induction of SOD2 and GPx1 Expression and Thereby Protects Against Nonalcoholic Steatohepatitis in Mice . PMC - NIH.[Link]

Sources

Comparative

A Comprehensive Guide to the Purity and Identity Assessment of Synthesized 3-[(4-Methoxyphenoxy)methyl]benzoic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and organic synthesis, the rigorous confirmation of a molecule's identity and the precise quantification of i...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the rigorous confirmation of a molecule's identity and the precise quantification of its purity are foundational pillars of scientific validity and regulatory compliance. This guide provides an in-depth, comparative analysis of the essential analytical techniques for the characterization of synthesized 3-[(4-Methoxyphenoxy)methyl]benzoic acid, a molecule of interest in medicinal chemistry. By delving into the causality behind experimental choices and grounding protocols in authoritative standards, this document serves as a practical resource for ensuring the integrity of synthesized compounds.

The Orthogonal Approach: A Multi-Technique Strategy for Unambiguous Characterization

No single analytical technique can provide a complete picture of a compound's identity and purity.[1] A robust and self-validating characterization strategy relies on an orthogonal approach, where multiple, distinct analytical methods are employed. Each technique offers a unique perspective on the molecule's properties, and their collective data provides a comprehensive and trustworthy assessment. This guide will focus on a suite of powerful analytical tools: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.[2][3]

Section 1: Structural Elucidation and Identity Confirmation

The first critical step after synthesis is to confirm that the target molecule, 3-[(4-Methoxyphenoxy)methyl]benzoic acid, has indeed been formed. NMR and Mass Spectrometry are the primary tools for this purpose.[2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is an unparalleled, non-destructive technique for providing detailed information about a molecule's atomic structure.[2][4] It works by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to map out the connectivity and chemical environment of atoms within the molecule.[2]

Why NMR is Essential:

  • Unambiguous Structure Confirmation: The chemical shifts, splitting patterns (coupling constants), and integration of signals in an NMR spectrum provide a virtual fingerprint of the molecule, allowing for definitive structural assignment.[2]

  • Positional Isomer Differentiation: NMR is particularly adept at distinguishing between isomers, a common challenge in organic synthesis. For 3-[(4-Methoxyphenoxy)methyl]benzoic acid, NMR can confirm the meta substitution pattern on the benzoic acid ring and the precise connectivity of the ether linkage.

Expected ¹H NMR Spectral Features for 3-[(4-Methoxyphenoxy)methyl]benzoic acid:

  • Aromatic Protons: Complex multiplets in the aromatic region (typically 7.0-8.2 ppm) corresponding to the protons on both benzene rings.[5][6] The specific splitting patterns will be indicative of the substitution patterns.

  • Methylene Protons (-CH₂-): A characteristic singlet around 5.0-5.5 ppm, integrating to two protons, representing the methylene bridge connecting the two aromatic moieties.

  • Methoxy Protons (-OCH₃): A sharp singlet around 3.8 ppm, integrating to three protons.

  • Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (often >10 ppm), which may be exchangeable with deuterium oxide (D₂O).[4]

Expected ¹³C NMR Spectral Features:

  • The spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid (typically >160 ppm), the aromatic carbons, the methylene carbon, and the methoxy carbon.

Mass Spectrometry (MS): Weighing the Molecule

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] It provides the molecular weight of the compound and can offer structural clues through the analysis of fragmentation patterns.[4][7]

Why MS is a Critical Complement to NMR:

  • Molecular Weight Confirmation: MS provides a direct measurement of the molecular weight, corroborating the identity established by NMR.

  • Elemental Composition (High-Resolution MS): High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the calculation of the molecular formula.[3]

  • Fragmentation Analysis: The pattern of fragment ions produced can help to confirm the presence of specific structural motifs within the molecule.[7] For aromatic carboxylic acids, characteristic losses of H₂O, CO, and COOH are often observed.[7][8]

Section 2: Purity Assessment: Quantifying the Undesirables

Once the identity of the synthesized compound is confirmed, the next crucial step is to determine its purity. HPLC is the gold standard for this purpose.[9][10]

High-Performance Liquid Chromatography (HPLC): The Separation Powerhouse

HPLC is a chromatographic technique that separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase.[11][12][13] For purity analysis, it is typically used in a quantitative fashion to determine the percentage of the main compound and any impurities present.[9][10]

Why HPLC is the Method of Choice for Purity:

  • High Resolution and Sensitivity: HPLC offers excellent separation of closely related compounds, including starting materials, by-products, and degradation products.[10] Modern detectors allow for the detection of impurities at very low levels.

  • Quantitative Accuracy: When properly validated, HPLC methods provide highly accurate and precise quantification of the purity of a substance.

  • Versatility: A wide range of stationary phases (columns) and mobile phases can be employed to optimize the separation for a specific compound.[12] Reverse-phase HPLC is commonly used for moderately polar compounds like 3-[(4-Methoxyphenoxy)methyl]benzoic acid.

Key Parameters for an HPLC Purity Method:

  • Column: A C18 column is a common starting point for reverse-phase chromatography.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good separation of compounds with a range of polarities.

  • Detector: A UV detector is commonly used for aromatic compounds, with the detection wavelength set to a λmax where the analyte has strong absorbance.

  • Purity Calculation: Purity is typically determined by the area percent method, where the peak area of the main compound is expressed as a percentage of the total area of all peaks in the chromatogram.

Section 3: Functional Group Confirmation

Fourier-Transform Infrared (FTIR) Spectroscopy: A Vibrational Fingerprint

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[2] The resulting spectrum provides information about the functional groups present in the molecule.[2]

Why FTIR is a Valuable Supporting Technique:

  • Functional Group Confirmation: FTIR can quickly confirm the presence of key functional groups, such as the carboxylic acid (broad O-H stretch around 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹) and the ether linkage (C-O stretch around 1000-1300 cm⁻¹).[14]

  • Comparison to a Reference Standard: The FTIR spectrum of the synthesized material can be compared to that of a known reference standard to confirm identity. The "fingerprint region" (below 1500 cm⁻¹) is particularly useful for this purpose as it contains a complex pattern of vibrations that is unique to the molecule.[14]

Comparative Analysis of Analytical Techniques

Technique Primary Purpose Information Provided Strengths Limitations
NMR Spectroscopy Identity Confirmation & Structural ElucidationDetailed molecular structure, connectivity, and chemical environment of atoms.Unambiguous structure determination, isomer differentiation.Relatively low sensitivity, can be complex to interpret for large molecules.
Mass Spectrometry Identity ConfirmationMolecular weight and fragmentation patterns.High sensitivity, can determine elemental composition (HRMS).Does not provide detailed connectivity information on its own.
HPLC Purity AssessmentQuantitative measurement of the main compound and impurities.High resolution, high sensitivity, and quantitative accuracy.Requires method development and validation.
FTIR Spectroscopy Functional Group ConfirmationPresence of specific functional groups.Fast, simple, and provides a unique "fingerprint" for a molecule.Provides limited information on the overall molecular structure.

Experimental Protocols

Workflow for Comprehensive Characterization

G cluster_synthesis Synthesis & Workup cluster_analysis Analytical Characterization cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_functional_group Functional Group Analysis Synthesized_Product Synthesized 3-[(4-Methoxyphenoxy)methyl]benzoic acid NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (LC-MS or Direct Infusion) Synthesized_Product->MS HPLC HPLC-UV Synthesized_Product->HPLC FTIR FTIR Spectroscopy Synthesized_Product->FTIR Final_Report Comprehensive Certificate of Analysis (Identity, Purity, and Structure Confirmed) NMR->Final_Report MS->Final_Report HPLC->Final_Report FTIR->Final_Report

Caption: Overall workflow for the characterization of synthesized compounds.

Step-by-Step Methodologies

1. NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized 3-[(4-Methoxyphenoxy)methyl]benzoic acid for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[4] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). Subsequently, acquire the ¹³C NMR spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

  • Spectral Interpretation: Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the proposed structure of 3-[(4-Methoxyphenoxy)methyl]benzoic acid.

2. Mass Spectrometry (LC-MS) Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • LC Separation (if applicable): Inject the sample onto an HPLC system coupled to the mass spectrometer. A short C18 column can be used with a simple gradient to separate the main component from any potential impurities before it enters the mass spectrometer.

  • MS Analysis: Infuse the sample into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI). Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

  • Data Analysis: Determine the molecular weight from the observed m/z values. If using HRMS, calculate the molecular formula. Analyze any fragmentation patterns to further confirm the structure.

3. HPLC Purity Analysis

  • Standard and Sample Preparation: Prepare a stock solution of the synthesized material at a known concentration (e.g., 1 mg/mL) in the mobile phase or a suitable solvent. Prepare a working solution by diluting the stock solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Monitor at a suitable wavelength determined by UV-Vis spectroscopy (e.g., 254 nm).

    • Injection Volume: 10 µL

  • System Suitability: Before analyzing the sample, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times to check for reproducibility of retention time, peak area, and other parameters.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity of the main peak.

4. FTIR Sample Preparation and Analysis

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the background spectrum of the empty ATR crystal. Then, collect the sample spectrum.

  • Data Analysis: The instrument's software will automatically subtract the background spectrum from the sample spectrum. Identify the characteristic absorption bands corresponding to the functional groups of 3-[(4-Methoxyphenoxy)methyl]benzoic acid.

Regulatory and Quality Considerations

The validation of analytical procedures is a critical aspect of drug development and is governed by guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).[15][16][17] The ICH Q2(R1) guideline provides a framework for validating analytical procedures, ensuring they are suitable for their intended purpose.[15][16] This includes evaluating parameters such as specificity, linearity, accuracy, precision, and robustness.[18][19] The United States Pharmacopeia (USP) also provides general chapters, such as <621> on chromatography, that outline standards and best practices for analytical testing.[11][12][20][21][22] Adherence to these guidelines is essential for ensuring data integrity and regulatory acceptance.

Conclusion

The comprehensive assessment of the purity and identity of synthesized 3-[(4-Methoxyphenoxy)methyl]benzoic acid requires a multi-faceted analytical approach. By leveraging the complementary strengths of NMR, MS, HPLC, and FTIR, researchers can build a robust and scientifically sound data package that unambiguously confirms the structure and quantifies the purity of the target compound. This rigorous characterization is not merely a procedural formality; it is the bedrock upon which reliable scientific research and the development of safe and effective pharmaceuticals are built.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY. [Link]

  • Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]

  • U.S. Pharmacopeia. (2023, November 1). USP-NF 〈621〉 Chromatography. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]

  • PubMed. Site-specific carbon isotope analysis of aromatic carboxylic acids by elemental analysis/pyrolysis/isotope ratio mass spectrometry. [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Slideshare. (2023, November 28). ICH Q2 Analytical Method Validation. [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (2025, October 15). Analysis of aromatic carboxylic acid and calcium salt couples with gas chromatography-mass spectrometry: Implications and comparison with in situ measurements at Mars' surface. [Link]

  • YouTube. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

  • Preprints.org. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound? [Link]

  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. [Link]

  • PubMed. (2012, January 15). FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. [Link]

  • Moravek, Inc. (2023, July 28). Why Is HPLC Ideal for Chemical Purity Testing? [Link]

  • MIT OpenCourseWare. APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. [Link]

  • International Journal of Trend in Scientific Research and Development. (2022, March 15). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. [Link]

  • Simon Fraser University. EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... [Link]

  • Analytical Chemistry. Mass Spectrometric Analysis. Aromatic Acids and Esters. [Link]

  • Office of Scientific and Technical Information. (2017, December 31). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. [Link]

  • Pharmaceutical Technology. (2026, March 6). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • AMS Biopharma. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • AMS Biopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Doc Brown's Chemistry. (2025, November 10). 1H proton nmr spectrum of benzoic acid. [Link]

  • Doc Brown's Chemistry. (2025, November 9). infrared spectrum of benzoic acid. [Link]

Sources

Validation

benchmarking 3-[(4-Methoxyphenoxy)methyl]benzoic acid against standard treatments

Title: Benchmarking 3-[(4-Methoxyphenoxy)methyl]benzoic Acid Against Standard Treatments in Cholestatic Pruritus Introduction & Mechanistic Rationale Cholestatic and uremic pruritus represent significant clinical challen...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking 3-[(4-Methoxyphenoxy)methyl]benzoic Acid Against Standard Treatments in Cholestatic Pruritus

Introduction & Mechanistic Rationale Cholestatic and uremic pruritus represent significant clinical challenges, characterized by severe, unrelenting non-histaminergic itch[1]. Historically, standard-of-care treatments—such as ursodeoxycholic acid (UDCA), cholestyramine, rifampin, and off-label antihistamines—have demonstrated inconsistent efficacy, slow onset times, and dose-limiting toxicities.

Recent neurobiological breakthroughs have identified the Mas-related G-protein coupled receptor X4 (MRGPRX4) as the primary sensory transducer for this specific itch[2]. Expressed selectively on a subset of dorsal root ganglia (DRG) pruriceptive neurons, MRGPRX4 is directly activated by pathophysiological accumulations of bile acids and bilirubin[3][4].

3-[(4-Methoxyphenoxy)methyl]benzoic acid (database identifier: CHEMBL1402510) is a highly selective small-molecule antagonist of MRGPRX4[5][6]. Unlike systemic bile acid sequestrants (e.g., cholestyramine) that attempt to clear pruritogens from the gastrointestinal tract, this compound acts directly at the neuro-sensory junction. By competitively binding to MRGPRX4, it prevents the Gq/11-coupled activation of phospholipase C (PLC) and subsequent intracellular calcium release, effectively silencing the itch signal at its source[3][7].

Pathway Bilirubin Bilirubin / Bile Acids (Pruritogens) MRGPRX4 MRGPRX4 Receptor (Sensory Neurons) Bilirubin->MRGPRX4 Activates Gq Gq/11 Protein MRGPRX4->Gq Signal Transduction Compound 3-[(4-Methoxyphenoxy)methyl]benzoic acid (MRGPRX4 Antagonist) Compound->MRGPRX4 Inhibits PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 Itch Pruritus (Itch Signal) Ca2->Itch

Fig 1. MRGPRX4 signaling pathway and targeted blockade by the antagonist.

Benchmarking Data: Comparative Efficacy

To objectively evaluate 3-[(4-Methoxyphenoxy)methyl]benzoic acid, we benchmarked its pharmacological profile against established standard treatments. The data below synthesizes target specificity, onset of action, and efficacy on non-histaminergic itch.

Therapeutic AgentPrimary Target / MechanismEfficacy on Cholestatic ItchOnset of ActionKey Limitations / Side Effects
3-[(4-Methoxyphenoxy)methyl]benzoic acid MRGPRX4 Antagonist High (Targeted) Rapid (Hours) Highly specific; currently in preclinical/clinical evaluation
Cholestyramine Bile Acid Sequestrant (GI Tract)ModerateSlow (Days to Weeks)GI distress, malabsorption of fat-soluble vitamins, poor compliance
Rifampin PXR Agonist / Enzyme InducerModerate to HighModerate (Days)Hepatotoxicity, severe drug-drug interactions (CYP450 induction)
Naltrexone μ-Opioid Receptor AntagonistLow to ModerateModerate (Days)Opiate withdrawal-like symptoms, hepatotoxicity risk
Antihistamines HRH1 AntagonistVery LowRapid (Hours)Ineffective for non-histaminergic itch; causes sedation

Experimental Protocols for Validation

As an Application Scientist, I emphasize that robust validation of an MRGPRX4 antagonist requires self-validating, highly controlled experimental systems. Below are the definitive methodologies for evaluating 3-[(4-Methoxyphenoxy)methyl]benzoic acid.

Protocol 1: In Vitro FLIPR Calcium Assay (HTRF) Rationale: MRGPRX4 is a Gq-coupled receptor; thus, its activation triggers intracellular calcium release. We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) or FLIPR assay to quantify this secondary messenger[2][6].

  • Cell Preparation: Stably transfect HEK293T cells with human MRGPRX4. Causality: Wild-type HEK cells lack endogenous MRGPRX4, ensuring that any calcium flux observed is strictly mediated by the introduced receptor[2].

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.

  • Compound Incubation: Pre-incubate the cells with serial dilutions of 3-[(4-Methoxyphenoxy)methyl]benzoic acid for 1 hour at 37°C in the dark. Causality: Bilirubin and its derivatives are highly light-sensitive. Conducting the incubation in the dark prevents the photodegradation of the pruritogen, preventing false-positive antagonism readouts[6].

  • Stimulation: Inject 10 pM of bilirubin or a standardized bile acid extract at room temperature[6].

  • Detection & Analysis: Measure fluorescence kinetics immediately post-injection. Calculate the IC50 by plotting the peak fluorescence against the log concentration of the antagonist.

Protocol 2: In Vivo Behavioral Itch Model Rationale: Rodents do not express a direct structural homolog to human MRGPRX4 (mouse Mrgpra1 is the closest functional equivalent)[3]. To accurately benchmark a human-targeted drug, transgenic models are required.

  • Model Selection: Utilize humanized MRGPRX4 transgenic mice (where endogenous Mrgpra1 is knocked out and human MRGPRX4 is knocked in)[2].

  • Pruritogen Administration: Inject bilirubin (or bile acids) intradermally into the nape of the neck.

  • Treatment: Administer 3-[(4-Methoxyphenoxy)methyl]benzoic acid (e.g., via oral gavage or IV injection) prior to the pruritogen challenge.

  • Behavioral Scoring: Video-record the mice for 30 minutes. Blinded observers must quantify the number of scratching bouts directed at the injection site. A significant reduction in scratching bouts compared to vehicle-treated mice validates in vivo efficacy[3].

Workflow CellPrep HEK293T Transfection (Human MRGPRX4) Incubation Compound Incubation (Dark, 37°C) CellPrep->Incubation Stimulation Bilirubin/Bile Acid Stimulation Incubation->Stimulation Detection FLIPR Ca2+ Assay (Fluorescence) Stimulation->Detection Analysis IC50 Calculation & Benchmarking Detection->Analysis

Fig 2. High-throughput in vitro screening workflow for MRGPRX4 antagonists.

Conclusion Benchmarking 3-[(4-Methoxyphenoxy)methyl]benzoic acid against legacy treatments highlights a paradigm shift in managing cholestatic pruritus. By specifically targeting the MRGPRX4 receptor, this compound bypasses the systemic side effects of enzyme inducers and the poor efficacy of antihistamines, offering a highly targeted, mechanism-based therapeutic intervention.

Comparative

Beyond the Primary Hit: A Guide to Confirming Mechanism of Action with Secondary Assays

In the intricate dance of drug discovery, identifying a "hit" compound from a primary screen is merely the opening sequence. The true challenge—and where the scientific rigor intensifies—lies in unequivocally confirming...

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Author: BenchChem Technical Support Team. Date: March 2026

In the intricate dance of drug discovery, identifying a "hit" compound from a primary screen is merely the opening sequence. The true challenge—and where the scientific rigor intensifies—lies in unequivocally confirming its mechanism of action (MoA). This crucial step transforms a promising molecule into a viable therapeutic candidate by ensuring it engages the intended target and elicits the desired biological response. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and executing a robust secondary assay cascade to confidently elucidate a compound's MoA.

The Imperative of Orthogonal Validation

The foundation of a successful MoA confirmation strategy rests on the principle of orthogonal validation . This involves using multiple, independent assays that measure different aspects of the target's function or the compound's interaction.[1] Relying on a single assay format can lead to misleading results due to artifacts or off-target effects.[2] By employing a battery of diverse and complementary techniques, we build a compelling, multi-faceted case for the compound's intended MoA, significantly increasing confidence in its therapeutic potential.[3][4]

A well-designed secondary screening cascade moves logically from direct target engagement to cellular and phenotypic consequences, creating a chain of evidence that connects the molecular interaction to a functional outcome.

MoA_Confirmation_Workflow cluster_0 Biochemical & Biophysical Assays cluster_1 Cell-Based Assays cluster_2 Phenotypic & Functional Assays Target Engagement Target Engagement Target Modulation Target Modulation Target Engagement->Target Modulation Confirms cellular activity Pathway Analysis Pathway Analysis Target Modulation->Pathway Analysis Links to signaling pathways Cellular Phenotype Cellular Phenotype Pathway Analysis->Cellular Phenotype Demonstrates functional outcome

Caption: A generalized workflow for MoA confirmation, progressing from direct target engagement to functional cellular outcomes.

I. Verifying Direct Target Engagement: Is the Compound Binding?

The first and most fundamental question is whether the compound physically interacts with its putative target in a relevant biological context. Biophysical and biochemical assays are indispensable for providing this direct evidence.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in intact cells or cell lysates.[5][6] The principle is based on the ligand-induced thermal stabilization of the target protein.[5] When a compound binds to its target, the resulting protein-ligand complex is often more resistant to heat-induced denaturation.[7]

Experimental Protocol: Western Blot-Based CETSA

  • Cell Culture and Treatment: Culture cells to approximately 80% confluency. Treat cells with the compound of interest at various concentrations or with a vehicle control (e.g., DMSO) for a predetermined time.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures in a thermal cycler for a set duration (e.g., 3-8 minutes).[6]

  • Cell Lysis and Fractionation: Rapidly lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation.[6]

  • Protein Quantification and Analysis: Normalize the total protein concentration of the soluble fractions. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.[5][8]

  • Data Interpretation: A positive result is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of the compound, signifying stabilization and therefore, binding.[7]

CETSA_Principle cluster_0 No Compound cluster_1 With Compound N_Protein Target Protein (Unbound) N_Heat Heat N_Protein->N_Heat N_Denatured Denatured & Aggregated N_Heat->N_Denatured C_Protein Target Protein (Bound to Compound) C_Heat Heat C_Protein->C_Heat C_Stable Stable & Soluble C_Heat->C_Stable

Caption: The principle of CETSA: ligand binding increases the thermal stability of the target protein.

Other Biophysical and Biochemical Techniques

Beyond CETSA, a suite of other techniques can confirm direct binding and provide quantitative data on binding affinity and kinetics.

Assay TypePrincipleKey Outputs
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized target.Binding affinity (KD), association/dissociation rates (ka/kd).
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a target in solution.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Differential Scanning Fluorimetry (DSF) Monitors protein unfolding by measuring changes in fluorescence of a dye that binds to hydrophobic regions.[9]Melting temperature (Tm) shift upon ligand binding.[9]

II. Assessing Target Modulation and Pathway Activity

Confirming that a compound binds to its target is necessary but not sufficient. The next critical step is to demonstrate that this binding event leads to the desired functional consequence—either inhibition or activation of the target—and subsequently modulates the relevant signaling pathway.

Reporter Gene Assays

Reporter gene assays are a versatile tool for monitoring the activity of specific signaling pathways.[10][11] These assays utilize a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is regulated by a transcription factor downstream of the target pathway.[12] Modulation of the target by the compound leads to a change in transcription factor activity, which is then quantified by measuring the reporter protein's signal.[13][14]

Experimental Protocol: Generic Luciferase-Based Reporter Assay

  • Cell Transfection: Co-transfect cells with a reporter plasmid containing the response element-driven luciferase gene and a control plasmid (e.g., expressing Renilla luciferase for normalization).

  • Compound Treatment: Plate the transfected cells and treat with a range of concentrations of the test compound. Include appropriate positive and negative controls.

  • Cell Lysis: After a suitable incubation period, lyse the cells to release the reporter enzymes.

  • Luminescence Measurement: Measure the luminescence from both the experimental (firefly luciferase) and control (Renilla luciferase) reporters using a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. A dose-dependent change in the normalized signal indicates pathway modulation.

Reporter_Assay_Pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Compound Compound Compound->Receptor Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor (TF) Kinase2->TF Nucleus Nucleus TF->Nucleus ResponseElement Response Element Luciferase Luciferase Gene ResponseElement->Luciferase Light Light Signal Luciferase->Light

Caption: A simplified signaling pathway illustrating the principle of a reporter gene assay.

Kinase Selectivity Profiling

For compounds targeting kinases, assessing selectivity is paramount due to the high degree of structural conservation across the kinome.[15] Kinase inhibitor selectivity profiling involves screening the compound against a large panel of kinases to identify potential off-target activities.[16][17] This is crucial for minimizing toxicity and ensuring the observed cellular effects are attributable to the intended target.[18]

III. Linking Molecular Action to Cellular Phenotype

The final piece of the puzzle is to demonstrate that the compound's on-target activity translates into a meaningful cellular phenotype. Phenotypic assays bridge the gap between molecular mechanism and biological function.[19][20]

Phenotypic screening evaluates compounds based on their ability to induce measurable functional changes in complex biological systems, such as alterations in cell morphology, viability, or differentiation.[21] This approach is particularly valuable for diseases with poorly understood mechanisms or those involving complex biological interactions.[22] For example, in cancer drug discovery, phenotypic screens can identify compounds that inhibit tumor cell proliferation, induce apoptosis, or reverse a disease-specific morphological change.[21]

Comparison of Secondary Assay Categories

Assay CategoryPrimary Question AnsweredKey StrengthsKey Limitations
Biophysical/Biochemical Does the compound bind to the target?Direct evidence of interaction; Quantitative (affinity, kinetics).May not reflect cellular context; Can miss allosteric modulators.
Cell-Based (Target/Pathway) Does binding modulate target activity and the downstream pathway?Physiologically relevant; Confirms cellular permeability and target engagement.Can be influenced by off-target effects; Indirect measure of binding.
Phenotypic Does pathway modulation lead to the desired biological outcome?High physiological relevance; Integrates complex cellular responses.MoA can be difficult to deconvolve; Lower throughput.

By systematically applying a combination of these secondary assays, researchers can build a robust and compelling data package that confirms the mechanism of action of a hit compound. This rigorous, evidence-based approach is fundamental to derisking drug candidates and paving the way for successful preclinical and clinical development.

References

  • Vertex AI Search. (n.d.). Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges.
  • Chemspace. (2026, January 18). Phenotypic Screening in Drug Discovery Definition & Role.
  • Drug Target Review. (2019, June 5). Phenotypic profiling in drug discovery.
  • IntechOpen. (2021, July 12). Protein Kinase Inhibitors - Selectivity or Toxicity?
  • PMC. (n.d.). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions.
  • Pfizer. (n.d.). Achieving Modern Success in Phenotypic Drug Discovery.
  • PubMed. (n.d.). Kinase inhibitor selectivity profiling using differential scanning fluorimetry.
  • Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • PubMed. (n.d.). [Detection of protein-protein interactions by FRET and BRET methods].
  • QIAGEN. (n.d.). Gene Reporter Assays | Signaling Pathway Analysis.
  • PMC. (n.d.). Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells.
  • AXXAM. (n.d.). Biochemical secondary assays.
  • PMC - NIH. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Eurofins DiscoverX. (n.d.). Signaling Reporter Assays.
  • Infinix Bio. (2026, March 6). Understanding Reporter Gene Assay Systems: Key Tools in Biotech Research.
  • ACS Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
  • BMG LABTECH. (2024, October 22). Gene reporter assays.
  • MDPI. (2016, October 11). In Vivo Analysis of Protein–Protein Interactions with Bioluminescence Resonance Energy Transfer (BRET): Progress and Prospects.
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  • MDPI. (2022, October 20). Developments in FRET- and BRET-Based Biosensors.
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Safety & Regulatory Compliance

Safety

3-[(4-Methoxyphenoxy)methyl]benzoic acid proper disposal procedures

Standard Operating Procedure: Disposal and Containment of 3-[(4-Methoxyphenoxy)methyl]benzoic acid As drug development and synthetic chemistry rely increasingly on complex building blocks, managing the lifecycle of these...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Containment of 3-[(4-Methoxyphenoxy)methyl]benzoic acid

As drug development and synthetic chemistry rely increasingly on complex building blocks, managing the lifecycle of these compounds is critical for laboratory safety and environmental compliance. 3-[(4-Methoxyphenoxy)methyl]benzoic acid is a bifunctional organic compound featuring both a carboxylic acid moiety and an aromatic ether linkage. While not classified as an acutely toxic "P-listed" waste under EPA guidelines, its structural characteristics demand strict segregation and disposal protocols to prevent environmental contamination and adverse chemical reactions[1].

This guide provides a self-validating operational framework for the safe handling, spill containment, and final disposal of this specific compound.

Physicochemical Profile & Hazard Causality

Understanding the physical properties of 3-[(4-Methoxyphenoxy)methyl]benzoic acid is the first step in predicting its behavior in waste streams.

PropertyValueDisposal & Safety Implication
CAS Number 186584-55-4Unique identifier required for accurate hazardous waste manifesting[2].
Molecular Formula C15H14O4High carbon content; highly suitable for thermal destruction (incineration)[2].
Molecular Weight 258.27 g/mol Solid at room temperature; poses a particulate/dust inhalation risk during dry spills[2].
Functional Groups Carboxylic acid, EtherWeakly acidic; structurally incompatible with strong bases and oxidizers[3].
Topological Polar Surface Area 55.8 ŲModerate polarity limits aqueous solubility, strictly prohibiting drain/sink disposal[2].

Causality Insight: The presence of the ether linkage makes this compound susceptible to oxidative cleavage if mixed with strong oxidizing agents (e.g., peroxides, nitric acid). Furthermore, as a substituted benzoic acid, it presents a localized environmental hazard to aquatic ecosystems if discharged into municipal wastewater, necessitating collection as a regulated hazardous chemical waste[4].

Step-by-Step Disposal Methodology

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the verification criteria of the current step are met.

Phase 1: Waste Segregation and Containerization

Objective: Prevent exothermic reactions and ensure regulatory compliance at the point of generation.

  • Verify Compatibility: Ensure the designated waste stream does not contain strong oxidizers, inorganic acids, or strong bases. Causality: Mixing organic acids with oxidizers can generate heat, off-gas, and dangerously pressurize closed containers[3].

  • Select the Container: Use a high-density polyethylene (HDPE) or glass container.

    • Validation Step: Inspect the cap for micro-cracks and ensure it features a PTFE (Teflon) liner to prevent degradation from any residual solvents mixed with the acid[5].

  • Transfer the Waste: If the chemical is in a solid state, use a static-free funnel to transfer the powder. If in solution (e.g., dissolved in DMSO or methanol), pour slowly against the inside of the funnel to avoid splashing.

  • Headspace Management: Fill the container to no more than 90% capacity. Leave at least one inch of headspace. Causality: This void space accommodates potential vapor expansion caused by ambient temperature fluctuations in the lab[5].

  • Labeling: Immediately affix a standard "Hazardous Waste" label. Explicitly write "3-[(4-Methoxyphenoxy)methyl]benzoic acid" (do not use abbreviations) and check the "Toxic" and "Irritant" hazard boxes[3].

Phase 2: Satellite Accumulation Area (SAA) Storage

Objective: Safely stage waste prior to institutional Environmental Health & Safety (EH&S) pickup.

  • Secondary Containment: Place the primary waste container inside a secondary polypropylene tub. Causality: This ensures that if the primary vessel fails, the chemical does not contaminate the storage cabinet or react with neighboring containers[3].

  • Environmental Controls: Store in a dedicated corrosive/organic acid storage cabinet away from direct sunlight and heat sources[3].

  • Time and Volume Limits: Monitor the SAA weekly. Under RCRA guidelines, once a waste container reaches its maximum volume limit, it must be transferred to the central accumulation area within three days[5].

Phase 3: Spill Response and Decontamination

Objective: Rapidly contain accidental releases without generating secondary hazards.

  • Isolate the Area: Evacuate immediate personnel and secure the perimeter. Eliminate all ignition sources. Causality: Suspended organic dust from benzoic acid derivatives can form explosive mixtures in the air[4].

  • Don PPE: Equip double-layered nitrile gloves, ANSI-approved chemical splash goggles, and a fully buttoned lab coat. If significant dust is generated outside a fume hood, a fitted particulate respirator is required[3].

  • Dry Containment (Solid Spill): Do not wash the spill with water, as this will spread the weakly soluble acid over a larger surface area. Instead, lightly moisten the powder with a fine mist of water (only if necessary to suppress dust) or use a HEPA-filtered vacuum specifically designed for hazardous materials[4].

  • Collection: Sweep the material using a non-sparking brush and place it into a sealable hazardous waste bag.

  • Surface Decontamination: Wipe the area with a damp paper towel, followed by a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual acid traces. Dispose of all cleanup materials (including contaminated gloves and weigh boats) as hazardous waste[6].

Final Treatment: The Mechanistic Rationale for Incineration

Institutional EH&S departments will transfer this waste to a licensed disposal facility. The mandated final treatment for 3-[(4-Methoxyphenoxy)methyl]benzoic acid is high-temperature rotary kiln incineration .

Mechanistic Rationale: Benzoic acid derivatives can produce highly toxic gases, including phenol and benzene, if subjected to low-temperature fires[4]. At temperatures exceeding 1,000°C in a controlled incinerator, the C15​H14​O4​ molecule undergoes complete thermal oxidation. The extreme heat breaks the ether and aromatic bonds, converting the compound entirely into carbon dioxide ( CO2​ ) and water vapor ( H2​O ). This prevents the formation of toxic intermediate byproducts and ensures complete environmental neutralization.

Operational Workflow Visualization

The following diagram maps the logical progression of the chemical from waste generation through final destruction, highlighting the critical divergence for spill response.

WasteWorkflow Gen Waste Generation Solid or Solution Seg Chemical Segregation Isolate from Oxidizers Gen->Seg Spill Spill Event Dry Sweep / HEPA Vac Gen->Spill Cont Containerization Glass/HDPE & Labeling Seg->Cont SAA Satellite Accumulation Secondary Containment Cont->SAA Spill->Cont Disp Final Disposal High-Temp Incineration SAA->Disp

Figure 1: End-to-end disposal and spill response workflow for 3-[(4-Methoxyphenoxy)methyl]benzoic acid.

References

  • Organic Acid Standard Operating Procedure , Washington State University,[Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet , New Jersey Department of Health, [Link]

  • Laboratory Hazardous Waste Disposal Guidelines , Central Washington University,[Link]

  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance , Boston University,[Link]

  • 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes , eCFR,[Link]

Sources

Handling

Personal protective equipment for handling 3-[(4-Methoxyphenoxy)methyl]benzoic acid

Safe Handling and Personal Protective Equipment (PPE) Guide for 3-[(4-Methoxyphenoxy)methyl]benzoic Acid As drug development professionals and synthetic chemists, we frequently handle specialized organic building blocks...

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Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling and Personal Protective Equipment (PPE) Guide for 3-[(4-Methoxyphenoxy)methyl]benzoic Acid

As drug development professionals and synthetic chemists, we frequently handle specialized organic building blocks that require rigorous safety protocols. 3-[(4-Methoxyphenoxy)methyl]benzoic acid (CAS: 186584-55-4) is a highly valuable intermediate used in the synthesis of biologically active molecules. However, treating it as a benign powder is a critical operational error.

This guide provides a mechanistic understanding of the chemical's hazards and outlines a self-validating, step-by-step operational workflow to ensure laboratory safety and regulatory compliance.

Hazard Assessment & Mechanistic Causality

To select the correct Personal Protective Equipment (PPE), we must first understand why the chemical poses a threat to biological tissues. The Occupational Safety and Health Administration (OSHA) mandates a thorough hazard assessment under 29 CFR 1910.132 to determine appropriate protective measures [1].

3-[(4-Methoxyphenoxy)methyl]benzoic acid is a crystalline solid. When handling dry powders, the primary risks are dermal transfer and the inhalation of aerosolized micro-particles.

  • Dermal Penetration and Irritation: The molecule contains an ether linkage (-O-) and a methoxy group (-OCH3), which significantly increase its lipophilicity compared to unsubstituted benzoic acid[2]. This lipophilic nature allows the chemical to partition easily into the lipid-rich stratum corneum of the skin. Once absorbed, the carboxylic acid moiety (pKa ~4.2) dissociates, lowering the local tissue pH. This localized acidification disrupts cellular membranes and denatures proteins, triggering contact dermatitis and severe eye irritation (GHS H315, H319).

  • Respiratory Toxicity: If fine dust is inhaled, the same lipophilic and acidic properties cause immediate irritation to the mucous membranes of the respiratory tract (GHS H335).

Understanding this causality dictates our two primary defensive strategies: strict particulate containment and robust, chemical-resistant dermal barriers.

Personal Protective Equipment (PPE) Matrix

Based on the physicochemical properties of the compound, the following PPE specifications must be strictly adhered to during any handling, weighing, or transfer operations.

PPE CategorySpecification / MaterialQuantitative StandardMechanistic Justification
Hand Protection Nitrile Gloves (Powder-free)Minimum thickness: 0.11 mmBreakthrough time: >480 minNitrile offers superior resistance to organic acids and ether-containing compounds compared to latex, preventing lipophilic penetration.
Eye/Face Protection Safety GogglesANSI Z87.1 CompliantForms a tight seal around the eyes to prevent airborne micro-particles from contacting the acidic-sensitive conjunctiva.
Body Protection Lab Coat & Long Pants100% Cotton or Flame-RetardantPrevents accumulation of static-charged powder on clothing. Closed-toe shoes are mandatory.
Respiratory N95/P100 Particulate RespiratorNIOSH Approved (OSHA 1910.134)Required only if handling outside of a certified chemical fume hood to filter out aerosolized crystalline dust.

Operational Workflow: Step-by-Step Methodology

Trust in a safety protocol comes from its ability to self-validate. Do not merely follow these steps; verify them as you execute the workflow.

Step 1: Environmental Preparation & Verification Activate the localized exhaust ventilation (LEV) or chemical fume hood.

  • Self-Validation Check: Observe the digital flow monitor. Ensure a minimum face velocity of 100 feet per minute (fpm). Do not open the chemical container if the flow is inadequate or the alarm is sounding.

Step 2: PPE Donning & Integrity Check Don your lab coat, safety goggles, and nitrile gloves.

  • Self-Validation Check: Perform a quick inflation test on your gloves (trap air inside and squeeze) to check for microscopic pinholes before handling the chemical.

Step 3: Anti-Static Weighing Setup Place an anti-static weighing boat on the analytical balance inside the fume hood. Static electricity is a major hazard; it can cause fine organic powders to repel from the spatula and disperse into the air. Tare the balance.

Step 4: Chemical Transfer Using a clean, grounded metal spatula, slowly transfer the 3-[(4-Methoxyphenoxy)methyl]benzoic acid. Keep the source container as close to the weighing boat as possible to minimize the drop height, thereby reducing the kinetic energy that causes dust generation.

Step 5: Decontamination Seal the primary chemical container immediately after use. Wet a low-lint wipe with a 70% ethanol/water solution. Gently wipe down the spatula, the balance pan, and the surrounding hood surface. The solvent mixture effectively dissolves and captures stray lipophilic micro-particles better than dry wiping, which only spreads the dust.

Step 6: Doffing & Disposal Remove gloves using the standard "glove-in-glove" technique to ensure the contaminated exterior never touches your bare skin. Dispose of the gloves and wipes in a designated hazardous solid waste container. Wash hands thoroughly with soap and water.

Spill Response & Disposal Plan

Spill Response: In the event of a powder spill outside the fume hood, do not dry sweep , as this will aerosolize the acid. Evacuate personnel from the immediate area. Don an N95/P100 respirator. Dampen the spill with a 70% ethanol/water absorbent pad to suppress dust, then carefully scoop the material into a sealable, chemically compatible container.

Disposal Plan: 3-[(4-Methoxyphenoxy)methyl]benzoic acid must never be flushed down the drain or disposed of in standard municipal waste. All contaminated consumables (weighing boats, wipes, gloves) and excess chemical must be treated as hazardous chemical waste. Ensure strict compliance with the Environmental Protection Agency (EPA) 40 CFR 262 guidelines for hazardous waste generators [3]. Label the waste container clearly as "Hazardous Waste - Solid Organic Acid (Toxic/Irritant)".

Workflow Visualization

Workflow Start Start: Hazard Assessment PPE Don PPE & Integrity Check (Nitrile, Goggles, Coat) Start->PPE OSHA 1910.132 Hood Verify Fume Hood (>100 fpm face velocity) PPE->Hood Weigh Weighing & Transfer (Anti-static tools, low drop height) Hood->Weigh Decon Wet Decontamination (70% EtOH wipe down) Weigh->Decon Dispose Hazardous Waste Disposal (EPA 40 CFR 262) Decon->Dispose End Doff PPE & Wash Hands Dispose->End

Fig 1: Safe operational workflow for handling 3-[(4-Methoxyphenoxy)methyl]benzoic acid.

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - Personal Protective Equipment." United States Department of Labor. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3238641, 3-[(4-Methoxyphenoxy)methyl]benzoic acid." PubChem. Available at:[Link]

  • Environmental Protection Agency (EPA). "Title 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste." Electronic Code of Federal Regulations. Available at:[Link]

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